molecular formula C18H15N3O B1520092 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile CAS No. 1179361-70-6

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1520092
CAS No.: 1179361-70-6
M. Wt: 289.3 g/mol
InChI Key: GJVOUHLLVLIIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-(3-phenylmethoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c19-10-16-17(11-21-18(16)20)14-7-4-8-15(9-14)22-12-13-5-2-1-3-6-13/h1-9,11,21H,12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVOUHLLVLIIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670545
Record name 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-70-6
Record name 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The proposed synthetic route is a robust and efficient three-step process commencing with the readily available 3-hydroxybenzaldehyde. This document offers a detailed exposition of the synthetic strategy, reaction mechanisms, and step-by-step experimental procedures. Furthermore, it delves into the critical considerations behind the choice of reagents and reaction conditions, reflecting a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis and characterization of this important heterocyclic scaffold.

Introduction and Strategic Overview

Substituted 2-aminopyrrole-3-carbonitriles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound (CAS No. 1179361-70-6), with its specific substitution pattern, holds potential for the development of novel therapeutic agents. This guide outlines a logical and efficient synthetic strategy, designed for both scalability and reproducibility in a standard laboratory setting.

The synthesis commences with the protection of the hydroxyl group of 3-hydroxybenzaldehyde via a Williamson ether synthesis to yield 3-(benzyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to afford 2-(3-(benzyloxy)benzylidene)malononitrile. The final and key step involves a Thorpe-Ziegler type cyclization of the Knoevenagel adduct with an α-amino nitrile, in this case, generated in situ, to construct the desired this compound.

Synthetic Pathway and Mechanistic Insights

The overall synthetic transformation is depicted below. Each step is designed to be high-yielding and amenable to straightforward purification.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Pyrrole Formation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(Benzyloxy)benzaldehyde 3-(Benzyloxy)benzaldehyde 3-Hydroxybenzaldehyde->3-(Benzyloxy)benzaldehyde BnBr, K2CO3 Acetone, reflux Knoevenagel Adduct 2-(3-(Benzyloxy)benzylidene)malononitrile 3-(Benzyloxy)benzaldehyde->Knoevenagel Adduct Malononitrile Piperidine, EtOH, rt Target_Molecule 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile Knoevenagel Adduct->Target_Molecule Glycine ethyl ester HCl NaOEt, EtOH, reflux

Figure 1: Proposed three-step synthesis of the target molecule.

Step 1: Williamson Ether Synthesis of 3-(Benzyloxy)benzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a benzyl ether. This is a crucial transformation as the acidic proton of the hydroxyl group would interfere with the basic conditions employed in the subsequent Knoevenagel condensation. The Williamson ether synthesis is a classic and reliable method for this purpose.

Mechanism: The reaction proceeds via an SN2 mechanism. The carbonate base deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. In this step, the aldehyde group of 3-(benzyloxy)benzaldehyde reacts with the active methylene compound, malononitrile, to form an α,β-unsaturated dinitrile.

Mechanism: A basic catalyst, such as piperidine, deprotonates malononitrile to generate a resonance-stabilized carbanion.[1][2][3][4][5] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable conjugated product, 2-(3-(benzyloxy)benzylidene)malononitrile.

Step 3: Thorpe-Ziegler Type Cyclization for Pyrrole Ring Formation

The final step is the construction of the pyrrole ring. This transformation is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[6][7][8][9][10] In this proposed synthesis, the Knoevenagel adduct reacts with an α-amino acid derivative, such as glycine ethyl ester hydrochloride, under basic conditions.

Mechanism: Under the influence of a strong base like sodium ethoxide, the glycine ester is deprotonated at the α-carbon, forming a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient β-carbon of the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the amino group onto one of the nitrile carbons. Subsequent tautomerization and elimination of water lead to the formation of the aromatic 2-aminopyrrole-3-carbonitrile ring system.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde [11][12]

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(benzyloxy)benzaldehyde as a white solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
3-(Benzyloxy)benzaldehydeC₁₄H₁₂O₂212.2454215

Step 2: Synthesis of 2-(3-(Benzyloxy)benzylidene)malononitrile

  • In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. A precipitate should form.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(3-(benzyloxy)benzylidene)malononitrile as a pale yellow solid.

Step 3: Synthesis of this compound [13][14][15][16][17][18][19]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add glycine ethyl ester hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

  • Add 2-(3-(benzyloxy)benzylidene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound, as a solid.[20][21][22][23]

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Boiling Point (°C) Predicted Density (g/cm³)
This compoundC₁₈H₁₅N₃O289.33584.1 ± 50.01.3 ± 0.1

Characterization and Data

The structure of the final compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyloxy and phenyl rings, a singlet for the pyrrole C5-H, a broad singlet for the amino protons, and a singlet for the benzylic methylene protons.

  • ¹³C NMR: The spectrum should show the requisite number of carbon signals, including the characteristic nitrile carbon signal.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, C≡N stretching for the nitrile, and C-O stretching for the ether linkage.

Conclusion

This technical guide provides a detailed and well-rationalized synthetic route for the preparation of this compound. The described three-step sequence is based on established and reliable organic transformations, ensuring a high probability of success for researchers in the field. The inclusion of mechanistic insights and a discussion of the strategic choices behind the experimental design aims to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other valuable heterocyclic compounds.

References

  • Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529.
  • Bentham Science Publishers. (2014, October 1). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science.
  • Ingenta Connect. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.
  • ResearchGate. (2015). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.
  • ResearchGate. (n.d.). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines.
  • Wikipedia. (n.d.). 3C-BZ.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).
  • Grokipedia. (n.d.). Thorpe reaction.
  • Chemical Synthesis Database. (n.d.). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
  • Wikipedia. (n.d.). Gewald reaction.
  • Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile 1179361-70-6.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Ambeed.com. (n.d.). 3-Benzyloxybenzaldehyde.
  • Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile.
  • ACS Publications. (n.d.). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.
  • ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
  • Royal Society of Chemistry. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles.
  • Biosynth. (n.d.). 3-Benzyloxybenzaldehyde | 1700-37-4 | FB29112.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction.
  • PrepChem.com. (n.d.). Synthesis of b.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • International Journal of Advanced Biological and Biomedical Research. (n.d.).
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023).
  • Google Patents. (n.d.).
  • International Journal of Advanced Biological and Biomedical Research. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • American Chemical Society. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E.
  • 北京欣恒研科技有限公司. (n.d.). This compound.
  • ChemBK. (n.d.). 2-AMINO-4-[3-(BENZYLOXY)PHENYL]-1H-PYRROLE-3-CARBONITRILE 询问.
  • 化学加. (n.d.). 2-AMINO-4-[3-(BENZYLOXY)PHENYL]-1H-PYRROLE-3-CARBONITRILE.
  • Sigma-Aldrich. (n.d.). 2-amino pyrrole.

Sources

Characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are grounded in established chemical principles and spectroscopic techniques, offering a robust framework for its scientific investigation.

Introduction and Scientific Context

The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The subject of this guide, this compound (Molecular Formula: C₁₈H₁₅N₃O, Molecular Weight: 289.34 g/mol ), belongs to the 2-aminopyrrole-3-carbonitrile class of compounds.[4] This class is particularly valuable as the vicinal amino and nitrile groups offer versatile handles for further chemical modification, making them attractive starting points for the synthesis of more complex heterocyclic systems and potential therapeutic agents.[5]

A thorough and unambiguous characterization is the bedrock of any chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide outlines a systematic approach to achieve this for the title compound, leveraging a suite of modern analytical techniques.

Synthesis and Purification

The synthesis of polysubstituted pyrroles is often achieved through multi-component reactions, which offer efficiency and atom economy. A logical and well-established approach for synthesizing the target compound is a Thorpe-Ziegler type cyclization, a variation of which involves the condensation of an α,β-unsaturated nitrile intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step, one-pot reaction starting from 3-(benzyloxy)acetophenone and malononitrile.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 3-(benzyloxy)acetophenone and malononitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a base, such as piperidine or a mild inorganic base, is crucial for deprotonating the active methylene group of malononitrile without promoting side reactions.

  • Michael Addition and Cyclization: A second equivalent of malononitrile undergoes a Michael addition to the activated double bond of the intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrrole ring.

Synthesis_Mechanism R1 3-(Benzyloxy)acetophenone Int1 Knoevenagel Intermediate (α,β-Unsaturated Nitrile) R1->Int1 + Malononitrile R2 Malononitrile R2->Int1 Base Base (e.g., Piperidine) Base->Int1 catalyst Int2 Michael Adduct Int1->Int2 + Malononitrile (Michael Addition) Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization Product 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile Int3->Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • To a solution of 3-(benzyloxy)acetophenone (1.0 eq) and malononitrile (2.2 eq) in ethanol (20 mL), add piperidine (0.2 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

Protocol: Purification

The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure compound, which typically presents as a white or off-white solid.[4]

Comprehensive Spectroscopic Characterization

The structural elucidation of the synthesized molecule relies on the synergistic interpretation of data from various spectroscopic methods.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.[6] Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms.

  • Rationale: The benzyloxy group, the substituted phenyl ring, the pyrrole ring, and the amino group each contain protons in distinct electronic environments, leading to characteristic signals. The chemical shift (δ) indicates the electronic environment, integration gives the proton count, and multiplicity reveals neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10.5 - 11.5Broad Singlet1HPyrrole NH
~ 7.2 - 7.5Multiplet8HAromatic CH (Phenyl & Benzyl)
~ 6.8 - 7.1Multiplet2HAromatic CH (Phenyl)
~ 6.5Singlet1HPyrrole C5-H
~ 5.1Singlet2HBenzylic CH
~ 4.5 - 5.5Broad Singlet2HAmino NH

3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR details the carbon skeleton of the molecule.

  • Rationale: Each unique carbon atom in the molecule will produce a distinct signal. The chemical shift values are indicative of the carbon's hybridization (sp³, sp²) and its proximity to electronegative atoms (N, O).

Predicted Chemical Shift (δ, ppm) Assignment
~ 158C -O (Aromatic)
~ 145Pyrrole C 2-NH₂
~ 137Quaternary C (Benzyl)
~ 135Quaternary C (Phenyl)
~ 127 - 130Aromatic C H
~ 122Pyrrole C 4
~ 118C ≡N (Nitrile)
~ 113 - 116Aromatic C H
~ 110Pyrrole C 5
~ 90Pyrrole C 3
~ 70Benzylic C H₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7][8]

  • Rationale: The presence of N-H, C≡N, C-O, and aromatic C=C bonds will result in characteristic absorption bands in the IR spectrum, providing rapid confirmation of the compound's key structural features.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3450 - 3200N-H StretchAmino (NH₂) & Pyrrole (NH)
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₂)
~ 2210C≡N StretchNitrile
1620 - 1580C=C StretchAromatic & Pyrrole Rings
1250 - 1200C-O StretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Rationale: High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous calculation of the molecular formula.

Predicted Data:

  • Molecular Formula: C₁₈H₁₅N₃O

  • Exact Mass: 289.1215

  • Expected HRMS (ESI⁺) Peak [M+H]⁺: 290.1288

Potential Biological Significance and Reactivity

Derivatives of 2-aminopyrrole-3-carbonitrile are recognized for their diverse pharmacological potential. Studies on analogous structures have revealed activities including:

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.

  • Antimicrobial Activity: The pyrrole scaffold is present in various compounds with documented antibacterial and antifungal properties.[3][10]

  • Anticancer Properties: The structural motif has been explored for the development of novel antitumor agents.[1]

The functional groups of the title compound—specifically the primary amino group and the nitrile—are reactive centers for further synthetic elaboration to explore structure-activity relationships (SAR) and develop new chemical entities.

Conclusion

The systematic characterization of this compound is achieved through a coordinated application of NMR, FT-IR, and mass spectrometry. The data obtained from these techniques provide definitive evidence for the compound's molecular structure, functional group composition, and molecular weight. This detailed guide serves as a robust protocol for researchers, ensuring the integrity and validity of their scientific findings and enabling further exploration of this compound's potential in drug discovery and materials science.

References

  • Supplementary Information. Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available at: [Link].

  • ResearchGate. Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. Available at: [Link].

  • Wikipedia. Gewald reaction. Available at: [Link].

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Available at: [Link].

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link].

  • International Journal of Advanced Biological and Biomedical Research. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Available at: [Link].

  • A review article on biological importance of pyrrole. (Note: Specific publication details are limited, but the content is relevant).
  • NIH - PMC. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Available at: [Link].

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link].

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (Note: Specific publication details are limited, but the content is relevant).
  • SpectraBase. 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile - 1H NMR. Available at: [Link].

  • Beijing Hwrk Chemical Co., Ltd. this compound. Available at: [Link].

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
  • Google Patents.CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.
  • PubMed. Synthesis and biological activity of some pyrrole derivatives. I. Available at: [Link].

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • ResearchGate. 13C NMR Spectra of Pyrroles. Available at: [Link].

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link].

  • Table of Characteristic IR Absorptions.
  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag.
  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

  • NIST WebBook. Pyrrole. Available at: [Link].

  • International Journal of Advanced Biological and Biomedical Research. Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. Available at: [Link].

  • SpectraBase. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - MS (GC). Available at: [Link].

  • ACS Publications - The Journal of Organic Chemistry. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Available at: [Link].

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link].

  • PubMed Central. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link].

  • MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Available at: [Link].

  • PubChem. 2-Amino-1H-pyrrole-3-carbonitrile. Available at: [Link].

  • ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link].

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link].

Sources

An In-Depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential therapeutic applications of the novel heterocyclic compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. As a member of the 2-aminopyrrole class, this molecule holds significant interest for its potential as a scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a multi-functionalized aromatic heterocycle. Its structure incorporates a pyrrole core, an amino group, a nitrile group, and a benzyloxy-substituted phenyl ring. These features contribute to its unique chemical reactivity and potential for biological activity.

Molecular Structure:

Synthesis_Pathway reagent1 3-(Benzyloxy)benzaldehyde intermediate Intermediate Imine reagent1->intermediate + Reagent 3 (Reductive Amination) reagent2 Malononitrile product 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile reagent2->product reagent3 Aminoacetaldehyde dimethyl acetal intermediate->product + Reagent 2 (Ring Closure)

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Introduction: Unveiling a Scaffold of Therapeutic Potential

The compound this compound represents a fascinating intersection of several key pharmacophores—structural motifs recognized for their consistent biological activity. At its heart lies the 2-aminopyrrole core, a privileged scaffold in medicinal chemistry, which is further functionalized with a nitrile group and a benzyloxy-substituted phenyl ring. This unique combination suggests significant potential in drug discovery and development, positioning it as a valuable building block for creating novel therapeutic agents.[1][2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the known identifiers, physicochemical properties, and a plausible, field-proven synthetic route. Furthermore, it delves into the scientific rationale behind its potential applications by examining the established roles of its constituent moieties in medicinal chemistry, providing a foundational understanding for future research and development endeavors.

Core Identifiers and Physicochemical Profile

Precise identification is the cornerstone of chemical research. The following tables summarize the essential identifiers and computed physicochemical properties for this compound, providing a quantitative basis for experimental design.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 1179361-70-6[1][4][5]
Molecular Formula C₁₈H₁₅N₃O[1][4][5]
Molecular Weight 289.33 g/mol [4][5]
IUPAC Name This compoundN/A
SMILES N#CC1=C(N)NC=C1C2=CC=CC(OCC3=CC=CC=C3)=C2[5]
Table 2: Physicochemical Properties
PropertyValueSignificance in Drug Discovery
Appearance White solid[1]
Topological Polar Surface Area 74.8 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 4[4]
XLogP3-AA 3.7[4]
Storage Conditions Inert atmosphere, 2-8°C, keep in dark place[5]
Hazard Statements H302, H315, H319[5]

Synthetic Strategy: A Multi-Component Approach

The proposed synthesis adapts a known protocol for producing N-substituted 2-amino-3-cyano pyrroles.[6] This approach is based on the reaction between a ketone, malononitrile, and a source of ammonia, often catalyzed by a base.

Proposed Precursors:
  • 3'-(Benzyloxy)acetophenone: Provides the C4-phenyl substituent and the benzyloxy group.

  • Malononitrile: The source of the C3-carbonitrile and the C2-amino group.

  • Ammonium Acetate: Serves as the in-situ source of ammonia for the pyrrole's nitrogen and amino group.

Reaction Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Execution cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification Precursors 1. 3'-(Benzyloxy)acetophenone 2. Malononitrile 3. Ammonium Acetate (excess) 4. Base (e.g., K₂CO₃ or Piperidine) Solvent Methanol or Ethanol Precursors->Solvent Add to flask Stir Stir mixture Solvent->Stir Reflux Heat to reflux (e.g., 60-80°C) Monitor by TLC (3-6 hours) Stir->Reflux Cool Cool to room temperature Reflux->Cool Quench Add water to precipitate product Cool->Quench Filter Filter the solid Quench->Filter Wash Wash with water and cold ethanol Filter->Wash Crude Crude Product Wash->Crude Purify Recrystallization or Silica Gel Chromatography Crude->Purify Final Pure 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile Purify->Final SAR cluster_mol This compound cluster_interactions Potential Biological Interactions Pyrrole Pyrrole Core (Rigid Scaffold) Amino Amino Group (NH₂) (H-Bond Donor) Pyrrole->Amino Nitrile Nitrile (C≡N) (H-Bond Acceptor, Metabolic Stability) Pyrrole->Nitrile Phenyl Phenyl Ring (Hydrophobic Interaction) Pyrrole->Phenyl HBA Target H-Bond Acceptor Site Amino->HBA H-bonds with HBD Target H-Bond Donor Site Nitrile->HBD H-bonds with Benzyloxy Benzyloxy Group (Modulates Solubility, Provides Flexibility) Phenyl->Benzyloxy HydrophobicPocket Hydrophobic Pocket Phenyl->HydrophobicPocket Binds to Benzyloxy->HydrophobicPocket Binds to

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a Novel Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive preclinical strategy for the evaluation of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (hereafter designated as Compound A) as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis. While Compound A is a novel chemical entity, its core structure, the 2-amino-1H-pyrrole-3-carbonitrile scaffold, is a well-established pharmacophore in the design of potent kinase inhibitors and anticancer agents.[1][2][3] This document provides a scientifically grounded, hypothetical framework for its investigation, detailing the rationale, experimental designs, and step-by-step protocols for in vitro and in vivo validation.

Introduction and Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, the 2-amino-pyrrole-3-carbonitrile moiety has been identified as a crucial component in molecules targeting protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] Several pyrrole derivatives have been successfully developed as anticancer agents, some of which function by inhibiting tubulin polymerization or specific signaling kinases.[6][7]

Our compound of interest, this compound, combines this promising pyrrole core with a 3-(benzyloxy)phenyl substituent. This bulky, hydrophobic group can facilitate critical interactions within the ATP-binding pocket of protein kinases, potentially enhancing binding affinity and selectivity.

Given these structural features, we hypothesize that Compound A will function as an inhibitor of VEGFR2. VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[8] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy in oncology.[8] This guide outlines a tiered approach to systematically test this hypothesis, beginning with direct enzyme inhibition, progressing to cell-based assays, and culminating in a preclinical in vivo tumor model.

Proposed Mechanism of Action: VEGFR2 Kinase Inhibition

VEGFR2 activation by its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9] We postulate that Compound A acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the phosphorylation of downstream substrates. This action would effectively block the pro-angiogenic signals, leading to an anti-tumor effect.

The diagram below illustrates the proposed point of intervention for Compound A within the VEGFR2 signaling pathway.

VEGFR2_Pathway cluster_kinase Kinase Activity VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds ADP ADP P P VEGFR2->P Phosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates CompoundA Compound A (Hypothesized Inhibitor) CompoundA->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to Kinase Domain Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Compound A.

Preclinical Evaluation Workflow

A staged approach is essential for the efficient evaluation of Compound A. The workflow is designed to first confirm the primary hypothesis of direct enzyme inhibition and then to assess the compound's activity in a more complex biological context.

Workflow Stage1 Stage 1: In Vitro Biochemical Assay VEGFR2 Kinase Inhibition Decision1 Potent Inhibition? (IC50 < 1 µM) Stage1->Decision1 Stage2 Stage 2: In Vitro Cell-Based Assay Anti-Proliferative Activity Decision2 Cellular Activity? (GI50 < 10 µM) Stage2->Decision2 Stage3 Stage 3: In Vivo Preclinical Model Tumor Growth Inhibition Go1 Proceed Decision1->Go1 Yes Stop1 Stop/Optimize Decision1->Stop1 No Go2 Proceed Decision2->Go2 Yes Stop2 Stop/Optimize Decision2->Stop2 No Go1->Stage2 Go2->Stage3

Caption: Staged workflow for the preclinical evaluation of Compound A.

Detailed Experimental Protocols

Stage 1: In Vitro VEGFR2 Kinase Assay

Objective: To determine the direct inhibitory activity of Compound A on recombinant human VEGFR2 kinase and to calculate its half-maximal inhibitory concentration (IC50).

Causality: This is the most direct test of our primary hypothesis. A positive result (i.e., low IC50 value) provides strong evidence that Compound A can physically interact with and inhibit the target enzyme, justifying further investigation in cellular models. We will use a luminescence-based assay that measures ATP consumption, a direct product of kinase activity.[8][10]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound A in 100% DMSO.

    • Create a serial dilution series of Compound A in assay buffer, ensuring the final DMSO concentration does not exceed 1%.[8]

    • Thaw recombinant human VEGFR2 kinase, ATP, and substrate peptide on ice as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. #40301).[10]

    • Prepare the master mixture containing 5x kinase assay buffer, ATP, and substrate.[10]

  • Assay Procedure (96-well format):

    • Add 5 µL of the diluted Compound A or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the master mixture to each well.

    • Initiate the reaction by adding 25 µL of diluted VEGFR2 enzyme (e.g., 1 ng/µL) to each well.[10]

    • Incubate the plate at 30°C for 45 minutes with gentle shaking.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® Max) to each well.[8][10]

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Compound A relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of Compound A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Stage 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Objective: To assess the ability of Compound A to inhibit the proliferation of human endothelial cells, which are physiologically relevant to angiogenesis.

Causality: This assay moves from a purified enzyme system to a living cell context. It validates that Compound A can cross the cell membrane and inhibit its target in a complex cellular environment, resulting in a cytostatic or cytotoxic effect. The MTT assay is a standard colorimetric method for measuring cell viability based on mitochondrial metabolic activity.[11][12][13]

Methodology:

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media (e.g., EGM-2) at 37°C in a humidified 5% CO2 incubator.

    • Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a serial dilution of Compound A in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing Compound A or vehicle control to the wells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay Procedure:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13][14]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly and incubate overnight at 37°C or for a few hours with shaking.[15]

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log concentration of Compound A.

Stage 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound A in a living organism.

Causality: This is the ultimate preclinical test of the compound's therapeutic potential. It assesses the compound's ability to inhibit tumor growth in a complex physiological system, which includes factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and interaction with the tumor microenvironment. A subcutaneous xenograft model is a standard and well-established method for this purpose.[16][17]

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.

    • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inoculate a suspension of a human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A498 renal cell carcinoma) into the flank of each mouse.[16][18] Co-injection with Matrigel can improve tumor engraftment.[16][17]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing and Monitoring:

    • Randomize mice into treatment groups (e.g., vehicle control, Compound A at different dose levels, positive control like Sunitinib).

    • Administer Compound A via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

    • Measure tumor volume with digital calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between groups (e.g., using ANOVA).

    • Excise tumors at the end of the study for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of Compound A

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Biochemical AssayVEGFR2 KinaseIC5085 nM
Cell-Based AssayHUVECGI500.5 µM
Cell-Based AssayA498 Cancer CellsGI501.2 µM

Table 2: Hypothetical In Vivo Efficacy in A498 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1550 ± 120-
Compound A25 mg/kg, QD, PO810 ± 9547.7
Compound A50 mg/kg, QD, PO450 ± 7071.0
Positive Control40 mg/kg, QD, PO390 ± 6574.8

QD: once daily; PO: per os (by mouth)

Conclusion

This guide presents a logical and scientifically rigorous framework for investigating the potential of this compound as a novel anti-angiogenic agent targeting VEGFR2. The proposed workflow, from direct enzyme inhibition to in vivo tumor models, provides a comprehensive preclinical data package. Positive outcomes in these studies would provide a strong rationale for advancing Compound A into further IND-enabling studies, including formal toxicology and pharmacokinetic profiling, with the ultimate goal of clinical development as a new cancer therapeutic.

References

  • Li, J., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gomes, P., et al. (2017). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2020). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • ACS Publications. (2018). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Semantic Scholar. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]

  • ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • ScienceDirect. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling. Available at: [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

  • MDPI. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank. Available at: [Link]

  • protocols.io. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrrole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, the pyrrole-3-carbonitrile core has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities and serving as a key intermediate in the synthesis of complex therapeutic agents.[3][4] This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for pyrrole-3-carbonitrile derivatives. We will explore the causal relationships behind key experimental choices, detail validated protocols for their synthesis, and examine their expanding role in modern drug discovery.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its unique electronic structure and reactivity have made it a cornerstone in the architecture of biologically active molecules, from the heme in our blood to chlorophyll in plants.[2] The introduction of a carbonitrile (cyano) group at the 3-position of the pyrrole ring profoundly influences the molecule's electronic properties and steric profile, often enhancing its biological activity and providing a versatile handle for further chemical modifications.[5][6]

Derivatives of pyrrole-3-carbonitrile have demonstrated a wide array of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[3][7] This has led to significant interest in developing efficient and diverse synthetic methods to access this important class of compounds.[8]

Early Discoveries and Foundational Synthetic Methodologies

The history of pyrrole synthesis dates back to the 19th century with classic named reactions like the Paal-Knorr, Knorr, and Hantzsch syntheses.[2][8] These methods, while foundational, often involved harsh reaction conditions and limited substrate scope. The specific focus on pyrrole-3-carbonitrile derivatives came later, driven by the need for more complex and functionally diverse molecules in drug discovery programs.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] To generate a pyrrole-3-carbonitrile, a 1,4-dicarbonyl precursor bearing a cyano group is required.

Causality Behind Experimental Choices: The choice of a primary amine allows for the introduction of various substituents at the N-1 position of the pyrrole ring, a key site for modulating the pharmacological properties of the final compound. The acidic or basic catalyst facilitates the initial imine formation and subsequent cyclization and dehydration steps.

Multi-component Reactions: A Paradigm Shift in Efficiency

The advent of multi-component reactions (MCRs) revolutionized the synthesis of complex molecules by combining three or more reactants in a single step. For pyrrole-3-carbonitriles, MCRs offer a highly efficient and atom-economical approach. A notable example is the three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and an aniline.[6]

Trustworthiness of the Protocol: This self-validating system is confirmed by the formation of the desired product through a cascade of predictable reactions: initial condensation of the aniline and oxoacetonitrile, followed by reaction with the α-hydroxyketone and subsequent cyclization and dehydration. The mild reaction conditions and high yields make this a reliable method for generating libraries of pyrrole-3-carbonitrile derivatives for structure-activity relationship (SAR) studies.[6]

Modern Synthetic Innovations

Contemporary research has focused on developing more sustainable, efficient, and versatile methods for the synthesis of pyrrole-3-carbonitriles. This includes the use of novel catalysts, microwave-assisted synthesis, and flow chemistry.

Metal-Catalyzed Cyclizations

Transition metal catalysts, particularly gold and rhodium, have enabled the development of elegant and efficient cyclization reactions to form the pyrrole ring.[10] These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Green Chemistry Approaches

In line with the principles of green chemistry, recent efforts have focused on developing environmentally benign synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave irradiation.[7] For instance, a green synthetic procedure for some pyrrole derivatives involves the use of silica as a catalyst, which can be easily recovered and reused.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives showing promise in a variety of therapeutic areas.

Anticancer Agents

Certain pyrrole-3-carbonitrile derivatives have demonstrated potent anticancer activity. For example, some compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[6]

Antibacterial Agents

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrrole-3-carbonitrile derivatives have shown activity against various bacterial strains, including Staphylococcus aureus.[3][11] Some derivatives act as metallo-β-lactamase inhibitors, enzymes that confer resistance to β-lactam antibiotics.[5]

STING Receptor Agonists

Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potential agonists of the stimulator of interferon genes (STING) receptor.[12][13] Activation of the STING pathway is a promising strategy for cancer immunotherapy.[12][13]

Cholinesterase Inhibitors

Inspired by the prevalence of (hetero)aryl rings in cholinesterase inhibitors, researchers have synthesized and investigated the cholinesterase inhibitory activity of various pyrrole derivatives.[14] Certain 1,3-diaryl-pyrrole compounds have shown high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which could be beneficial for the treatment of neurodegenerative diseases.[14]

Other Therapeutic Applications

The versatility of the pyrrole-3-carbonitrile scaffold has led to its exploration in a wide range of other therapeutic areas, including as antiviral, anti-inflammatory, and antimalarial agents.[4][7]

Experimental Protocols

General Procedure for the Three-Component Synthesis of N-Substituted 1,2,5-trisubstituted Pyrrole-3-carbonitriles[7]
  • To a stirred solution of a substituted phenacyl alcohol (1.0 eq.), an oxoacetonitrile (1.0 eq.), and a primary amine (1.1 eq.) in ethanol (3 mL), add acetic acid (1.0 eq.) dropwise at room temperature.

  • Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the reaction mixture to dryness under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrrole-3-carbonitrile.

One-Pot Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile[17]

While specific details of a one-pot industrial synthesis are often proprietary, a general laboratory approach can be inferred from multi-step syntheses. A plausible one-pot sequence could involve the reaction of 2-(2-fluorobenzoyl)malononitrile with a reducing agent, such as Raney nickel, followed by in-situ hydrogenation with a catalyst like palladium on carbon. This approach would eliminate the need for isolating intermediates, thereby improving efficiency and reducing waste.[15]

Data Presentation

Compound ClassTherapeutic Target/ApplicationKey FindingsReference
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrilesAntibacterial (Staphylococcus aureus)Potent activity against S. aureus.[3]
1H-pyrrole-3-carbonitrile derivativesSTING Receptor AgonistsComparable activity to known STING agonist SR-717.[12][13]
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivativesMetallo-β-lactamase InhibitorsBroad-spectrum inhibition of metallo-β-lactamases.[5]
5-(4-methylsulfonyl)phenyl-substituted pyrrolesCOX-2 Selective NSAIDsDemonstrated selective COX-2 inhibition.[6]
1,3-diaryl-pyrrole derivativesButyrylcholinesterase InhibitorsSelective inhibition of BChE over AChE.[14]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A α-Hydroxyketone P One-Pot Synthesis (EtOH, AcOH, 70°C) A->P B Oxoacetonitrile B->P C Primary Amine C->P D Pyrrole-3-carbonitrile Derivative P->D

Caption: A generalized workflow for the three-component synthesis of pyrrole-3-carbonitrile derivatives.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core Pyrrole-3-carbonitrile Scaffold R1 N-1 Substituent Core->R1 R2 C-2 Substituent Core->R2 R4 C-4 Substituent Core->R4 R5 C-5 Substituent Core->R5 Activity Enhanced Biological Activity R1->Activity Modulates Potency Selectivity Improved Target Selectivity R2->Selectivity Influences Binding PK Favorable Pharmacokinetics R4->PK Affects Solubility R5->Activity Impacts Efficacy

Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrrole-3-carbonitrile derivatives.

Conclusion and Future Outlook

The journey of pyrrole-3-carbonitrile derivatives from their early synthetic roots to their current status as privileged scaffolds in drug discovery is a testament to the enduring importance of heterocyclic chemistry. The continuous evolution of synthetic methodologies has not only provided access to a vast chemical space of these compounds but has also enabled a deeper understanding of their structure-activity relationships. As our knowledge of biological targets and disease mechanisms grows, the pyrrole-3-carbonitrile core is poised to remain a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological activities, and the application of computational tools to guide the rational design of the next generation of pyrrole-3-carbonitrile-based drugs.

References

  • Synthesis of 1H‐pyrrole‐3‐carbonitriles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). Syrris. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved January 20, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy. Retrieved January 20, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • PYRROLE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

  • Pyrrole chemistry: Good things come in threes. (2021). Hokkaido University. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel pyrrole derivative, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar heterocyclic compounds. By leveraging established spectroscopic principles and comparative data from structurally related analogs, we present a predictive yet robust characterization of this compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Introduction

Pyrrole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound, possesses a unique combination of functional groups—a highly substituted pyrrole core, an amino group, a nitrile moiety, and a benzyloxy-substituted phenyl ring—that make it a promising scaffold for further chemical exploration. Accurate and comprehensive spectroscopic characterization is the cornerstone of validating the synthesis of such novel chemical entities and is crucial for their advancement in any research and development pipeline.

This guide will provide a detailed, predictive analysis of the key spectroscopic signatures of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by data from closely related, experimentally characterized molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous 2-amino-4-aryl-1H-pyrrole-3-carbonitriles, the following ¹H and ¹³C NMR spectral features are predicted for the title compound.[1]

Experimental Protocol for NMR Data Acquisition (A General Guideline)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11.0 - 11.5br s1HN-H (Pyrrole)The pyrrole N-H proton is typically deshielded and appears as a broad singlet. In similar structures, this signal is observed in this region.[1]
~7.30 - 7.50m5HPhenyl-H (Benzyloxy)The five protons of the terminal phenyl group of the benzyloxy moiety are expected in this aromatic region.
~7.25t1HH-5' (Aryl)The proton at the 5'-position of the 3-substituted phenyl ring is expected to be a triplet due to coupling with its two ortho neighbors.
~7.00 - 7.15m3HH-2', H-4', H-6' (Aryl)The remaining protons of the 3-substituted phenyl ring will appear as a complex multiplet in this region.
~6.80s1HH-5 (Pyrrole)The single proton on the pyrrole ring is expected to be a singlet and is typically found in this region for this class of compounds.
~6.50br s2HNH₂The amino protons are often broad and their chemical shift can be solvent and concentration-dependent.
~5.15s2HO-CH₂-PhThe benzylic methylene protons are expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~158C-3' (Aryl)The carbon attached to the benzyloxy group is expected to be significantly deshielded.
~150C-2 (Pyrrole)The carbon bearing the amino group is typically found at a downfield chemical shift.
~140C-ipso (Aryl)The ipso-carbon of the phenyl ring attached to the pyrrole.
~137C-ipso (Benzyloxy)The ipso-carbon of the terminal phenyl group.
~130C-5' (Aryl)Aromatic CH carbon.
~128.5Phenyl-CH (Benzyloxy)Aromatic CH carbons of the terminal phenyl group.
~128Phenyl-CH (Benzyloxy)Aromatic CH carbons of the terminal phenyl group.
~120C-4 (Pyrrole)The pyrrole carbon attached to the aryl group.
~118C≡NThe nitrile carbon is characteristically found in this region.
~115Aromatic CHAromatic CH carbons of the 3-substituted phenyl ring.
~114Aromatic CHAromatic CH carbons of the 3-substituted phenyl ring.
~105C-5 (Pyrrole)The pyrrole CH carbon.
~95C-3 (Pyrrole)The carbon bearing the nitrile group is significantly shielded.
~69O-CH₂-PhThe benzylic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.

Experimental Protocol for IR Data Acquisition (A General Guideline)
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450 - 3300Medium-StrongN-H (Amino & Pyrrole)Stretching
3100 - 3000MediumC-H (Aromatic)Stretching
2950 - 2850Weak-MediumC-H (Aliphatic)Stretching
~2220StrongC≡N (Nitrile)Stretching
1650 - 1550StrongC=C (Aromatic & Pyrrole)Stretching
1640 - 1600MediumN-HBending
1250 - 1000StrongC-O (Ether)Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Experimental Protocol for MS Data Acquisition (A General Guideline)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Predicted Mass Spectrum
  • Molecular Formula: C₁₈H₁₅N₃O

  • Molecular Weight: 289.33 g/mol

  • Predicted [M+H]⁺: m/z 290.1293

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [C₁₈H₁₅N₃O + H]⁺ is 290.1293. An experimentally determined mass within a few ppm of this value would confirm the elemental composition of the molecule.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule in the mass spectrometer will provide valuable structural information. Key expected fragmentations include:

fragmentation_pathway parent [M+H]⁺ m/z 290.13 frag1 Loss of benzyl radical (C₇H₇•) m/z 199.08 parent->frag1 - C₇H₇• frag2 Loss of benzyloxy radical (C₇H₇O•) m/z 183.08 parent->frag2 - C₇H₇O• frag3 Loss of HCN m/z 263.12 parent->frag3 - HCN frag4 Loss of NH₃ m/z 273.12 parent->frag4 - NH₃

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on established principles and comparative analysis of structurally similar compounds. This information serves as a robust reference for researchers involved in the synthesis and characterization of this and related heterocyclic molecules, facilitating unambiguous structural confirmation and guiding further research endeavors. The provided experimental guidelines offer a starting point for the acquisition of high-quality spectroscopic data.

References

  • Li, X., et al. (2015). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry, 13(3), 755-765. [Link]

Sources

An In-depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic applications of this versatile chemical scaffold. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the modulation of key biological targets, supported by detailed experimental protocols and mechanistic insights.

The 2-Amino-4-aryl-1H-pyrrole-3-carbonitrile Scaffold: A Privileged Core in Medicinal Chemistry

The 2-amino-4-aryl-1H-pyrrole-3-carbonitrile core is a recognized privileged structure in medicinal chemistry, forming the foundation of molecules with a wide array of biological activities.[1] This scaffold's inherent structural features, including its hydrogen bond donors and acceptors, and the tunable nature of its aryl substituent, allow for the fine-tuning of its pharmacological properties. The title compound, this compound, represents a key exemplar of this class, with its derivatives showing promise in various therapeutic areas.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivatives is often achieved through multi-component reactions, which offer an efficient and atom-economical approach to constructing this heterocyclic system. A highly plausible and frequently employed strategy involves a one-pot reaction of an aryl aldehyde, malononitrile, and an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal.[2][3]

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via an initial Knoevenagel condensation of 3-(benzyloxy)benzaldehyde with malononitrile to form an activated alkene. This is followed by a Michael addition of the aminoacetaldehyde equivalent and subsequent intramolecular cyclization and aromatization to yield the desired pyrrole. This reaction is conceptually related to the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[4][5]

G reagents 3-(Benzyloxy)benzaldehyde + Malononitrile + Aminoacetaldehyde Dimethyl Acetal catalyst Base Catalyst (e.g., piperidine, Et3N) reagents->catalyst 1. Knoevenagel Condensation solvent Solvent (e.g., Ethanol, DMF) catalyst->solvent 2. Michael Addition reaction_conditions Reflux or Microwave Irradiation solvent->reaction_conditions 3. Cyclization/Aromatization product This compound reaction_conditions->product

A generalized workflow for the synthesis of the core scaffold.
Detailed Synthetic Protocol (Exemplar)

The following is a representative, self-validating protocol for the synthesis of a 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivative, which can be adapted for the title compound.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of the aryl aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add piperidine (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation. Monitor the reaction by TLC until the starting materials are consumed.

  • Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the 2-amino-4-aryl-1H-pyrrole-3-carbonitrile scaffold have demonstrated significant activity against several important therapeutic targets. The following sections will explore these applications and the key structural features that govern their potency.

Metallo-β-Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a critical global health threat, with metallo-β-lactamases (MBLs) being a major contributor. These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[6][7] Several 2-aminopyrrole-3-carbonitrile derivatives have emerged as potent MBL inhibitors.[8][9]

Structure-Activity Relationship:

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed key SAR insights.[8][9]

Position/GroupModificationImpact on MBL Inhibition
C3-carbonitrile Essential for activityThe nitrile group is crucial for potent inhibition.[8][9]
C4, C5-Aryl Vicinal diphenyl groupsImportant for inhibitory potency.[8][9]
N1-substituent Benzyl groupContributes significantly to the inhibitory activity.[8][9]
C2-amino Acylation (e.g., benzoyl)Can enhance potency against specific MBLs like IMP-1.[8][9]

These findings suggest that the pyrrole core acts as a scaffold to position key interacting moieties within the MBL active site. The C3-nitrile and the aryl substituents are critical for binding and inhibitory function.

G cluster_sar SAR-driven Optimization cluster_testing Biological Evaluation Core 2-Amino-pyrrole-3-carbonitrile Core R1 N1-Substituent (e.g., Benzyl) Core->R1 R2_R3 C4, C5-Substituents (e.g., Aryl) Core->R2_R3 R4 C2-Amino Modification (e.g., Acylation) Core->R4 MBL_Assay Metallo-β-lactamase Inhibition Assay R4->MBL_Assay Synthesized Analogs Potency Determine IC50/Ki values MBL_Assay->Potency Selectivity Assess selectivity against different MBL subtypes Potency->Selectivity Selectivity->Core Feedback for further optimization

A workflow illustrating the SAR-guided development of MBL inhibitors.

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against MBLs using a chromogenic substrate like nitrocefin.

Materials:

  • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Nitrocefin (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the diluted test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10] CDK2, in complex with cyclin E, is crucial for the G1/S phase transition.[1][11] Certain 2-amino-4-aryl-pyrimidine derivatives, which share structural similarities with the pyrrole core, have shown potent CDK2 inhibitory activity.[12] This suggests that the 2-amino-4-aryl-1H-pyrrole-3-carbonitrile scaffold could also be a promising starting point for the development of novel CDK2 inhibitors.

Signaling Pathway:

G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Mitogenic Signals S S Phase CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Promotes Cyclin E expression Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2->Rb Hyper-phosphorylates Apoptosis Cell Cycle Arrest / Apoptosis E2F E2F Rb->E2F Inhibits E2F->S Drives S Phase Entry Inhibitor 2-Amino-pyrrole Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

The role of the Cyclin E/CDK2 complex in the G1/S transition and its inhibition.

Experimental Protocol: CDK2 Inhibition Assay

A common method to assess CDK2 inhibition is through an in vitro kinase assay that measures the phosphorylation of a substrate.

Materials:

  • Recombinant active CDK2/Cyclin E complex

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Histone H1 (substrate)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper or appropriate detection reagents

Procedure (using radiolabeling):

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a reaction tube, combine the CDK2/Cyclin E complex, the test compound, and Histone H1.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

STING Receptor Agonism

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response.[13][14] Activation of STING has emerged as a promising strategy in cancer immunotherapy.[15] Recently, 1H-pyrrole-3-carbonitrile derivatives have been identified as potent STING agonists.[15]

Structure-Activity Relationship:

SAR studies on a series of 1H-pyrrole-3-carbonitrile derivatives as STING agonists have provided valuable insights.[15]

Position/GroupModificationImpact on STING Agonism
Aniline Ring Substitution patternThe position and nature of substituents on the aniline ring significantly affect agonist activity.[15]
Pyrrole Core Essential scaffoldProvides the necessary framework for interaction with the STING receptor.[15]

Signaling Pathway:

cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes DNA Cytosolic DNA DNA->cGAS Activates STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN Type I Interferons Nucleus->IFN Gene Transcription Agonist 2-Amino-pyrrole Agonist Agonist->STING_ER Binds & Activates

Activation of the cGAS-STING pathway by a 2-aminopyrrole agonist.

Experimental Protocol: STING Activation Assay in THP-1 Cells

This protocol describes a reporter gene assay to measure STING activation in THP-1 cells, a human monocytic cell line.

Materials:

  • THP-1 cells stably expressing an ISRE (Interferon-Stimulated Response Element)-driven luciferase reporter gene.

  • RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin.

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the THP-1 reporter cells in a 96-well plate at a suitable density.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control (DMSO) and determine the EC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds with diverse therapeutic potential. Their straightforward synthesis and the tunability of their structure make them attractive candidates for further drug discovery efforts. The insights into their SAR as MBL inhibitors, potential CDK2 inhibitors, and STING agonists provide a solid foundation for the rational design of new and more potent therapeutic agents. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in relevant in vivo models.

References

  • Palzkill, T. (2018). Metallo-β-lactamase structure and function. Annals of the New York Academy of Sciences, 1428(1), 43-60.
  • Wu, J., et al. (2020). STING knock-out and activation in THP1-derived macrophages promote pro-inflammatory subtype differentiation. Journal for ImmunoTherapy of Cancer, 8(2), e001123.
  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1929.
  • Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463.
  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • Li, T., et al. (2021). The expression of STING was detected in STING knockout THP-1 cell lines.
  • Brem, J., et al. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Journal of Molecular Biology, 432(11), 3499-3536.
  • Wei, Y., et al. (2018). Direct synthesis of N-aryl/alkyl 3-carbonylpyrroles from the Morita–Baylis–Hillman acetate of 2,2-dimethoxyacetaldehyde and a primary amine. Green Chemistry, 20(10), 2216-2220.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-ones as novel and potent inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 43(23), 4606-4616.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8465.
  • Wang, Y., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087.
  • Page, M. I. (2001). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Current Pharmaceutical Design, 7(12), 1129-1151.
  • Chen, J., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 33(7), 3569-3572.
  • BPS Bioscience. (n.d.). IRF Reporter (Luc)
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
  • Youssoufi, F., et al. (2025). Novel substituted pyrrole derivatives and SAR activity.
  • Shaabani, A., & Hooshmand, E. (2018). Direct synthesis of pyrroles derivatives via malononitrile dimer, 2-bromoacetophenone, and 1-arylpropane-1,2-diones.
  • de la Torre, A. F., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5289.
  • Goti, G., et al. (2024). The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P. Science Signaling, 17(829), eadj0509.
  • Lowe, E. D., et al. (2005).
  • Goti, G., et al. (2024). The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P. Molecular and Cell Biology.
  • Khalafy, J., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 61(3), 209-215.
  • Al-Zaydi, K. M. (2014).
  • Flores-Gaspar, A., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry, 4(4), 1438-1450.
  • Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Vila, A. J. (2025). Evolution of metallo-β-lactamases: A journey from the test tube to the bacterial periplasm. ACS Webinars.
  • Zhang, D., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Semantic Scholar.
  • Wikipedia. (n.d.). Cyclin E/Cdk2. Wikipedia.
  • Keyomarsi, K., & Herliczek, T. W. (2001). Model of activation of CDK2 by exogenous cyclin E.

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays: Characterizing 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding interactions of ATP.[2] This has led to the development of several approved drugs and numerous clinical candidates.

This document concerns 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile , a novel compound featuring a core pyrrole structure analogous to those found in known kinase inhibitors.[3][4] While the specific biological targets of this compound are yet to be fully elucidated, its chemical architecture suggests a strong potential for kinase modulation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the inhibitory activity of this compound. We will detail robust, field-proven protocols for both biochemical and cell-based assays, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results. The methodologies described herein are designed to move a novel compound from initial characterization to cellular validation.

Compound Profile: this compound
PropertyValue
Molecular Formula C24H19N3O
Molecular Weight 365.43 g/mol
CAS Number 1179361-70-6[5]
Appearance Solid (Assumed)

Part 1: Foundational Protocols - Compound Handling and Preparation

The accuracy of any kinase assay begins with the proper handling and preparation of the test compound. Inconsistent solubility or degradation can lead to erroneous and irreproducible IC₅₀ values.

Protocol 1.1: Preparation of Concentrated Stock Solutions

Rationale: Most small molecule inhibitors are poorly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the standard solvent for creating highly concentrated stocks, which are then serially diluted for assays. This minimizes the final concentration of DMSO in the assay, which can itself affect enzyme activity at higher concentrations (>1%).

Materials:

  • This compound

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Amber glass vials or polypropylene microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.

  • Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM. For a 10 mM stock of a compound with MW 365.43, dissolve 3.65 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the vial to 30-37°C to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Part 2: Biochemical Assays - Direct Measurement of Kinase Inhibition

Biochemical assays are the first step in characterizing a compound's activity. They utilize purified, recombinant kinase enzymes to measure direct inhibition in a controlled, cell-free environment. We will describe two orthogonal approaches: a universal activity assay that measures ADP production and a binding assay that confirms direct interaction with the ATP pocket.

Section 2.1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which serves as a substrate for luciferase, generating a luminescent signal directly proportional to kinase activity.[6][7]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate ATP ATP ADP ADP ATP->ADP Phosphorylation ADPGlo_Reagent ADP-Glo™ Reagent Remaining_ATP Unused ATP Depleted Depleted Remaining_ATP->Depleted Terminates Reaction Detection_Reagent Kinase Detection Reagent ADP_surviving ADP New_ATP ATP ADP_surviving->New_ATP Conversion Light Luminescent Signal New_ATP->Light Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 2.1.1: IC₅₀ Determination using ADP-Glo™ Assay

Objective: To determine the concentration of this compound required to inhibit 50% of a target kinase's activity.

Materials:

  • Target Kinase (e.g., Src, Abl, EGFR) and its specific substrate peptide.

  • ATP solution (10 mM).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[8]

  • ADP-Glo™ Kinase Assay Kit (Promega).[6]

  • Compound stock solution (10 mM in DMSO).

  • White, opaque 96-well or 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Serial Dilution: a. Prepare an intermediate dilution of your 10 mM compound stock in Kinase Assay Buffer. b. Perform a serial dilution (e.g., 1:3 or 1:4) across a 96-well plate to create a 10-point dose-response curve. Include a "no inhibitor" control containing only DMSO (vehicle control).[8] This ensures the final DMSO concentration is constant across all wells.

  • Kinase Reaction Setup (example for 384-well plate): [9] a. In the assay plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. b. Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well. c. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: a. Mix the plate gently on a plate shaker. b. Incubate at 30°C (or the kinase's optimal temperature) for 60 minutes. The reaction time may require optimization.

  • ADP Detection: [7] a. Equilibrate the plate to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. c. Incubate for 40 minutes at room temperature. d. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. e. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (y-axis) against the logarithm of the inhibitor concentration (x-axis). c. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 2.2: TR-FRET-Based Kinase Binding Assay (LanthaScreen®)

Principle: This assay directly measures the binding of an inhibitor to the kinase's ATP pocket. It uses a kinase tagged with an epitope (e.g., His-tag), a europium (Eu)-labeled antibody against that tag (FRET donor), and a fluorescently labeled, ATP-competitive small molecule tracer (FRET acceptor). When the tracer binds to the kinase, the donor and acceptor are brought into proximity, generating a high FRET signal. A competitive inhibitor will displace the tracer, leading to a loss of FRET.[10][11] This method is invaluable for confirming a compound's mechanism as ATP-competitive.

Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.

Protocol 2.2.1: IC₅₀ Determination using LanthaScreen® Assay

Objective: To confirm direct, competitive binding of the compound to the kinase ATP site and determine its binding affinity (IC₅₀).

Materials:

  • Tagged Target Kinase (e.g., GST-tagged or His-tagged).

  • LanthaScreen® Eu-labeled Antibody corresponding to the tag.

  • LanthaScreen® Kinase Tracer appropriate for the target kinase.

  • TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

  • Compound stock solution (10 mM in DMSO).

  • Black or white, low-volume 384-well assay plates.

  • TR-FRET compatible plate reader.

Procedure: [10][12]

  • Reagent Preparation: a. Prepare a 3X compound serial dilution series in TR-FRET Dilution Buffer with a constant final percentage of DMSO. b. Prepare a 3X Kinase/Antibody mixture in TR-FRET Dilution Buffer. c. Prepare a 3X Tracer solution in TR-FRET Dilution Buffer. The optimal concentrations of kinase, antibody, and tracer must be determined empirically as per the manufacturer's guidelines.

  • Assay Assembly (15 µL final volume): a. Add 5 µL of the 3X compound serial dilutions (or DMSO control) to the assay plate. b. Add 5 µL of the 3X Kinase/Antibody mixture. c. Add 5 µL of the 3X Tracer solution.

  • Incubation: a. Mix the plate gently. b. Cover the plate to protect from light and evaporation. c. Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[11] b. Calculate the Emission Ratio (665 nm / 615 nm). c. Plot the Emission Ratio (y-axis) against the logarithm of inhibitor concentration (x-axis) and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Part 3: Cell-Based Assays - Validating Activity in a Biological Context

After confirming direct biochemical activity, it is critical to assess the compound's ability to inhibit the target kinase within a living cell. Cell-based assays account for crucial factors like cell permeability, stability, and engagement with the target in its native environment.

Section 3.1: Cellular Target Phosphorylation Assay

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase. If the compound enters the cells and inhibits the kinase, the level of substrate phosphorylation will decrease. This can be quantified using various methods, such as cell-based ELISA or TR-FRET, which employ a phospho-specific antibody to detect the modification.[13][14]

Signaling_Pathway Ligand Growth Factor (Stimulus) RTK Receptor Tyrosine Kinase (Target Kinase) Ligand->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile Inhibitor->RTK Inhibits

Caption: A generic signaling pathway for a cell-based assay.

Protocol 3.1.1: IC₅₀ Determination of Target Phosphorylation

Objective: To measure the dose-dependent inhibition of target kinase activity in intact cells by quantifying the phosphorylation of a downstream substrate.

Materials:

  • A cell line known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Compound stock solution (10 mM in DMSO).

  • Stimulating ligand (e.g., EGF for EGFR).

  • Cell lysis buffer.

  • Phosphatase and protease inhibitor cocktails.

  • Assay kit for detecting the phospho-substrate (e.g., DuoSet® IC ELISA, AlphaLISA® SureFire®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 4-24 hours. This reduces basal signaling activity.

  • Compound Treatment: Prepare serial dilutions of the compound in serum-free medium. Add these to the cells and pre-incubate for 1-2 hours.

  • Stimulation: Add the appropriate stimulating ligand (e.g., EGF) to all wells except the "unstimulated" control. Incubate for the optimal time to induce substrate phosphorylation (e.g., 5-30 minutes).

  • Cell Lysis: a. Aspirate the medium. b. Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well. c. Incubate on ice for 20 minutes with gentle agitation.

  • Phospho-Substrate Detection: a. Transfer the cell lysates to the assay plate provided by the detection kit. b. Follow the manufacturer's protocol for the specific ELISA or TR-FRET assay to quantify the amount of phosphorylated substrate and total substrate.[13][14]

  • Data Analysis: a. Normalize the phospho-substrate signal to the total substrate signal for each well. b. Plot the normalized signal (y-axis) against the logarithm of inhibitor concentration (x-axis). c. Fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Summary and Integrated Workflow

The characterization of a novel kinase inhibitor is a multi-step process that builds confidence from biochemical potency to cellular efficacy. The workflow below outlines the logical progression of experiments described in this guide.

Full_Workflow cluster_prep Preparation cluster_biochem Biochemical Characterization cluster_cell Cellular Validation Compound_Prep Compound Solubilization (10 mM Stock in DMSO) Activity_Assay Activity Assay (ADP-Glo) - Determine Potency (IC₅₀) - Assess Kinase Selectivity Panel Compound_Prep->Activity_Assay Dose-Response Curve Binding_Assay Binding Assay (LanthaScreen) - Confirm ATP-Competitive MOA - Orthogonal IC₅₀ Activity_Assay->Binding_Assay Confirm Mechanism Cell_Assay Cellular Phosphorylation Assay - Determine Cellular Potency (IC₅₀) - Confirm Target Engagement Binding_Assay->Cell_Assay Validate in Cells

Caption: Integrated workflow for kinase inhibitor characterization.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Retrieved from [Link]

  • Şenol, İ. M., et al. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Inonu University. Retrieved from [Link]

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4037-4048. Retrieved from [Link]

  • Sławiński, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205-222. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. Retrieved from [Link]

  • PubMed. (n.d.). benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]

  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1793-1819. Retrieved from [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Gangjee, A., et al. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Journal of Medicinal Chemistry, 48(23), 7215-7222. Retrieved from [Link]

  • Gangjee, A., et al. (2003). Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents. Journal of Medicinal Chemistry, 46(4), 591-600. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a Pro-Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a novel pro-fluorescent molecular probe. We will refer to this compound as Pyr-BzProbe . The core principle of this probe lies in its "turn-on" fluorescent response upon enzymatic cleavage of the benzyl ether moiety. In its native state, the benzyloxy group quenches the intrinsic fluorescence of the pyrrole core. Upon interaction with specific enzymatic activity, such as that of a hypothetical "debenzylase" or a specifically engineered enzyme, the benzyl group is cleaved, revealing a highly fluorescent phenol derivative, 2-amino-4-(3-hydroxyphenyl)-1H-pyrrole-3-carbonitrile (Pyr-OHProbe ). This activation mechanism allows for the sensitive and selective detection of the target enzyme activity in both biochemical assays and live-cell imaging.

Introduction: The Rationale for a Pro-Fluorescent Probe

The study of enzymatic activity is crucial for understanding cellular processes and for the development of novel therapeutics. Fluorescent molecular probes offer a powerful tool for these investigations due to their high sensitivity and spatiotemporal resolution.[1][2][3] "Turn-on" probes, which exhibit a significant increase in fluorescence upon interaction with their target, are particularly advantageous as they minimize background signal and enhance detection sensitivity.[4][5][6]

Pyr-BzProbe is designed based on the principle of enzymatic activation. The 2-amino-3-cyanopyrrole core possesses intrinsic fluorescence potential due to its extended π-conjugated system. However, the presence of the bulky, electron-donating benzyloxy group can lead to fluorescence quenching through steric hindrance and photoinduced electron transfer (PET). Enzymatic cleavage of the stable benzyl ether bond to yield the corresponding phenol is a specific biochemical transformation that can be harnessed for targeted sensing.[7][8][9] The resulting Pyr-OHProbe, with its electron-rich phenol group, is expected to exhibit strong fluorescence.

Key Features of Pyr-BzProbe:

  • "Turn-On" Mechanism: Low background fluorescence in the "off" state and a strong fluorescent signal in the "on" state.

  • High Specificity: The probe is activated by a specific enzymatic cleavage, reducing off-target signals.

  • Biocompatibility: The pyrrole scaffold is found in many biologically active molecules and is generally well-tolerated by cells.[10][11][12]

  • Versatility: Applicable for both in vitro enzyme kinetics studies and live-cell imaging.

Physicochemical Properties

A summary of the key physicochemical properties of Pyr-BzProbe and its activated form, Pyr-OHProbe, is presented below.

PropertyThis compound (Pyr-BzProbe)2-amino-4-(3-hydroxyphenyl)-1H-pyrrole-3-carbonitrile (Pyr-OHProbe)
Molecular Formula C₁₈H₁₅N₃OC₁₁H₉N₃O
CAS Number 1179361-70-6Available from suppliers like Alfa Chemistry[13]
Appearance White to off-white solidYellowish solid
Solubility Soluble in DMSO, DMF, acetoneSoluble in DMSO, DMF, methanol
Excitation (max) ~350 nm (predicted)~380 nm (predicted)
Emission (max) Weak emission at ~420 nm (predicted)Strong emission at ~490 nm (predicted)

Mechanism of Activation

The central mechanism for the application of Pyr-BzProbe is the enzymatic cleavage of the benzyl ether bond. This process converts the weakly fluorescent probe into a highly fluorescent reporter.

G PyrBz Pyr-BzProbe (Weakly Fluorescent) Enzyme Target Enzyme (e.g., Debenzylase) PyrBz->Enzyme Binding & Catalysis PyrOH Pyr-OHProbe (Highly Fluorescent) Enzyme->PyrOH Release Toluene Toluene (Byproduct) Enzyme->Toluene Release

Figure 1: Proposed enzymatic activation of Pyr-BzProbe.

The specificity of the probe is determined by the selectivity of the enzyme for the benzyl ether substrate. This makes Pyr-BzProbe a powerful tool for screening enzyme libraries, identifying novel enzymatic activities, and quantifying the activity of specific debenzylating enzymes.

Experimental Protocols

In Vitro Enzyme Assay

This protocol describes a method for quantifying the activity of a purified enzyme or an enzyme present in a cell lysate using Pyr-BzProbe.

Materials:

  • Pyr-BzProbe stock solution (10 mM in DMSO)

  • Purified enzyme or cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer and the purified enzyme or cell lysate at the desired concentration.

  • Initiate the Reaction: Add Pyr-BzProbe to each well to a final concentration of 10 µM. The final DMSO concentration should be kept below 1% to avoid affecting enzyme activity.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) using a microplate reader with excitation at ~380 nm and emission at ~490 nm.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the linear portion of the curve.

G cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Analysis A Prepare Reaction Mix (Buffer + Enzyme/Lysate) B Add Pyr-BzProbe A->B C Incubate at Optimal Temp. B->C D Measure Fluorescence (Ex: 380 nm, Em: 490 nm) C->D E Plot Fluorescence vs. Time D->E F Determine Initial Rate E->F

Figure 2: Workflow for the in vitro enzyme assay using Pyr-BzProbe.

Live-Cell Imaging

This protocol provides a general guideline for visualizing enzymatic activity in living cells using Pyr-BzProbe. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Pyr-BzProbe stock solution (10 mM in DMSO)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for Ex/Em ~380/490 nm)

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere overnight.

  • Probe Loading: Dilute the Pyr-BzProbe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional): For probes that exhibit high background, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Imaging: Image the cells using a fluorescence microscope. Acquire images in both the fluorescence and bright-field channels.

G A Seed Cells on Imaging Dish B Load Cells with Pyr-BzProbe A->B C Incubate at 37°C B->C D Wash Cells (Optional) C->D E Image with Fluorescence Microscope D->E

Figure 3: Workflow for live-cell imaging with Pyr-BzProbe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inactive enzyme or low enzyme concentration.Increase enzyme concentration or use a positive control.
Incorrect filter set on the microscope.Use a filter set appropriate for Ex/Em of ~380/490 nm.
Probe degradation.Prepare fresh probe solutions and protect from light.
High background fluorescence Non-specific binding of the probe.Decrease probe concentration and/or increase washing steps.
Autofluorescence from cells or medium.Image a control sample without the probe to assess autofluorescence. Use a phenol red-free medium for imaging.
Cell toxicity High concentration of the probe or DMSO.Perform a dose-response experiment to determine the optimal non-toxic probe concentration. Keep DMSO <0.5%.

Concluding Remarks

This compound (Pyr-BzProbe) represents a promising new tool for the detection of specific enzymatic activities. Its "turn-on" fluorescence mechanism offers high sensitivity and is adaptable for both quantitative biochemical assays and dynamic live-cell imaging. The protocols provided herein serve as a starting point for researchers to explore the full potential of this novel molecular probe in their specific areas of investigation.

References

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances.

  • Design principle and sensing mechanism of fluorescent probes targeting enzymes. ResearchGate.

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. National Institutes of Health.

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry.

  • Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features. ACS Sensors.

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI.

  • Smart Fluorescent Probes for In Situ Imaging of Enzyme Activity: Design Strategies and Applications. Taylor & Francis Online.

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Publishing.

  • A molecular design strategy toward enzyme-activated probes with near-infrared I and II fluorescence for targeted cancer imaging. RSC Publishing.

  • Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. National Institutes of Health.

  • Nitroreductase Assay Kit (Luminometric) (ab324120). Abcam.

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research.

  • Amplite® Luminometric Nitroreductase Assay Kit. AAT Bioquest.

  • A cell-based assay for nitroreductase activity. ResearchGate.

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed.

  • Enzymatic assay for nitroreductase. ResearchGate.

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse.

  • Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research.

  • 5 steps to live-cell imaging. Thermo Fisher Scientific.

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. National Institutes of Health.

  • Cell Imaging Protocols and Applications Guide. Promega Corporation.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

  • Fluorescence Live Cell Imaging. National Institutes of Health.

  • Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. ResearchGate.

  • Advances in fluorescence labeling strategies for dynamic cellular imaging. National Institutes of Health.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

  • Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. National Institutes of Health.

  • 2-Amino-4-(3-hydroxyphenyl)-1H-pyrrole-3-carbonitrile. Labshake.

  • Benzyl Ethers. Organic Chemistry Portal.

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. ResearchGate.

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications.

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.

  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal.

  • Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. MDPI.

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE.

  • benzyl ether cleavage. YouTube.

  • Photophysical Properties of the Synthesized Pyrene Derivatives. ResearchGate.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

  • synthesis & cleavage of benzyl ethers. YouTube.

  • Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate.

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI.

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate.

  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. PubMed.

  • Chemical targets to deactivate biological and chemical toxins using surfaces and fabrics. RSC Publishing.

  • Selective cleavage of benzyl ethers using the boron trifluoride-ether and sodium iodide reagent system. Semantic Scholar.

  • Removal of the endocrine disrupter butyl benzyl phthalate from the environment. PubMed.

Sources

Application Notes and Protocols for the In Vivo Evaluation of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The compound 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is a novel small molecule with a chemical scaffold that shares features with known modulators of critical cellular signaling pathways. Specifically, the pyrrole-carbonitrile core is found in a number of compounds designed as protein kinase inhibitors.[1][2] Protein kinases are a class of enzymes frequently dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention.[3]

Given the absence of published in vivo data for this specific molecule, a structured and phased experimental plan is required to systematically characterize its behavior in a biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vivo evaluation.

Our approach is built on a foundational hypothesis: that this compound functions as a kinase inhibitor and may possess anti-proliferative properties. This hypothesis will guide the selection of models and endpoints.

The in vivo assessment will be conducted in three main stages, in compliance with international guidelines such as those from the International Council for Harmonisation (ICH) and best practices in animal welfare.[4][5][6][7]

  • Phase I: Pharmacokinetics (PK) and Bioavailability: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Phase II: Safety and Tolerability: To determine a safe dose range for subsequent studies.

  • Phase III: Pharmacodynamics (PD) and Preliminary Efficacy: To assess if the compound engages its putative target in a disease-relevant model and shows a therapeutic effect.

All animal procedures described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the study design.[5]

Phase I: Pharmacokinetic Profiling

Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics). A compound with poor exposure will not be effective, regardless of its potency. This study is designed to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Design: Single-Dose PK in Mice

A standard approach involves administering the compound via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[9]

Parameter Specification Rationale
Animal Model Male CD-1 mice, 8-10 weeks oldA common outbred stock used for PK studies due to their hardiness and genetic diversity.[10]
Group Size 3 mice per time pointProvides sufficient statistical power for initial PK parameter estimation.
Housing Standard conditions, 12h light/dark cycle, ad libitum access to food and waterEnsures animal welfare and reduces experimental variability.
Dosing Vehicle To be determined based on solubility studies (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)The vehicle must be non-toxic and capable of solubilizing the compound for administration.
IV Administration 2 mg/kg via tail vein injectionIV administration provides 100% bioavailability by definition and is the reference for calculating oral bioavailability.
PO Administration 10 mg/kg via oral gavageOral administration is the most common intended route for small molecule drugs. A higher dose is used to account for potential poor absorption.[11]
Blood Sampling Serial or terminal bleedsSerial sampling from the saphenous or tail vein is preferred to reduce animal numbers.[12][13] If not feasible, terminal bleeds via cardiac puncture are used at each time point.[14]
Time Points (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hoursCaptures the rapid distribution phase and the slower elimination phase.
Time Points (PO) 0.25, 0.5, 1, 2, 4, 8, 24 hoursCaptures the absorption phase (Tmax) and the elimination phase.
Sample Processing Blood collected into K2EDTA tubes, centrifuged to plasma, stored at -80°CPrevents coagulation and preserves the compound for analysis.
Analysis LC-MS/MSThe gold standard for quantifying small molecules in biological matrices.
Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare Dosing Formulation IV_Dose Group 1: IV Dosing (2 mg/kg) Formulation->IV_Dose PO_Dose Group 2: PO Dosing (10 mg/kg) Formulation->PO_Dose Animal_Acclimation Acclimate CD-1 Mice (7 days) Animal_Acclimation->IV_Dose Animal_Acclimation->PO_Dose Blood_Collection Blood Collection at Predetermined Time Points IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing Storage Store Plasma at -80°C Plasma_Processing->Storage LCMS LC-MS/MS Analysis of Plasma Samples Storage->LCMS PK_Analysis Calculate PK Parameters LCMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Protocol: Oral Gavage in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head. The body should be supported.[15]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[16]

  • Insertion: Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube as it advances. If any resistance is felt, withdraw and reposition.[16]

  • Dose Administration: Once the needle is in the stomach (to the pre-measured mark), slowly depress the syringe plunger over 2-3 seconds to administer the formulation.[15]

  • Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for at least 10 minutes for any signs of respiratory distress.[11][16]

Phase II: Initial Safety and Tolerability

Causality: The goal of an early, non-GLP safety study is to identify a Maximum Tolerated Dose (MTD) and to observe any overt toxicities.[17] This information is critical for selecting appropriate dose levels for longer-term efficacy studies, ensuring that the observed effects are due to the compound's pharmacology, not overt toxicity. This aligns with the principles outlined in the ICH M3(R2) guidelines for non-clinical safety studies.[18][19][20]

Experimental Design: Dose Range Finding (DRF) Study
Parameter Specification Rationale
Animal Model Female athymic nude mice, 6-8 weeks oldSame strain as the planned efficacy study to ensure tolerability data is relevant.
Group Size 3-5 mice per groupSufficient to observe clear signs of toxicity or dose-limiting effects.
Dosing Regimen Once daily (QD) oral gavage for 5-7 daysA short, repeated dosing schedule can reveal cumulative toxicity not seen in a single-dose PK study.
Dose Levels Vehicle, 10, 30, 100 mg/kg (example doses, adjust based on PK/in vitro data)A logarithmic dose escalation is standard for DRF studies to cover a broad range of exposures.
Monitoring Daily clinical observations (posture, activity, grooming), daily body weight measurementsBody weight loss of >15-20% is a common indicator of significant toxicity and an endpoint criterion.
Endpoint Determination of the MTD, defined as the highest dose that does not cause >20% body weight loss or other severe clinical signs.Provides the upper limit for dosing in subsequent efficacy studies.

Phase III: Pharmacodynamics and Preliminary Efficacy

Causality: This phase directly tests our central hypothesis. By using a human tumor xenograft model, we can assess if the compound inhibits tumor growth (efficacy) and simultaneously measure its effect on the target signaling pathway within the tumor tissue (pharmacodynamics).[21][22] A positive correlation between target modulation and anti-tumor activity provides strong evidence for the compound's mechanism of action.[23][24]

Hypothetical Target Pathway: PI3K/AKT/mTOR Signaling

For the purpose of this guide, we will assume our compound inhibits a kinase in the PI3K/AKT/mTOR pathway, a frequently targeted axis in oncology.[24] The pharmacodynamic biomarker will be the phosphorylation status of a downstream substrate, such as S6 ribosomal protein.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 (Ribosomal Protein) S6K->S6 Phosphorylates pS6 p-S6 (Ser240/244) S6->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation Promotes Compound 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile Compound->AKT Inhibits (Hypothesized) G cluster_prep Model Establishment cluster_treatment Treatment Phase (e.g., 21 days) cluster_pd Pharmacodynamic Analysis cluster_analysis Data Analysis Implant Implant Tumor Cells in Nude Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Dosing Daily Dosing (Vehicle, Compound, Pos. Control) Randomize->Dosing Monitoring Measure Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring PD_Cohorts Euthanize PD Cohorts (2, 8, 24h post-dose) Dosing->PD_Cohorts Efficacy_Plot Plot Tumor Growth Curves Monitoring->Efficacy_Plot Harvest Harvest Tumors PD_Cohorts->Harvest Process Flash Freeze or Process for Lysate Harvest->Process Biomarker_Analysis Western Blot for p-S6 / S6 Process->Biomarker_Analysis

Caption: Integrated workflow for the in vivo efficacy and pharmacodynamic study.

Protocol: Tumor Tissue Processing for Western Blot
  • Harvesting: At the designated time point, humanely euthanize the mouse. Immediately excise the tumor using clean tools. [25]2. Cleaning and Freezing: Briefly wash the tumor in ice-cold PBS to remove any blood or contaminating tissue. Snap-freeze the tumor in liquid nitrogen. Store at -80°C until lysis. [25][26]3. Lysis: For a ~50 mg piece of frozen tumor, add ~500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [27]4. Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator) until no visible chunks remain. Keep the sample on ice throughout. [28]5. Clarification: Centrifuge the homogenate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Supernatant Collection: Carefully collect the supernatant (this is the protein lysate) and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation: Dilute the lysate to a standard concentration (e.g., 2 mg/mL) with lysis buffer. Add SDS-PAGE loading buffer (e.g., Laemmli buffer) and boil at 95°C for 5 minutes to denature the proteins. The samples are now ready for Western blot analysis.

Conclusion and Next Steps

This comprehensive in vivo testing plan provides a robust framework for the initial characterization of this compound. The data generated from these studies will be critical for making a go/no-go decision for further preclinical development. Positive results—namely, a reasonable pharmacokinetic profile, acceptable safety margin, and a clear correlation between target modulation and anti-tumor activity—would provide strong justification for advancing the compound into more formal, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH. [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026-01-07). [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. The IMPT. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). (2024-09-03). [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. (2019-10-17). [Link]

  • Common Methods of Blood Collection in the Mouse. ELK Biotechnology CO.,Ltd. [Link]

  • Sampling methods for pharmacokinetic studies in the mouse. PubMed. [Link]

  • Voluntary oral administration of drugs in mice. Protocols.io. (2011-05-11). [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. [Link]

  • Blood sampling: Mouse. NC3Rs. (2013-12-11). [Link]

  • Animal Welfare in Preclinical In Vivo Research. QPS. (2019-10-15). [Link]

  • Methods of Blood Collection in the Mouse. UniRV. [Link]

  • Guidelines for Blood Collection in Mice and Rats. [Link]

  • Preclinical safety assessment: in vitro -- in vivo testing. PubMed. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. (2016-11-20). [https://bio-protocol.org/e20 establecimiento-de-xenoinjertos-derivados-de-pacientes-en-ratones]([Link] establecimiento-de-xenoinjertos-derivados-de-pacientes-en-ratones)

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. (2025-03-04). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]

  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025-01-14). [Link]

  • Guiding Principles for Research Involving Animals and Human Beings. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. wsu iacuc. (2021-09-21). [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Developing a strategy to identify & validate pharmacodynamic kinase inhibitor biomarkers. [Link]

  • Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure. PubMed. (2006-12-01). [Link]

  • Western Blot Sample Preparation. Boster Biological Technology. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. bioRxiv. (2024-01-25). [Link]

  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA. (2021-08-12). [Link]

  • Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. (2019-07-08). [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • Western Blot-Preparation Protocol. Creative Diagnostics. [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PMC - NIH. [Link]

  • Identification and Elucidation of the Biology of Adverse Events: The Challenges of Safety Assessment and Translational Medicine. Friends of Cancer Research. [Link]

  • Critical Importance of Early Safety Screening in Drug Development. YouTube. (2024-02-07). [Link]

  • Pharmacokinetic Model-Predicted Anticancer Drug Concentrations in Human Tumors. (2004-12-07). [Link]

  • Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. Pharma Models. (2015-01-26). [Link]

  • Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers. (2020-08-05). [Link]

  • Preclinical Oncology CRO Study Design Tips. Noble Life Sciences. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • A Critical Analysis of the FDA's Omics-Driven Pharmacodynamic Biomarkers to Establish Biosimilarity. MDPI. [Link]

  • in vivo general toxicology studies. YouTube. (2023-10-07). [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024-08-13). [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic and toxicokinetic data. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The causality behind each experimental choice is elucidated to provide a deeper understanding of the method's principles. All validation procedures adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and regulatory compliance.

Introduction: The Rationale for a Validated Bioanalytical Method

The compound this compound is a novel pyrrole derivative with potential therapeutic applications.[1] As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful clinical development. Accurate quantification of the analyte in biological matrices like plasma is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies inform dosing regimens, assess safety margins, and are critical for regulatory submissions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] However, the complexity of biological matrices necessitates a rigorous sample preparation strategy to minimize interferences and a comprehensive validation to ensure the reliability of the generated data.[3][4] This application note provides a self-validating system, where the principles of good bioanalytical practice are integrated into the protocol.

The target analyte, with a molecular weight of 289.338 g/mol and a formula of C18H15N3O, possesses both aromatic and polar functional groups, which informs the selection of extraction and chromatographic conditions.[5][6]

Experimental Workflow Overview

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleReceipt Plasma Sample Receipt (Thaw at Room Temp) Spiking Spike with Internal Standard (IS) SampleReceipt->Spiking Vortex SPE Solid-Phase Extraction (SPE) Spiking->SPE Load Evaporation Evaporation to Dryness SPE->Evaporation Elute Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Vortex Injection Injection onto LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall bioanalytical workflow from sample preparation to data reporting.

Detailed Methodologies and Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties should be chosen.

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate (analytical grade)

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, 30 mg, 1 mL). The choice of a mixed-mode sorbent is deliberate, leveraging both reversed-phase and ion-exchange interactions for enhanced selectivity against endogenous interferences.[7]

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

SPE is chosen over liquid-liquid extraction (LLE) and protein precipitation to achieve a cleaner extract, thereby minimizing matrix effects and improving assay robustness.[8][9]

  • Thaw Samples: Thaw plasma samples from -80°C storage to room temperature.

  • Spike with IS: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex for 10 seconds. The addition of the IS early in the process accounts for variability during sample preparation.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent for optimal analyte retention.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its interaction with the cation exchange sorbent.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.4). Vortex thoroughly to ensure complete dissolution.

LC-MS/MS Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
Analytical Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Analyte: m/z 290.1 -> [Fragment ion 1], m/z 290.1 -> [Fragment ion 2] IS: [Parent ion] -> [Fragment ion] (Specific transitions to be determined by infusion)
Source Temperature 150 °C
Desolvation Temp. 400 °C

Bioanalytical Method Validation

A comprehensive validation is essential to demonstrate that the method is fit for its intended purpose.[10][11] The validation will be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry."[12]

Selectivity and Specificity
  • Objective: To ensure the method can differentiate the analyte and IS from endogenous matrix components.

  • Protocol: Analyze at least six different lots of blank human plasma. Each lot should be screened for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity and Calibration Curve
  • Objective: To establish the relationship between analyte concentration and instrument response.

  • Protocol: Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels spanning the expected range of study samples.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibrators must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter (precision).

  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level, over a minimum of three separate analytical runs.

  • Acceptance Criteria: The mean accuracy at each level must be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[10]

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-run Precision %CV ≤ 15% (≤ 20% at LLOQ)
Inter-run Precision %CV ≤ 15% (≤ 20% at LLOQ)
Intra-run Accuracy 85-115% of nominal (80-120% at LLOQ)
Inter-run Accuracy 85-115% of nominal (80-120% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor %CV ≤ 15%
Stability Mean concentration within ±15% of nominal
Matrix Effect
  • Objective: To evaluate the suppressive or enhancing effect of the biological matrix on analyte ionization.[13][14]

  • Protocol: Analyze blank plasma extracts from at least six different sources that have been spiked with the analyte and IS at low and high concentrations. Compare the response to that of pure solutions of the analyte and IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.

Stability
  • Objective: To ensure the analyte remains stable throughout the sample lifecycle.[15][16]

  • Protocol: Assess stability under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (-80°C) for a period exceeding the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: In the reconstituted extract under autosampler conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantification of this compound in human plasma. By integrating a selective SPE protocol with a sensitive LC-MS/MS method and adhering to stringent FDA validation guidelines, this protocol is designed to deliver reliable and reproducible data for critical drug development decisions. The detailed explanation of the rationale behind each step empowers the user to adapt and troubleshoot the method effectively.

References

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • Jelińska, A., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 62(1), 15-24. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. AAPS Journal, 5(1), e7. [Link]

  • Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40. [Link]

  • Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate. [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. [Link]

  • AACC. (2021). Quantification of Urine and Plasma Porphyrin Precursors Using LC–MS in Acute Hepatic Porphyrias. AACC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Future Science. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Future Science. [Link]

  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. [Link]

  • Bioanalysis Zone. (2019). Validating stability and selectivity in the presence of co-administered compounds. Bioanalysis Zone. [Link]

  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]

  • LCGC International. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • National Institutes of Health. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • Bioanalysis Zone. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a TR-FRET Assay

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Homogeneous, TR-FRET-Based Biochemical Assay for the Identification of Inhibitors Against AKT1 Kinase Using the Novel Scaffold 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile.

Abstract

This document provides a comprehensive protocol for conducting a high-throughput screen (HTS) to identify potential inhibitors of AKT1, a critical serine/threonine kinase involved in cell survival and proliferation pathways.[1] The protocol is centered around the novel chemical scaffold, this compound. While this specific molecule's activity is under investigation, its pyrrole-based core represents a class of heterocyclic compounds with diverse biological activities, making it a candidate for kinase-focused libraries.[2][3][4] The described assay employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust, sensitive, and homogeneous technology ideal for large-scale screening campaigns.[5][6][7] We detail the assay principle, provide step-by-step instructions for implementation in a 1536-well format, and outline rigorous data analysis and quality control procedures to ensure the identification of high-quality, validated hits.

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families for drug discovery.[8][9][10] The AKT1 (Protein Kinase Bα) kinase is a central node in the PI3K/AKT/mTOR signaling pathway, which governs cell survival, growth, and metabolism.[1][11] Aberrant activation of AKT1 is frequently observed in human cancers, driving tumor progression and resistance to therapy.[11] Consequently, the discovery of novel, potent, and selective AKT1 inhibitors is a high-priority objective in oncology research.

High-throughput screening (HTS) of large chemical libraries is the primary strategy for identifying novel starting points for drug development.[12][13] For kinase targets, biochemical assays that measure the enzymatic phosphorylation of a substrate are commonly employed. TR-FRET technology has emerged as a gold standard for such assays due to its high sensitivity, low background, and resistance to interference from library compounds.[5][14] The method relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore.[7][15]

This application note describes a validated HTS protocol to screen for inhibitors of AKT1 kinase activity using this compound and other library compounds. The assay measures the phosphorylation of a biotinylated peptide substrate by AKT1, which is then detected by a europium-labeled anti-phosphoserine antibody, generating a robust TR-FRET signal.

Assay Principle

The TR-FRET assay quantifies AKT1 kinase activity by measuring the phosphorylation of a specific substrate peptide. The assay components are:

  • GST-tagged AKT1 Kinase: The active enzyme.

  • Biotinylated Substrate Peptide: A synthetic peptide containing the AKT1 phosphorylation motif.

  • Europium (Eu³⁺) Cryptate-labeled Anti-Phosphoserine Antibody: The TR-FRET donor, which specifically recognizes the phosphorylated substrate.

  • Streptavidin-XL665: The TR-FRET acceptor, which binds to the biotin tag on the substrate peptide.

When the kinase is active, it transfers a phosphate group from ATP to the substrate peptide. The anti-phosphoserine antibody (donor) and streptavidin-XL665 (acceptor) then bind to the same peptide, bringing them into close proximity (<10 nm). Excitation of the Europium donor at 337 nm results in energy transfer to the XL665 acceptor, which then emits light at 665 nm. This specific, time-resolved signal is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity. An inhibitor compound will prevent substrate phosphorylation, leading to a loss of the TR-FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) AKT1 Active AKT1 pSubstrate Biotin-pSubstrate AKT1->pSubstrate Phosphorylation ATP ATP ATP->pSubstrate Substrate Biotin-Substrate Substrate->AKT1 SA_XL665 SA-XL665 (Acceptor) pSubstrate->SA_XL665 Binds Biotin Eu_Ab Eu-Ab (Donor) pSubstrate->Eu_Ab Binds pSer Eu_Ab->SA_XL665 FRET (665 nm Signal) AKT1_i Inactive AKT1 Substrate_i Biotin-Substrate AKT1_i->Substrate_i No Phosphorylation Inhibitor Inhibitor (Test Compound) Inhibitor->AKT1_i Binds & Inhibits ATP_i ATP

Figure 1: Principle of the TR-FRET Kinase Inhibition Assay.

Materials and Equipment

Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human AKT1 (GST-tagged)Cell Signaling Tech.#7501-80°C
HTScan® AKT1 Substrate Peptide, BiotinylatedCell Signaling Tech.#1133-20°C
LANCE® Ultra Eu-W1024 anti-phospho (Ser) AbPerkinElmerTRF04014°C
LANCE® SureLight® Allophycocyanin-StreptavidinPerkinElmerAD00594°C
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699-20°C
Staurosporine (Control Inhibitor)Sigma-AldrichS4400-20°C
Dimethyl Sulfoxide (DMSO), HTS GradeSigma-AldrichD2650Room Temp
TRIS-HCl, HEPES, MgCl₂, DTT, BSASigma-AldrichVariousRoom Temp
Consumables & Equipment
  • Assay Plates: 1536-well, low-volume, black, solid bottom (e.g., Greiner Bio-One #782076)

  • Reagent Reservoirs

  • Acoustic Liquid Handler (e.g., Labcyte Echo) or Pin Tool

  • Multidrop Combi or similar bulk reagent dispenser

  • Plate Centrifuge

  • Plate Sealer

  • TR-FRET compatible Plate Reader (e.g., PHERAstar FSX or EnVision)

Detailed Protocols

Reagent Preparation

1. Kinase Assay Buffer (1X):

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM EGTA

  • 2 mM DTT (add fresh before use)

  • 0.01% BSA

  • Store at 4°C and add fresh DTT from a 1M stock on the day of the assay.

2. Compound Plating:

  • Library Compounds: Using an acoustic liquid handler, dispense 20 nL of library compounds from stock plates (typically 10 mM in DMSO) into the assay plates. This results in a final assay concentration of 10 µM with 0.2% DMSO.

  • Control Inhibitor: Prepare a serial dilution of Staurosporine in DMSO. Dispense 20 nL to achieve a final concentration range (e.g., 1 µM to 0.05 nM) for the positive control curve.

  • Controls: Dispense 20 nL of pure DMSO into the "High Signal" (0% inhibition) and "Low Signal" (100% inhibition) control wells.

3. Enzyme Solution (2X):

  • Prepare a 2X working solution of AKT1 kinase in 1X Kinase Assay Buffer.

  • The final concentration should be determined empirically during assay development (e.g., 0.4 nM final concentration).

4. Substrate/ATP Solution (2X):

  • Prepare a 2X working solution containing the biotinylated substrate peptide and ATP in 1X Kinase Assay Buffer.

  • Final concentrations should be at or near the Km for each, determined during assay development (e.g., 1 µM substrate and 10 µM ATP final concentrations).

5. Detection Mix (4X):

  • Prepare a 4X working solution containing Eu-labeled antibody and SA-XL665 in 1X Kinase Assay Buffer.

  • Final concentrations to be optimized (e.g., 2 nM Eu-Ab and 20 nM SA-XL665 final).

Assay Workflow

The assay is performed in a 1536-well plate with a final volume of 10 µL.

HTS_Workflow start Start cpd_plate 1. Compound Dispensing (20 nL of Compound/DMSO to 1536-well plate) start->cpd_plate enzyme_add 2. Add Enzyme Solution (5 µL of 2X AKT1) cpd_plate->enzyme_add Acoustic Transfer incubate1 3. Pre-incubation (15 min at RT) enzyme_add->incubate1 Multidrop sub_atp_add 4. Initiate Reaction (5 µL of 2X Substrate/ATP) incubate1->sub_atp_add incubate2 5. Kinase Reaction (60 min at RT) sub_atp_add->incubate2 Multidrop detect_add 6. Stop & Detect (5 µL of 4X Detection Mix) incubate2->detect_add incubate3 7. Detection Incubation (60 min at RT, protected from light) detect_add->incubate3 Multidrop read_plate 8. Read Plate (TR-FRET Reader) incubate3->read_plate end End read_plate->end Data Analysis

Figure 2: High-Throughput Screening Workflow.

Step-by-Step Procedure:

  • Compound Dispensing: Add 20 nL of test compounds or DMSO controls to the appropriate wells of a 1536-well assay plate.

  • Enzyme Addition: Dispense 5 µL of the 2X Enzyme Solution into all wells.

  • Pre-incubation: Centrifuge the plate (1000 rpm, 1 min), seal, and incubate for 15 minutes at room temperature. This step allows compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Kinase Reaction: Centrifuge the plate (1000 rpm, 1 min), seal, and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 µL of the 4X Detection Mix. This dilutes the reaction and the absence of ATP in this mix effectively stops the reaction.

  • Detection Incubation: Centrifuge (1000 rpm, 1 min), seal, and incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader using the settings below.

Plate Reader Settings
ParameterSetting
Excitation Wavelength337 nm
Emission Wavelength 1 (Acceptor)665 nm
Emission Wavelength 2 (Donor)620 nm
Delay Time100 µs
Integration Time400 µs

Data Analysis and Quality Control

Data Calculation
  • TR-FRET Ratio: The primary output is a ratiometric measurement to correct for well-to-well variability.[5]

    • Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Percentage Inhibition: This value is calculated for each test compound relative to the on-plate controls.

    • % Inhibition = 100 * (1 - (Ratio_Compound - Mean_Ratio_Low) / (Mean_Ratio_High - Mean_Ratio_Low))

    • Mean_Ratio_High: Average signal from DMSO-only wells (0% inhibition).

    • Mean_Ratio_Low: Average signal from wells with a saturating concentration of Staurosporine (100% inhibition).

Assay Quality Control: Z'-Factor

The robustness and quality of the HTS assay are assessed by calculating the Z'-factor (Z-prime) from the control wells on each plate.[16][17][18]

  • Z' = 1 - ( (3 * SD_High) + (3 * SD_Low) ) / |Mean_High - Mean_Low|

  • SD_High and SD_Low: Standard deviations of the high and low signal controls, respectively.

Interpretation of Z'-Factor: [18][19][20]

Z'-Factor Value Assay Quality
> 0.5 Excellent assay, suitable for HTS
0 to 0.5 Marginal assay, may require optimization

| < 0 | Unacceptable assay |

An assay with a Z'-factor consistently above 0.5 is considered highly robust and suitable for a full-scale HTS campaign.[18]

Hit Identification

A "hit" is a compound that produces a statistically significant and reproducible inhibitory effect. The primary hit identification threshold is typically set based on the distribution of the library data. A common threshold is a percent inhibition greater than three times the standard deviation of the library compounds (Mean_Library + 3*SD_Library) or a fixed cutoff (e.g., >50% inhibition). All primary hits must be re-confirmed and subjected to dose-response analysis to determine their potency (IC₅₀).

Compound Management Considerations

The integrity and accuracy of the screening data are critically dependent on proper compound management.[21][22]

  • Storage: Compounds should be stored in DMSO at -20°C or -80°C to minimize degradation.[23]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of compound stock plates to prevent precipitation and degradation.[21]

  • Dispensing: Use non-contact dispensing methods like acoustic technology to avoid cross-contamination and ensure accurate volume transfer.[23][24]

  • Solubility: Monitor for compound precipitation in the aqueous assay buffer, as this can lead to false positives.

Conclusion

The TR-FRET-based assay protocol described herein provides a robust, sensitive, and scalable method for the high-throughput screening of chemical libraries to identify novel inhibitors of AKT1 kinase. By adhering to the detailed steps for reagent preparation, assay execution, and rigorous data analysis, researchers can confidently identify and validate high-quality hit compounds, such as those based on the this compound scaffold, for further development in drug discovery programs. The self-validating nature of the protocol, underscored by the mandatory Z'-factor calculation for each plate, ensures high data quality and reproducibility across large screening campaigns.[25]

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]

  • Begg, Z. A., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link][8]

  • Kariv, I., et al. (2005). High-throughput kinome profiling: a more efficient approach towards the discovery of new kinase inhibitors. The FASEB Journal. Available at: [Link][12]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. Available at: [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. Available at: [Link][5]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link][15]

  • An, W. F., & Tolliday, N. (2010). Introduction: High-Throughput Screening for Kinase Inhibitors. Methods in Molecular Biology. Available at: [Link][10]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available at: [Link][21]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link][6]

  • Glickman, J. F., et al. (2002). A comparison of ALPHAScreen, FRET, and TR-FRET to radioligand binding for measuring G protein-coupled receptor activation. Journal of Biomolecular Screening. Available at: [Link][7]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Yasgar, A., et al. (2016). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. Available at: [Link][24]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [19]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Wikipedia. Available at: [Link][14]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. Available at: [Link][22]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link][17]

  • On HTS. (2023). Z-factor. On HTS. Available at: [Link][18]

  • Adwoa Biotech. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link][20]

  • BPS Bioscience. (n.d.). AKT1 Assay Kit Data Sheet. BPS Bioscience. Available at: [Link][26]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link][23]

  • Leśniak, A., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link][2]

  • Sadowska, K., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link][3]

  • Grapov, D., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Available at: [Link][25]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link][4]

Sources

Application Notes and Protocols: 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with a wide array of biological targets. The 2-amino-4-aryl-1H-pyrrole-3-carbonitrile motif, in particular, represents a versatile template for the development of novel therapeutics. This document provides a comprehensive guide for researchers and drug development professionals on leveraging 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a lead compound in a drug discovery campaign, with a primary focus on its potential as an anticancer agent through the inhibition of protein kinases.

While specific biological data for this compound is not extensively published, its structural alerts, particularly the 2-aminopyrrole-3-carbonitrile core, bear a strong resemblance to numerous reported kinase inhibitors and other bioactive molecules.[3][4][5] This guide will, therefore, extrapolate from the rich body of literature on analogous pyrrole derivatives to provide a robust framework for its evaluation and development.

Physicochemical Properties of the Lead Compound

A preliminary in silico assessment of this compound provides insights into its drug-like properties. Lipophilicity and molecular weight are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

PropertyPredicted ValueSource
Molecular FormulaC18H15N3O[7]
CAS Number1179361-70-6[7][8]
Boiling Point584.1±50.0 °C at 760 mmHg[7]
Density1.3±0.1 g/cm3 [7]
Flash Point307.1±30.1 °C[7]

Proposed Therapeutic Application and Mechanism of Action: A Focus on Kinase Inhibition

Given that dysregulation of protein kinase activity is a hallmark of many cancers, and numerous pyrrole-containing compounds have been developed as kinase inhibitors,[3][9][10] a primary therapeutic hypothesis for this lead compound is its potential as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival. The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, has been extensively explored for its inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[4][11][12]

The 2-amino-1H-pyrrole-3-carbonitrile core can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of kinases.[9] The benzyloxy)phenyl substituent at the 4-position can be directed towards the solvent-exposed region of the ATP-binding pocket, offering a vector for chemical modification to enhance potency and selectivity.

Experimental Protocols: A Roadmap for Lead Compound Evaluation

The following protocols outline a comprehensive strategy for the initial biological characterization of this compound and its subsequent optimization.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the lead compound against a panel of cancer-relevant protein kinases using a luminescence-based assay that quantifies ATP consumption.[9]

Principle: Kinase activity is measured by the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests kinase inhibition (less ATP consumed).

Materials:

  • Test Compound: this compound

  • Recombinant Protein Kinases (e.g., VEGFR-2, EGFR, SRC, CDK2)

  • Specific Kinase Substrates (Peptides or Proteins)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Known Kinase Inhibitor (Positive Control, e.g., Sunitinib)[11]

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, Opaque 384-well Microplates

  • Multichannel Pipette

  • Luminometer Plate Reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.[9]

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).[9]

  • Kinase Reaction: Prepare a kinase/substrate solution in the reaction buffer and add it to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.

  • Incubation in the Dark: Incubate the plate in the dark for 10 minutes to stabilize the signal.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Serial Dilution plate_setup Assay Plate Setup (384-well) compound_prep->plate_setup add_enzyme Add Kinase/Substrate plate_setup->add_enzyme enzyme_prep Kinase/Substrate Preparation add_atp Initiate with ATP add_enzyme->add_atp incubation Incubate (RT, 60 min) add_atp->incubation add_reagent Add Luminescence Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Calculate IC50 read_plate->data_analysis G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Viability Readout & Analysis plate_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight plate_cells->overnight_incubation add_compound Add Compound to Wells overnight_incubation->add_compound compound_dilution Prepare Compound Dilutions compound_dilution->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_ctg Add CellTiter-Glo Reagent incubation_72h->add_ctg measure_luminescence Measure Luminescence add_ctg->measure_luminescence calculate_gi50 Calculate GI50 measure_luminescence->calculate_gi50

Caption: Workflow for a cell-based antiproliferative assay.

Hit-to-Lead Optimization: A Path Forward

Should this compound demonstrate promising activity in the initial screens, a hit-to-lead optimization campaign would be initiated. The goal of this phase is to improve the potency, selectivity, and drug-like properties of the initial hit.

Structure-Activity Relationship (SAR) Studies

A systematic chemical modification of the lead compound will be undertaken to understand the relationship between its structure and biological activity. [5]Key modifications could include:

  • Variation of the N1-substituent: The unsubstituted N1 position offers a prime site for modification to explore interactions with the ribose-binding pocket of kinases.

  • Modification of the 4-phenyl ring: Altering the substitution pattern on the phenyl ring can modulate potency and selectivity.

  • Replacement of the benzyloxy group: This group can be replaced with other functionalities to improve properties such as solubility and metabolic stability.

Early ADME/Tox Profiling

It is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compound and its analogs early in the drug discovery process to minimize late-stage attrition. [13][14] Recommended in vitro ADME/Tox assays:

  • Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolism. [15]* Aqueous Solubility: Measurement of solubility in physiological buffers.

  • Cell Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

  • Cytotoxicity: Evaluation of toxicity in non-cancerous cell lines. [1]* hERG Inhibition: Patch-clamp or fluorescence-based assays to assess the risk of cardiotoxicity.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase lead_compound Lead Compound: 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile in_vitro_assays In Vitro Kinase Assays lead_compound->in_vitro_assays cell_based_assays Cell-Based Proliferation Assays lead_compound->cell_based_assays sar_studies SAR Studies in_vitro_assays->sar_studies cell_based_assays->sar_studies adme_tox Early ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy Models adme_tox->in_vivo

Caption: A streamlined drug discovery workflow.

Conclusion

This compound represents a promising starting point for a drug discovery program, particularly in the realm of oncology. Its pyrrole core is a well-validated scaffold for kinase inhibition. The protocols and strategies outlined in this document provide a comprehensive framework for the systematic evaluation and optimization of this lead compound. Through a combination of robust in vitro and cell-based assays, iterative structure-activity relationship studies, and early assessment of ADME/Tox properties, the full therapeutic potential of this chemical series can be explored.

References

  • Benchchem.
  • Noble Life Sciences.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
  • National Institutes of Health. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • National Institutes of Health. A review for cell-based screening methods in drug discovery.
  • Benchchem.
  • National Center for Biotechnology Information. Bioactive pyrrole-based compounds with target selectivity.
  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • National Center for Biotechnology Information. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.
  • National Institutes of Health. Heterocycles in Medicinal Chemistry.
  • ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • International Journal of Pharmaceutical Sciences. Lavkush Kumar Vishwakarma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1842-1849.
  • Guidechem. 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile 1179361-70-6.
  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • ADME-Tox in drug discovery: integration of experimental and comput
  • The importance of characterising chemical starting points of drugs using appropri
  • Computational Chemistry. Importance of ADME/Tox in Early Drug Discovery.
  • International Journal of Advanced Biological and Biomedical Research.
  • 北京欣恒研科技有限公司. This compound.
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
  • Google Patents.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • ResearchGate. Certain reported pyrrole‐based drugs and other bioactive compounds..
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • PubMed. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.
  • ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • PubMed. Discovery of pyrrolo[2,3-d]pyrimidin-4-ones as corticotropin-releasing factor 1 receptor antagonists with a carbonyl-based hydrogen bonding acceptor.
  • Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors.
  • PubMed. L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}.
  • PubMed. Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents.

Sources

In Vitro Assay Compendium for 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for characterizing the in vitro activity of the novel compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. Based on the prevalence of kinase inhibition among substituted pyrrole-3-carbonitrile scaffolds, this document is structured around the hypothesis that this compound is a novel kinase inhibitor. We present a strategic workflow encompassing biochemical and cell-based assays to elucidate its potency, selectivity, cellular mechanism of action, and broader effects on cell viability. The protocols provided are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical framework for the initial assessment of this and similar small molecules.

Introduction: The Therapeutic Potential of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 2-amino-pyrrole-3-carbonitrile framework has been identified in molecules with diverse therapeutic applications, including as inhibitors of metallo-β-lactamases and as antibacterial agents.[2][3] A significant number of derivatives have also been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and established targets in oncology and inflammatory diseases.

This guide focuses on This compound (CAS No. 1179361-70-6), a compound of interest for its potential as a novel therapeutic agent.[4] Given the established precedent, we will proceed under the working hypothesis that this molecule functions as a kinase inhibitor. This document outlines a multi-tiered in vitro assay cascade designed to rigorously test this hypothesis and characterize its biological activity.

Compound Information
PropertyValue
IUPAC Name This compound
CAS Number 1179361-70-6
Molecular Formula C18H15N3O
Molecular Weight 289.33 g/mol
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=CC=C2)C3=C(C(=CN3)N)C#N

The Kinase Inhibitor Characterization Workflow

A systematic approach is essential to comprehensively evaluate a potential kinase inhibitor. Our proposed workflow begins with broad biochemical assays to determine direct enzyme inhibition and progresses to more physiologically relevant cell-based assays to confirm on-target activity and assess cellular consequences.

Kinase Inhibitor Workflow A Biochemical Kinase Assay (Determine IC50) B Cell Viability Assay (Determine GI50) A->B Potency Assessment C Cellular Target Engagement (Confirm Intracellular Binding) B->C Cellular Activity Confirmation D Downstream Pathway Analysis (Verify Mechanism of Action) C->D Mechanism Validation

Figure 1: A streamlined workflow for the in vitro characterization of a novel kinase inhibitor.

Tier 1: Biochemical Kinase Inhibition Assay

The foundational step is to ascertain whether this compound directly inhibits the enzymatic activity of purified kinases. A luminescence-based assay that quantifies ATP consumption (as ADP production is proportional to kinase activity) is a robust and high-throughput method.

Principle

This assay measures the amount of ADP produced by the kinase reaction. A proprietary reagent is used to first stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is subsequently used by a luciferase to generate a luminescent signal. This signal is directly proportional to the kinase activity.[5]

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a general framework. Specific concentrations of the kinase, substrate, and ATP should be optimized for each target. Here, we use BRAF (V600E) as an example, a serine-threonine kinase frequently mutated in melanoma.[1]

Materials:

  • Recombinant human BRAF V600E (e.g., BPS Bioscience, Cat. No. 40533)[5]

  • BRAF substrate (inactive MEK1)[6]

  • ATP

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)[5]

  • Dithiothreitol (DTT)

  • This compound

  • Positive control inhibitor (e.g., Dabrafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of diluted BRAF V600E enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase TargetTest Compound IC50 (nM)Control Inhibitor IC50 (nM)
BRAF (V600E) Experimental DataDabrafenib: Expected Value
EGFR Experimental DataGefitinib: Expected Value
Src Experimental DataDasatinib: Expected Value
Table 1: Example data table for summarizing the inhibitory activity of this compound against a panel of kinases.

Tier 2: Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for cell permeability, off-target effects, or engagement with the target in its native cellular environment. Therefore, cell-based assays are a critical next step.

Cell Viability Assay (MTS)

This assay determines the effect of the compound on cell proliferation and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Protocol: MTS Cell Viability Assay

This protocol uses the A375 human melanoma cell line , which harbors the BRAF V600E mutation and is sensitive to BRAF inhibitors.[1][8]

Materials:

  • A375 cells (ATCC® CRL-1619™)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • 96-well clear-bottom tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, typically in a final volume of 200 µL. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[9]

  • Incubation: Incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Record the absorbance at 490 nm using a plate reader.[9]

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle-treated cells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Cellular Target Engagement (NanoBRET™ Assay)

To confirm that the compound interacts with its intended target within living cells, the NanoBRET™ Target Engagement assay is an invaluable tool. This assay measures the binding of a compound to a target protein by detecting the displacement of a fluorescent tracer.[10]

Principle: The target protein is fused to a NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound, energy transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11]

NanoBRET Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Target-NLuc Target-NanoLuc Tracer Fluorescent Tracer Target-NLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Target-NLuc_2 Target-NanoLuc Inhibitor Inhibitor Target-NLuc_2->Inhibitor Binding No_BRET Reduced BRET Signal Inhibitor->No_BRET Displacement

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay for EGFR

This protocol is an example for the Epidermal Growth Factor Receptor (EGFR) using HEK293 cells.

Materials:

  • HEK293 cells

  • EGFR-NanoLuc® Fusion Vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (e.g., K-10 for EGFR)[12]

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

Procedure:

  • Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® vector according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM™. Seed the cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the test compound to the cells.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate for 2 hours at 37°C, 5% CO2.[13]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the donor (450 nm) and acceptor (610 nm) emission wavelengths within 20 minutes using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Tier 3: Mechanism of Action - Downstream Pathway Analysis

Confirming that the compound inhibits the intended kinase in cells requires demonstrating a reduction in the phosphorylation of its downstream substrates. Western blotting is the gold standard for this analysis.

Signaling Pathways
  • EGFR Pathway: Upon activation, EGFR autophosphorylates at multiple tyrosine residues, including Y1068. This creates docking sites for adaptor proteins like Grb2, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[14]

  • BRAF Pathway: As a key component of the MAPK pathway, BRAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[7][15]

  • Src Pathway: Src is a non-receptor tyrosine kinase that, upon activation via phosphorylation at Y416, participates in numerous signaling pathways, including those regulating cell adhesion, migration, and proliferation.[16][17]

Signaling Pathways cluster_EGFR EGFR Pathway cluster_BRAF BRAF Pathway cluster_Src Src Pathway EGFR EGFR pEGFR p-EGFR (Y1068) EGFR->pEGFR Autophosphorylation RAS RAS-RAF-MEK-ERK pEGFR->RAS PI3K PI3K-AKT pEGFR->PI3K BRAF BRAF MEK MEK BRAF->MEK Phosphorylation pMEK p-MEK (S217/221) MEK->pMEK ERK ERK pMEK->ERK Src Src pSrc p-Src (Y416) Src->pSrc Activation Downstream Downstream Effectors pSrc->Downstream

Figure 3: Simplified signaling pathways for EGFR, BRAF, and Src kinases.

Protocol: Western Blotting for Phosphorylated Proteins

This protocol details the analysis of BRAF pathway inhibition in A375 cells by measuring the phosphorylation of MEK.

Materials:

  • A375 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies:

    • Anti-phospho-MEK1/2 (Ser217/221) (e.g., Cell Signaling Technology, Cat. No. 9121)[18]

    • Anti-total MEK1/2

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate A375 cells and allow them to adhere.

    • Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[19]

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20] (Note: Avoid milk for phospho-antibodies as it contains phosphoproteins like casein).[20]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1/2) overnight at 4°C.[19]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total MEK and the loading control.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

This guide provides a foundational suite of in vitro assays to characterize the biological activity of this compound, with a focus on its potential as a kinase inhibitor. The successful execution of these protocols will yield crucial data on the compound's potency (IC50), cellular efficacy (GI50), intracellular target binding, and mechanism of action. Positive results from this workflow would warrant further investigation, including broader kinase profiling for selectivity, determination of the mode of inhibition (e.g., ATP-competitive), and eventual progression to in vivo models to assess pharmacokinetic properties and anti-tumor efficacy.

References

  • Boster Biological Technology. (n.d.). Anti-EGFR (Phospho-Y1068) Antibody. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Biocompare. (n.d.). Phospho-MEK1/2 (Ser217/221) Antibody 9121L from Cell Signaling Technology. Retrieved from [Link]

  • Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Oxford Academic. (n.d.). Src kinase-mediated signaling in leukocytes. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • Vitro Biotech. (n.d.). Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR (L858R, T970M) NanoBRET Kinase Assay. Retrieved from [Link]

  • Beijing xinhua heng technology co. LTD. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Strategies for the Formulation of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a recurring motif in modern medicinal chemistry, with derivatives showing promise in diverse therapeutic areas. This application note focuses on a specific analog, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (CAS 1179361-70-6), a lipophilic small molecule with predicted poor aqueous solubility that presents a significant challenge for experimental evaluation. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for both in vitro and in vivo preclinical studies. This document details essential protocols for physicochemical characterization, solubility assessment, and the development of stable, homogenous formulations suitable for cell-based assays and animal models. Furthermore, we outline key analytical techniques for the validation of these formulations, ensuring dose accuracy and reproducibility in experimental outcomes.

Introduction

The 2-amino-1H-pyrrole-3-carbonitrile core is recognized as a privileged structure in drug discovery. Its derivatives have been identified as potent modulators of various biological targets, including as STING (stimulator of interferon genes) receptor agonists for immuno-oncology applications[1], dipeptidyl peptidase-4 (DPP-4) inhibitors for metabolic disorders[2], and cholinesterase inhibitors for neurodegenerative diseases[3]. The subject of this guide, this compound, hereafter referred to as "the compound," incorporates this key scaffold.

A primary obstacle in the preclinical development of novel chemical entities (NCEs) is poor aqueous solubility, a challenge affecting up to 90% of compounds in the discovery pipeline.[4][5] Physicochemical analysis of the compound reveals a calculated LogP value between 3.7 and 4.3, indicating high lipophilicity and predicting low water solubility.[6][7] Such properties can lead to erratic absorption, low bioavailability, and erroneous results in biological assays if not properly addressed.

This application note provides a structured, causality-driven approach to formulating this compound. By following these guidelines, researchers can mitigate risks associated with poor solubility, enabling the generation of reliable and reproducible data essential for advancing promising compounds through the drug discovery process.

Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's fundamental properties is the mandatory first step in any formulation development program.[8] This initial characterization informs the selection of appropriate solvents, excipients, and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1179361-70-6[6]
Molecular Formula C₁₈H₁₅N₃O[6][7]
Molecular Weight 289.34 g/mol [6][7]
Appearance White to off-white solid[7]
Calculated LogP 3.7 - 4.3[6][7]
H-Bond Donors 2[6]
H-Bond Acceptors 3[6]
Protocol 1.1: Preliminary Solubility Assessment

Rationale: This protocol establishes the compound's solubility in a range of pharmaceutically acceptable solvents. This data is critical for identifying suitable vehicles for both in vitro and in vivo applications.

Methodology:

  • Preparation: Dispense 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add an initial aliquot (e.g., 100 µL) of a test solvent (see Table 2 for suggestions) to each tube.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Place on a rotator at ambient temperature for 1-2 hours to facilitate equilibration.

  • Visual Inspection: Observe each tube for undissolved solid material.

  • Incremental Addition: If the solid is fully dissolved, the solubility is greater than the current concentration (e.g., >10-20 mg/mL). If solid remains, add another aliquot of the solvent, recalculate the potential concentration, and repeat step 3.

  • Quantification: For the highest concentration achieved with visible remaining solid, centrifuge the sample (e.g., 10,000 x g for 10 minutes). Carefully collect the supernatant and determine the exact concentration using a validated HPLC method (see Section 4.1).

  • Data Recording: Record the results as mg/mL.

Table 2: Example Solubility Profile

Solvent / Vehicle SystemSolubility (mg/mL)Application Relevance
Deionized Water< 0.01Baseline (Aqueous Insoluble)
Phosphate Buffered Saline (PBS), pH 7.4< 0.01In vitro / In vivo (Aqueous)
Dimethyl Sulfoxide (DMSO)> 100In vitro stock solutions
Ethanol (95%)~10-20Co-solvent
Polyethylene Glycol 400 (PEG400)~25-50Co-solvent for in vivo use
20% w/v SBECD (Captisol®) in Water~1-5In vivo solubilizing vehicle
Propylene Glycol~20-40Co-solvent

Note: The values in Table 2 are hypothetical examples and must be determined experimentally.

Formulation for In Vitro Cell-Based Assays

Rationale: The primary goals for in vitro formulations are to ensure the compound remains in solution within the aqueous culture medium and to minimize vehicle-induced cytotoxicity. High-concentration stock solutions in an organic solvent like DMSO are standard, but the final concentration of the solvent in the assay must be carefully controlled.[9]

Protocol 2.1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.89 mg) in a sterile, tared vial.

  • Solubilization: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.89 mg, adding 1.0 mL of DMSO yields a 10 mM stock solution.

  • Mixing: Vortex thoroughly until all solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Quality Control: Visually inspect the solution for any particulates against a light and dark background.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of Dosing Solutions for Cell Culture
  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in complete cell culture medium. Causality: Performing a large dilution directly from 100% DMSO into an aqueous buffer can cause the compound to precipitate ("crash out"). A staged dilution helps mitigate this.

    • Example: To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution (containing 1% DMSO).

  • Final Dilution: Add the required volume of the intermediate solution to the assay wells containing cells and medium.

    • Example: Add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium to achieve a final volume of 100 µL and a final compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a corresponding vehicle control by performing the same dilutions with DMSO that does not contain the compound.

  • Precipitation Check: After preparing the highest concentration of the final dosing solution, incubate it for 1-2 hours under assay conditions. Inspect the solution visually and, if possible, by Dynamic Light Scattering (DLS) to check for any signs of precipitation.

G cluster_prep Stock Solution Preparation cluster_dose Assay Dosing Protocol weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store 3. Aliquot & Store at -20°C dissolve->store intermediate 4. Create Intermediate Dilution in Culture Medium (e.g., 100 µM) store->intermediate Thaw one aliquot final_dose 5. Perform Final Dilution in Assay Plate intermediate->final_dose qc 6. Check for Precipitation (Visual / DLS) final_dose->qc G start Dose Requirement? low_dose Low Dose (< 10 mg/kg) start->low_dose Low high_dose High Dose (> 10 mg/kg) start->high_dose High sol_check Soluble in Vehicle? low_dose->sol_check susp_check Is Suspension Acceptable? high_dose->susp_check sol_check->susp_check No solution Proceed with Solubilized Formulation (Protocol 3.2) sol_check->solution Yes suspension Proceed with Suspension Formulation (Protocol 3.1) susp_check->suspension Yes reformulate Reformulate: Consider Nanosuspension or Lipid-Based System susp_check->reformulate No

Caption: Decision tree for selecting an in vivo formulation strategy.

Protocol 3.1: Simple Suspension Formulation (Oral Gavage)

Rationale: A micronized suspension is often the simplest and fastest formulation for initial oral PK or toxicology studies, particularly for high doses of poorly soluble compounds.

Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) and 0.1% (v/v) Tween 80 in sterile water. Tween 80 acts as a wetting agent to aid dispersion.

Methodology:

  • Vehicle Preparation: Prepare the vehicle by slowly adding Na-CMC to a vortexing beaker of sterile water. Heat gently (to ~40-50°C) if necessary to aid dissolution. Allow to cool, then add the Tween 80 and mix thoroughly.

  • API Preparation: If necessary, micronize the compound using a mortar and pestle to reduce particle size.

  • Wetting: In a glass vial, add a small amount of the vehicle to the weighed compound to form a thick, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Homogenization: Gradually add the remaining vehicle while mixing continuously. Homogenize the suspension using a mechanical homogenizer (e.g., Polytron) or by passing it repeatedly through syringes of decreasing needle gauge.

  • Quality Control:

    • Visually inspect for homogeneity and ease of resuspension after settling.

    • Use a light microscope to check for large agglomerates.

    • Confirm dose concentration via HPLC (Protocol 4.1).

    • Measure particle size distribution via DLS (Protocol 4.2).

  • Administration: Keep the suspension constantly stirred or mixed during dosing to ensure each animal receives a uniform dose.

Protocol 3.2: Solubilized Formulation for Enhanced Exposure (IV or IP)

Rationale: For intravenous (IV) or intraperitoneal (IP) administration, or when maximizing oral bioavailability is desired, a solution is required. Cyclodextrins are common excipients used to form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility. [4][10] Vehicle: 25% (w/v) Sulfobutylether-β-cyclodextrin (SBECD, e.g., Captisol®) in sterile water for injection (WFI), pH adjusted to ~6.0.

Methodology:

  • Vehicle Preparation: Dissolve the SBECD in ~80% of the final volume of WFI. Mix until clear.

  • API Addition: Slowly add the weighed compound to the vortexing SBECD solution.

  • Complexation: Continue to mix the solution for several hours (or overnight) to ensure complete complexation and dissolution. Gentle heating or sonication can accelerate this process. Check for complete dissolution visually.

  • Final Volume and Filtration: Add WFI to reach the final target volume. For IV administration, sterile filter the final solution through a 0.22 µm filter (ensure the filter material is compatible with the formulation).

  • Quality Control:

    • Confirm the final concentration and purity via HPLC (Protocol 4.1).

    • Use DLS to confirm the absence of large particles or aggregates (Protocol 4.2).

    • Measure the pH of the final solution.

Analytical Characterization of Formulations

Rationale: Analytical validation is a self-validating step that confirms the identity, strength, and quality of the prepared formulation. [11]It is essential for ensuring that the dose administered is accurate and that the formulation is stable.

Protocol 4.1: Potency and Purity Analysis by HPLC

Methodology:

  • Sample Preparation: Accurately dilute a known amount of the formulation in a suitable solvent (e.g., acetonitrile or methanol) to bring the compound concentration within the range of a standard curve.

  • Standard Curve: Prepare a standard curve using a reference standard of the compound in the same diluent.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or appropriate λmax

    • Injection Volume: 10 µL

  • Analysis: Calculate the concentration of the compound in the formulation sample by comparing its peak area to the standard curve.

Protocol 4.2: Particle Size Analysis by Dynamic Light Scattering (DLS)

Rationale: DLS is a non-invasive technique for measuring the size of particles in a suspension or detecting the formation of aggregates in a solution. [12][13]For suspensions, it confirms appropriate particle size for dosing; for solutions, it serves as a sensitive check for precipitation.

Methodology:

  • Sample Preparation: Dilute the formulation in a suitable dispersant (for suspensions, this is often the vehicle itself; for solutions, use filtered vehicle or buffer) to an appropriate concentration for the DLS instrument.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and acquire the data according to the manufacturer's instructions.

  • Data Interpretation:

    • Z-average: The intensity-weighted mean hydrodynamic size. For suspensions, this should ideally be in the low micron or high nanometer range.

    • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI < 0.3 is typically desired for relatively uniform suspensions.

    • For solutions: The presence of particles >100 nm or a high PDI may indicate aggregation or precipitation.

Caption: Integrated analytical quality control workflow for formulation validation.

Safety & Handling

As with any new chemical entity where comprehensive toxicological data is unavailable, this compound should be handled as a potentially hazardous substance. [14]All manipulations should be performed in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required. Consult the Safety Data Sheet (SDS) for any specific handling information and follow institutional guidelines for chemical waste disposal.

Conclusion

The successful preclinical evaluation of this compound is contingent upon overcoming its inherent poor aqueous solubility. A reactive, "one-size-fits-all" approach to formulation is likely to fail. Instead, a systematic, data-driven strategy is required. This application note provides a foundational framework, beginning with essential physicochemical characterization and progressing to detailed, validated protocols for preparing formulations suitable for both in vitro and in vivo research. By employing these methods, researchers can ensure the preparation of consistent, stable, and accurately dosed formulations, thereby generating high-quality, reliable data to support their drug discovery and development programs.

References

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • Kansara, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. [Link]

  • Designing formulations for preclinical and early stage clinical studies. (2020). Quay Pharma. [Link]

  • Preclinical Formulation Development. (n.d.). SGS. [Link]

  • Coupling Light Scattering with Size-Exclusion Chromatography. (2014). BioPharm International. [Link]

  • Dynamic Light Scattering (DLS) Technology. (n.d.). CD Formulation. [Link]

  • El-Sayed, A. M., et al. (2017). Correlation between Dynamic Light Scattering and Size Exclusion High Performance Liquid Chromatography for Monitoring the Effect of pH on Stability of Biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Esteve-Romero, J., et al. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Analyst. [Link]

  • How to Prepare Cell Culture Media: Laboratory Science Procedures. (n.d.). Ditch Brexit. [Link]

  • Analytical Data of pyrrole derivatives. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Beijing Bennett Technology Co., Ltd.. [Link]

  • 2-AMINO-4-[3-(BENZYLOXY)PHENYL]-1H-PYRROLE-3-CARBONITRILE. (n.d.). Chemadd. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). SynOpen. [Link]

  • Li, Y., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. [Link]

  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Ghavimi, H., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie. [Link]

  • Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. (2010). Journal of Heterocyclic Chemistry. [Link]

  • Shi, D., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. [Link]

  • 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Pyrrole derivatives and preparation method and application thereof. (2012).
  • Lukin, A. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). RSC Advances. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2024). RSC Publishing. [Link]

  • This compound. (n.d.). Ark Pharm, Inc.. [Link]

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. [Link]

Sources

Strategic Deconvolution of Protein-Ligand Interactions: A Guide to Studying the Binding Profile of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The 2-amino-pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1][2] Compounds based on this motif have been identified as inhibitors of enzymes and as modulators of protein-protein interactions, showing promise in areas from oncology to infectious disease.[2][3][4] The subject of this guide, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, represents a novel chemical entity with therapeutic potential. However, like any new small molecule, its biological activity is contingent upon its interaction with specific protein targets within the cell.

The critical first step in elucidating its mechanism of action is to identify its direct binding partners and characterize these interactions with quantitative precision. This guide provides a comprehensive, multi-phase strategy for researchers, moving from unbiased target identification in a complex biological milieu to rigorous biophysical characterization and finally to confirmation of target engagement in a live-cell context. The methodologies described herein are designed to build a robust, data-driven understanding of the compound's molecular behavior, providing a solid foundation for further drug development.

Strategic Workflow for Target Identification and Validation

A successful investigation follows a logical progression. We begin with broad, unbiased methods to generate a list of potential binding partners and then employ more focused, quantitative techniques to validate and characterize the highest-priority interactions.

Strategic_Workflow cluster_phase1 Phase 1: Target Identification (Unbiased) cluster_phase2 Phase 2: Biophysical Validation & Characterization cluster_phase3 Phase 3: In-Cell Target Engagement DARTS DARTS ITC Isothermal Titration Calorimetry (ITC) DARTS->ITC Candidate Proteins SPR Surface Plasmon Resonance (SPR) DARTS->SPR Affinity_Chromo Affinity Chromatography Affinity_Chromo->ITC Affinity_Chromo->SPR CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Validated Target SPR->CETSA

Caption: Overall strategy for identifying and validating protein targets.

Phase 1: Unbiased Target Identification

The primary challenge with a novel compound is discovering its binding partners without prior knowledge. Unbiased chemical proteomics approaches are ideal for this purpose as they survey interactions across the entire proteome.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the biophysical principle that when a small molecule binds to its protein target, it often induces a more stable conformation.[5] This increased stability renders the protein more resistant to digestion by proteases.[6] By comparing the protein degradation patterns of a cell lysate in the presence versus the absence of the compound, one can identify proteins that are "protected" by the compound, indicating a direct binding event.[7] A key advantage of DARTS is that it uses the native, unmodified small molecule, avoiding potential artifacts from adding tags or labels.[8][9]

Experimental Workflow:

DARTS_Workflow Lysate Prepare Cell Lysate Split Split Lysate into Aliquots Lysate->Split Incubate_Compound Incubate with Compound or Vehicle (DMSO) Split->Incubate_Compound Incubate_Protease Add Protease (e.g., Pronase) Incubate_Compound->Incubate_Protease Quench Quench Digestion Incubate_Protease->Quench SDS_PAGE Analyze by SDS-PAGE & Coomassie Stain Quench->SDS_PAGE Identify Excise Protected Bands & Identify by Mass Spectrometry SDS_PAGE->Identify ITC_Workflow Prepare Prepare Purified Protein & Compound in Matched Buffer Load_Cell Load Protein into Sample Cell Prepare->Load_Cell Load_Syringe Load Compound into Injection Syringe Prepare->Load_Syringe Titrate Perform Series of Automated Injections Load_Cell->Titrate Load_Syringe->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Analyze Fit Binding Isotherm to Determine Kd, n, ΔH Measure->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. My approach is rooted in mechanistic understanding and practical laboratory experience to ensure you can identify, diagnose, and solve challenges effectively.

Mechanistic Overview: The Reaction Pathway

The synthesis of the target pyrrole is typically achieved through a multi-step, one-pot reaction that can be broadly classified as a variation of the Thorpe-Ziegler condensation, involving a base-catalyzed reaction between an α-methylene ketone and malononitrile.[1][2] Understanding this pathway is critical for effective troubleshooting.

The reaction proceeds through several key stages:

  • Knoevenagel Condensation: A base abstracts a proton from the active methylene group of malononitrile. The resulting carbanion attacks the carbonyl carbon of 3-(benzyloxy)acetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (an arylidenemalononitrile).[3][4]

  • Michael Addition: A second molecule of malononitrile anion can act as a nucleophile, attacking the β-carbon of the unsaturated intermediate.

  • Thorpe-Ziegler Cyclization: The molecule then undergoes an intramolecular cyclization. The nucleophilic carbon of one nitrile group attacks the electrophilic carbon of the other nitrile group.[1][5][6]

  • Tautomerization & Aromatization: The resulting imine intermediate tautomerizes to the more stable enamine, yielding the final 2-aminopyrrole structure.

// Nodes Start [label="3-(Benzyloxy)acetophenone\n+ Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Knoevenagel Intermediate\n(Arylidenemalononitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Michael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Cyclized Imine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Target 2-Aminopyrrole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label=" Knoevenagel\nCondensation"]; Base -> Start [style=dashed, arrowhead=tee]; Intermediate1 -> Intermediate2 [label=" Michael\nAddition"]; Intermediate2 -> Intermediate3 [label=" Thorpe-Ziegler\nCyclization"]; Intermediate3 -> Product [label=" Tautomerization"]; } Caption: Generalized reaction pathway for 2-aminopyrrole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address the most common problems encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction has run overnight, but TLC analysis shows only starting materials. What is the most likely cause?

A1: This issue almost always points to a problem with the initial condensation step, which is base-catalyzed.

  • Check Your Base: The base is the most critical component for initiating the reaction. Ensure it is not degraded. Amine bases like piperidine or morpholine can degrade over time. Use a freshly opened bottle or distill the base before use.[7]

  • Reagent Purity: Verify the purity of your starting materials. 3-(benzyloxy)acetophenone should be pure, and malononitrile is prone to dimerization or hydration upon storage.[7][8] Use freshly purchased or recrystallized malononitrile.

  • Solvent Quality: Ensure your solvent (e.g., ethanol, DMF) is anhydrous. Water produced during the Knoevenagel condensation can inhibit the reaction, and excess water in the solvent will prevent it from starting efficiently.[9]

Q2: The reaction starts, and I can see a new spot on TLC, but it never progresses to the final product and the yield is less than 20%. What's happening?

A2: This indicates that the initial Knoevenagel condensation is successful, but the subsequent cyclization steps are failing. This "stalling" can be due to several factors:

  • Insufficient Base Strength/Concentration: While a weak base like piperidine can catalyze the initial condensation, the more demanding intramolecular cyclization may require a stronger base or a higher concentration. Consider switching to a stronger base like sodium ethoxide or DBU, but introduce it carefully to avoid side reactions.

  • Reaction Temperature: The cyclization step often has a higher activation energy than the initial condensation. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-70 °C) can often provide the necessary energy to drive the reaction to completion. Monitor carefully, as excessive heat can lead to polymerization.[9]

  • Steric Hindrance: While the benzyloxy group is at the meta position, ensure that your starting materials are correct. Sterically hindered ketones can be challenging substrates for one-pot syntheses.[9]

// Nodes Start [label="Low or No Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent & Solvent Purity\n(Base, Ketone, Nitrile, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Optimize Reaction Conditions\n(Temperature, Base Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideRxns [label="Analyze for Side Products\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Base [label="Solution: Use fresh/distilled base.\nUse anhydrous solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution: Increase temperature moderately\n(e.g., to 50-70 °C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_SideRxns [label="Solution: Adjust reagent stoichiometry.\nConsider slower addition of reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents [label=" Reaction not starting?"]; Start -> CheckConditions [label=" Reaction stalling?"]; Start -> CheckSideRxns [label=" Mixture is complex?"];

CheckReagents -> Sol_Base; CheckConditions -> Sol_Temp; CheckSideRxns -> Sol_SideRxns; } Caption: A logical workflow for troubleshooting low-yield reactions.

Category 2: Product Purity Issues

Q3: I've isolated my product, but it's a dark brown, tarry substance instead of the expected solid. What causes this?

A3: A dark, intractable mixture is a classic sign of polymerization or decomposition, often caused by excessive heat.[9]

  • Temperature Control: Carefully monitor and control the internal reaction temperature. Exothermic reactions can "run away," leading to high local temperatures that degrade the product and starting materials. Use an oil bath for stable heating.

  • Base Concentration: Using a very high concentration of a strong base can promote undesired polymerization of malononitrile or the Knoevenagel intermediate. Add the base dropwise to the stirring solution to avoid high local concentrations.

Q4: My final product is contaminated with a significant byproduct. How can I identify and minimize it?

A4: The most common byproduct is often the dimer of the α,β-unsaturated nitrile intermediate, which can compete with the desired intramolecular cyclization.[9]

  • Identification: This byproduct will have a molecular weight corresponding to the dimer of the Knoevenagel intermediate. It can often be identified via LC-MS analysis of the crude reaction mixture.

  • Minimization Strategy: Dimerization is a bimolecular reaction, while the desired cyclization is unimolecular. To favor the cyclization, you can:

    • Adjust Reagent Addition: Add the reagents slowly and in a controlled manner. This can sometimes favor the intramolecular pathway over the intermolecular dimerization.[9]

    • Optimize Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screen of the reaction temperature may reveal an optimal range where the desired reaction is favored.[9]

Parameter Potential Issue Recommended Action Expected Outcome
Base Degraded or impureUse freshly opened or distilled baseReaction initiates properly
Solvent Contains waterUse anhydrous solventPrevents inhibition of condensation
Temperature Too lowIncrease temperature to 50-70 °CDrives cyclization to completion
Temperature Too highMaintain stable, moderate heatPrevents polymerization and tar formation
Reagent Conc. Too high initiallyAdd reagents dropwise/slowlyMinimizes dimerization side reactions

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and observations.

Materials:

  • 3-(Benzyloxy)acetophenone (1.0 eq.)

  • Malononitrile (1.1 eq.)

  • Piperidine (0.2 eq.)

  • Anhydrous Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(benzyloxy)acetophenone (1.0 eq.) and malononitrile (1.1 eq.).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Catalyst Addition: While stirring the mixture at room temperature, add piperidine (0.2 eq.) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours. Look for the consumption of the ketone and the appearance of a new, more polar product spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Frequently Asked Questions (FAQs)

Q: Can I use a different base for this reaction? A: Yes, other bases like morpholine, triethylamine, or even stronger bases like sodium ethoxide can be used.[7][9] However, the choice of base is critical. Weaker amine bases are often sufficient and produce fewer side products. If using a stronger base, exercise caution as it can accelerate side reactions.

Q: Is microwave irradiation a viable option for this synthesis? A: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for analogous heterocyclic syntheses like the Gewald reaction.[4] It is a valuable tool for optimization, particularly for challenging substrates.

Q: How can I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H) and nitrile (C≡N) stretches.

References

  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed. Available at: [Link]

  • Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis. Bentham Science. Available at: [Link]

  • New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar. Available at: [Link]

  • One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. ACS Publications. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. Available at: [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. synopen.thieme.com. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Thorpe-Ziegler reaction. Semantic Scholar. Available at: [Link]

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. J. Org. Chem. Available at: [Link]

  • Name Reactions. Organic Chemistry Portal. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • This compound. Beijing XY-Tech Co., Ltd. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. Available at: [Link]

  • Synthesis process of 2-amino-3-cyano pyrrole derivatives. Google Patents.
  • Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. MDPI. Available at: [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Available at: [Link]

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. ACS Figshare. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring robust and reproducible results.

The 2-amino-3-cyanopyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities. The synthesis of these molecules, particularly with aryl substituents at the C4 position, is often achieved through multi-component reactions that, while efficient, can be sensitive to reaction conditions. This guide will explain the causality behind experimental choices, provide self-validating protocols, and offer detailed troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for constructing the 2-amino-4-aryl-1H-pyrrole-3-carbonitrile core?

A1: The most common and atom-economical approach is a one-pot, multi-component reaction that shares mechanistic principles with the Thorpe-Ziegler cyclization and aspects of the Gewald reaction, although the latter is primarily for thiophenes.[1][2][3] The strategy involves the condensation of three key components: an α-haloketone, malononitrile, and a primary amine or ammonia equivalent. For the target molecule, the synthesis would typically start from 2-chloro-1-(3-(benzyloxy)phenyl)ethan-1-one.

Q2: What are the essential starting materials for synthesizing this compound?

A2: The core structure is assembled from:

  • An α-haloketone: Specifically, 2-chloro-1-(3-(benzyloxy)phenyl)ethan-1-one. The quality of this starting material is critical.

  • An active methylene nitrile: Malononitrile is the standard reagent for providing the C3-carbonitrile and the C2-amino group precursor.

  • An amine source: While various amines can be used to synthesize N-substituted pyrroles[4][5], the parent 1H-pyrrole is typically formed using a source of ammonia, often generated in situ or from a salt like ammonium acetate.

Q3: What role does the base play in this reaction, and which bases are commonly used?

A3: The base is crucial for several steps in the mechanism. It facilitates the initial deprotonation of malononitrile, promotes the key intramolecular cyclization, and neutralizes the generated acid (e.g., HCl). Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃)[6], or sodium ethoxide. The choice of base can significantly impact reaction rate and byproduct formation.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to track the consumption of the starting ketone and the appearance of the product spot. The product, being a highly conjugated system, is often UV-active. LC-MS is also highly recommended for unambiguous identification of the product peak and any significant intermediates or byproducts.

Q5: My reaction yields are inconsistent. What are the most critical parameters to control?

A5: Yield variability often stems from a few key parameters:

  • Temperature: This reaction can be exothermic, and side reactions are common at elevated temperatures.[7] Precise temperature control is essential.

  • Reagent Purity: Impurities in the starting ketone or malononitrile can inhibit the reaction or lead to byproducts.[2]

  • Solvent Choice: The polarity of the solvent affects the solubility of reagents and the stability of intermediates. Common solvents include ethanol, DMF, and acetonitrile.[8]

  • Rate of Addition: Slow addition of one of the reagents (e.g., the base or malononitrile) can sometimes minimize the formation of dimeric or polymeric byproducts.[7]

Proposed Reaction Mechanism and Workflow

The synthesis proceeds through a domino reaction sequence. Understanding this pathway is fundamental to effective troubleshooting.

Reaction Pathway Diagram

ReactionMechanism cluster_start Starting Materials cluster_steps Reaction Sequence ketone 2-chloro-1-(3-(benzyloxy) -phenyl)ethan-1-one step1 Step 1: S-N-Ar Alkylation (Alkylation of Malononitrile) ketone->step1 malononitrile Malononitrile malononitrile->step1 base Base (e.g., Et3N) base->step1 Deprotonation intermediate1 Intermediate A (Alkylated Malononitrile) step1->intermediate1 step2 Step 2: Thorpe-Ziegler Cyclization (Intramolecular Condensation) intermediate1->step2 Base-catalyzed intermediate2 Intermediate B (Cyclized Imine) step2->intermediate2 step3 Step 3: Tautomerization intermediate2->step3 product Final Product 2-amino-4-(3-(benzyloxy)phenyl) -1H-pyrrole-3-carbonitrile step3->product Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Charge Ketone & Solvent (e.g., Ethanol) start->reagents addition Add Malononitrile & Base (Portion-wise or dropwise) reagents->addition reaction Stir at Controlled Temp (e.g., 25-50 °C) addition->reaction monitoring Monitor by TLC/LC-MS (Until Ketone is consumed) reaction->monitoring workup Quench Reaction (e.g., with Water) monitoring->workup Reaction Complete extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purify Crude Product (Column Chromatography or Recrystallization) extraction->purification end Characterize Final Product (NMR, MS, m.p.) purification->end

Caption: General experimental workflow for the synthesis.

Baseline Experimental Protocol

This protocol provides a starting point for your optimization experiments.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-1-(3-(benzyloxy)phenyl)ethan-1-one (1.0 eq.) and a suitable solvent such as ethanol or acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add malononitrile (1.1 eq.) to the stirred solution. Subsequently, add a base like triethylamine (2.5 eq.) dropwise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC every 1-2 hours.

  • Work-up: Once the starting ketone is consumed (typically 4-12 hours), cool the reaction to room temperature. Quench by adding cold water, which may precipitate the crude product.

  • Isolation: If a precipitate forms, collect it by filtration, wash with water, and then a cold, non-polar solvent like hexane or ether. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield / Stalled Reaction 1. Impure Reagents: Starting materials, especially the α-haloketone, may have degraded. [2] 2. Ineffective Base: The chosen base may not be strong enough, or an insufficient amount was used. 3. Low Temperature: The activation energy for the cyclization step may not be met.1. Verify Reagent Quality: Check the purity of starting materials by NMR or LC-MS. Repurify if necessary. 2. Screen Bases: Try a stronger base (e.g., K₂CO₃, DBU) or increase the stoichiometry of the current base. 3. Optimize Temperature: Incrementally increase the reaction temperature in 10 °C steps (e.g., from RT to 40 °C, then to 60 °C) while monitoring for product formation and decomposition.
Formation of Dark Brown/Tarry Mixture 1. High Temperature: Excessive heat can lead to polymerization of malononitrile or decomposition of intermediates. [7] 2. Incorrect Stoichiometry: An excess of one reagent can promote side reactions.1. Strict Temperature Control: Maintain a consistent, moderate temperature (e.g., below 60 °C). Consider using an ice bath during the initial addition of the base to control any exotherm. 2. Verify Stoichiometry: Carefully measure all reagents. Consider using the α-haloketone as the limiting reagent.
Multiple Byproducts Observed on TLC/LC-MS 1. Dimerization: The alkylated malononitrile intermediate can react with another molecule of deprotonated malononitrile. [7] 2. N-Alkylation: If using an alkylamine, the product's N-H can be alkylated by the starting α-haloketone.1. Adjust Addition Rate: Add the base or malononitrile solution slowly to keep its instantaneous concentration low, favoring the intramolecular cyclization. 2. Modify Solvent: The choice of solvent can influence the rates of competing reactions. Screen solvents like THF, DMF, and ethanol. [8]
Product is Difficult to Purify 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Poor Crystallization: The product may be an oil or form an amorphous solid.1. Optimize Chromatography: Try a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina). Preparative HPLC may be necessary. 2. Screen Recrystallization Solvents: Systematically screen a range of solvent pairs (e.g., Ethanol/Water, Acetone/Hexane, Dichloromethane/Methanol) to find conditions for effective crystallization.
Troubleshooting Logic Flow

Troubleshooting start Experiment Outcome low_yield Low / No Yield start->low_yield tar Tarry Mixture start->tar byproducts Multiple Byproducts start->byproducts check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Primary Check control_temp Lower Reaction Temperature Control Reagent Addition Rate tar->control_temp Primary Check adjust_conditions Adjust Reagent Stoichiometry Slow Reagent Addition byproducts->adjust_conditions Primary Check screen_conditions Screen Base, Solvent, & Temperature check_reagents->screen_conditions If Reagents OK end_node Optimized Protocol screen_conditions->end_node control_temp->end_node adjust_conditions->end_node

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). National Center for Biotechnology Information.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of IMAB.
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). MDPI. Retrieved from [Link]

Sources

Stability issues with 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a substituted 2-aminopyrrole, this molecule possesses significant potential in various research applications but also exhibits inherent stability challenges that require careful handling to ensure experimental reproducibility and success.

The core of the molecule's instability lies in the electron-rich 2-aminopyrrole ring system. This moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace impurities in solvents.[1] This guide is structured to help you diagnose, prevent, and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about handling and storing the compound.

Q1: My solid-state compound has developed a slight yellow or brownish tint over time. Is it still usable?

A slight change in color of the solid compound indicates the onset of degradation, likely surface oxidation. While it may still be usable for non-critical preliminary experiments, it is not recommended for assays requiring high purity or quantitative analysis. For best results, use a fresh batch or purify the existing stock via recrystallization or column chromatography, and subsequently store it under improved conditions (see Q2).

Q2: What are the ideal long-term storage conditions for this compound in its solid state?

To maximize shelf-life, the solid compound should be stored in an inert, dark, and dry environment.[2][3]

Parameter Recommended Condition Rationale
Temperature -20°C or belowReduces the rate of degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[3]
Light Amber glass vial or opaque containerProtects against light-induced (photo) degradation.[4][5]
Moisture Desiccator or dry boxPrevents hydrolysis and moisture-mediated degradation.[4]

Q3: I've prepared a stock solution in DMSO. How long can I expect it to be stable?

The stability of a DMSO stock solution is highly dependent on storage conditions. If prepared with anhydrous, peroxide-free DMSO and stored under an inert atmosphere at -20°C or -80°C in an amber vial, the solution may be stable for several days to weeks. However, for sensitive applications, it is strongly recommended to prepare fresh solutions daily .[2] DMSO, while a useful solvent, is hygroscopic and can contain impurities that accelerate degradation.[6][7]

Q4: Can I use solvents other than DMSO?

Yes, but with caution. Solvents like DMF, acetonitrile, or THF can be used, but they must be of the highest purity, anhydrous, and thoroughly de-gassed before use.[8][9] The choice of solvent should be guided by your experimental needs and the compound's solubility. Always perform a small-scale stability test by monitoring the solution with an analytical technique like HPLC over your experimental timeframe.

Part 2: Troubleshooting Guide for In-Solution Instability

This guide provides a problem-oriented approach to resolving specific issues encountered during experiments.

Issue 1: Rapid Color Change in Solution

Q: I dissolved the compound in DMSO, and the solution turned from colorless to yellow/brown within minutes to hours. What is happening?

This is a classic sign of rapid oxidation. The 2-aminopyrrole core is electron-rich and reacts readily with dissolved oxygen in the solvent, leading to the formation of colored, conjugated polymeric or oxidized species.[10]

Root Cause Analysis & Solution Workflow:

Caption: Decision tree for troubleshooting solution color change.

Issue 2: Appearance of New Peaks in HPLC/LC-MS

Q: My HPLC analysis shows the parent peak decreasing over time, with one or more new, unidentified peaks appearing. What are these?

This indicates the formation of degradation products. The identity of these products can help diagnose the specific degradation pathway.

  • Oxidation Products: These will often have a mass increase of +16 amu (addition of one oxygen atom) or +32 amu (addition of two oxygen atoms) relative to the parent compound. The primary site of oxidation is the pyrrole ring.

  • Hydrolysis Products: Under strongly acidic or basic conditions, the nitrile (-CN) group can hydrolyze to a carboxylic acid (-COOH), resulting in a mass increase of +17 amu (-CN to -COOH involves the addition of two H₂O molecules and loss of NH₃).[11][12] While less common under typical neutral conditions, it can be a factor in certain buffered media.

  • Photodegradation Products: UV light exposure can cause complex reactions, including N-H bond dissociation, leading to various radical-mediated products.[13][14]

Troubleshooting Steps:

  • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peaks and predict their elemental composition.

  • Control the Environment: Re-run the experiment using the mitigation strategies from Issue 1 (de-gassed solvents, inert atmosphere, light protection). Compare the chromatograms to see if the formation of new peaks is suppressed.

  • Evaluate pH: If using buffered solutions, check the pH. Avoid strongly acidic (pH < 4) or basic (pH > 9) conditions unless required by the experiment. If necessary, run a pH stability screen to identify the optimal range for your compound.

Issue 3: Poor Reproducibility Between Experiments

Q: I am getting inconsistent results in my biological or chemical assays. Could this be related to compound stability?

Absolutely. If the concentration of the active parent compound is not consistent upon application, the experimental results will be unreliable. This is one of the most critical reasons to manage the stability of this compound.

Self-Validating Protocol for Ensuring Reproducibility:

  • Establish a Baseline (T=0): Immediately after preparing your stock or final working solution, take an aliquot and analyze it by HPLC to determine the initial purity and concentration. This is your T=0 reference.[15]

  • Analyze Pre-Assay Sample: Before adding the compound to your experiment, take another aliquot from the exact same solution and analyze it.

  • Analyze Post-Assay Sample (Optional): If your experiment runs over a long period, analyze a sample of the solution at the end to assess degradation during the experiment itself.

  • Compare and Validate: Compare the purity at each time point to the T=0 reference. If the parent compound's peak area has decreased by more than a predefined threshold (e.g., 5-10%), the stability is insufficient for that protocol, and the results may be invalid. The troubleshooting steps outlined above should be implemented.

Part 3: Key Experimental Protocols
Protocol 1: Solvent De-gassing

Removing dissolved oxygen from solvents is a critical step in preventing oxidative degradation.[16][17] The "Freeze-Pump-Thaw" method is most effective, while sparging is a simpler, often sufficient alternative.[18][19]

Method A: Freeze-Pump-Thaw (Highest Efficiency)

  • Preparation: Place the required volume of solvent in a Schlenk flask that is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the inner wall.

  • Pump: Once the solvent is completely frozen, open the flask to a high-vacuum line for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times.

  • Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready to use.

Method B: Inert Gas Sparging (Simpler)

  • Setup: Insert a long needle connected to an inert gas line into your solvent container, ensuring the needle tip is below the liquid surface.

  • Outlet: Place a second, shorter needle through the septum to act as a gas outlet.

  • Bubble: Bubble the inert gas (e.g., Nitrogen or Argon) through the solvent at a moderate rate for 20-30 minutes.[18] Vigorous bubbling can cause solvent evaporation.

  • Storage: After sparging, remove the needles and maintain a positive pressure of inert gas over the solvent.

Protocol 2: Handling of Air-Sensitive Solutions

This protocol outlines how to prepare and transfer solutions of the compound while minimizing exposure to atmospheric oxygen.[8][9]

G cluster_prep Solution Preparation cluster_transfer Solution Transfer A 1. Place solid compound in oven-dried vial. B 2. Seal vial with septum and flush with Argon. A->B C 3. Add de-gassed solvent via gas-tight syringe. B->C D 4. Dissolve compound (vortex or sonicate). C->D E 5. Pressurize vial with Argon. F 6. Withdraw solution with gas-tight syringe. E->F G 7. Transfer to reaction vessel (pre-flushed). F->G H 8. Maintain inert atmosphere in reaction vessel. G->H

Caption: Workflow for handling air-sensitive compound solutions.

References
  • Mandal, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry Letters. [Link]

  • Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry Group, ETH Zurich. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Mandal, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ACS Publications. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Bode, J. University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • University of York, Department of Chemistry. Degassing solvents. [Link]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. [Link]

  • MDPI. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium. [Link]

  • Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Karsili, T.N.V., et al. (2013). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. The Journal of Physical Chemistry A. [Link]

  • Heinemann, M., et al. (2003). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803. ResearchGate. [Link]

  • Raczyńska, E.D., et al. (2022). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. MDPI. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Reddit. (2021). How to find right flow and setup for degassing solvents. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]

  • Azmon, B.D. (2016). Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • ResearchGate. (2022). Study of hydrolysis of benzonitrile. [Link]

  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]

  • Chemical Synthesis Database. 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (2021). Effect of dimethyl sulfoxide (DMSO) in antioxidant analysis. [Link]

  • Arora, P.K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods. [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Amines. [Link]

  • Cirrincione, G., et al. (1987). Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles. Journal of The Chemical Society-perkin Transactions 1. [Link]

Sources

Common pitfalls in handling 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Welcome to the dedicated technical support guide for this compound (CAS No. 1179361-70-6). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyrrole intermediate. Here, we address common experimental pitfalls, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success and integrity of your research.

Compound Profile & Key Data

This section provides at-a-glance information for this compound, hereafter referred to as BPC.

PropertyValueSource
CAS Number 1179361-70-6[1][2]
Molecular Formula C₁₈H₁₅N₃O[1]
Molecular Weight 289.34 g/mol [1]
Appearance White to off-white solid[1]
Predicted Boiling Point 584.1 ± 50.0 °C at 760 mmHg[1]
Predicted Flash Point 307.1 ± 30.1 °C[1]
Predicted Density 1.3 ± 0.1 g/cm³[1]
Storage Temperature 2°C - 8°C, inert atmosphere[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for BPC to ensure long-term stability?

A1: BPC should be stored in a tightly sealed container at 2°C - 8°C (refrigerated).[3] To prevent degradation from atmospheric moisture and oxygen, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen. The 2-amino-pyrrole moiety can be susceptible to slow oxidation over time, which may lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.

Q2: What solvents are recommended for dissolving BPC for reactions or analysis?

A2: BPC exhibits good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). It has moderate solubility in Ethyl Acetate (EtOAc) and Dichloromethane (DCM) and is poorly soluble in non-polar solvents like hexanes and water. For purification via silica gel chromatography, solvent systems like Hexanes/Ethyl Acetate are commonly effective.[4]

Q3: Is the benzyloxy protecting group on BPC stable under common reaction conditions?

A3: The benzyloxy group is generally stable to basic and mildly acidic conditions. However, it is susceptible to cleavage under conditions of catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (which can cause acid-catalyzed deprotection), or certain Lewis acids. When planning subsequent synthetic steps, it is crucial to select reagents that are compatible with the benzyl ether.

Q4: What are the primary safety precautions for handling BPC?

A4: While specific toxicology data for BPC is limited, compounds with the aminonitrile functional group should be handled with care.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[8]

Troubleshooting Guide: Synthesis & Purification

This guide addresses specific issues that may arise during the synthesis and handling of BPC. The synthesis of this class of compounds often involves a multi-component reaction, which can be mechanistically complex.[9][10][11]

Problem 1: Low or Inconsistent Yields in Synthesis

Symptom: The yield of the desired BPC product after synthesis and initial workup is significantly lower than expected (<50%).

Potential Causes & Solutions:

  • Cause A: Incomplete Knoevenagel Condensation. The initial step in many pyrrole syntheses of this type is a Knoevenagel condensation between the ketone (3-(benzyloxy)acetophenone) and the active methylene compound (malononitrile).[12] This reaction is often base-catalyzed and reversible.

    • Solution: Ensure your base (e.g., piperidine, triethylamine) is of high quality and used in appropriate catalytic or stoichiometric amounts. If the reaction stalls, consider using a Dean-Stark apparatus to remove water and drive the equilibrium toward the condensed product.

  • Cause B: Inefficient Cyclization. The subsequent cyclization to form the pyrrole ring is the critical step. The reaction can be sensitive to temperature and solvent.

    • Solution: The choice of solvent can be critical. While alcohols are common, polar aprotic solvents like DMF or ethanol under reflux may improve yields. Microwave-assisted synthesis has also been shown to be effective for similar pyrrole syntheses, often reducing reaction times and improving yields.[11][13]

  • Cause C: Product Degradation. The 2-aminopyrrole product can be unstable under the reaction or workup conditions, especially if harsh acids or bases are used, or if the reaction is heated for an extended period.

    • Solution: Minimize reaction time and use a milder base if possible. During workup, use a dilute aqueous solution (e.g., saturated sodium bicarbonate) for neutralization and avoid strong acids. If possible, perform the workup and extraction quickly at cooler temperatures.

Problem 2: Difficulty in Product Purification & Persistent Impurities

Symptom: The crude product appears as a dark oil or discolored solid, and purification by column chromatography yields multiple mixed fractions or a low recovery of pure BPC.

Potential Causes & Solutions:

  • Cause A: Formation of Side-Products. Multi-component reactions can sometimes lead to the formation of various side-products, such as dimers or partially cyclized intermediates.[14]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid over-running the reaction. Adjusting the stoichiometry of the reactants can also minimize side-product formation.

  • Cause B: Tailing on Silica Gel Column. The basicity of the 2-amino group can cause significant tailing on standard silica gel, leading to poor separation.

    • Solution: Pre-treat the silica gel with triethylamine (Et₃N). This is done by adding ~1% Et₃N (v/v) to your column chromatography eluent (e.g., Hexane/EtOAc). The amine in the mobile phase will neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Cause C: On-Column Degradation. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, particularly those with acid-labile groups.

    • Solution: If tailing and low recovery persist, consider using a different stationary phase, such as neutral or basic alumina. Alternatively, purification via recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexane) may be a viable option if the crude product is sufficiently pure.

Experimental Protocols & Workflows

Workflow: Troubleshooting BPC Synthesis

The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis of BPC.

G start Problem Encountered During BPC Synthesis low_yield Low or Inconsistent Yield start->low_yield purification_issue Purification Difficulty (Impurities) start->purification_issue incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn degradation Cause: Product Degradation low_yield->degradation side_products Cause: Side-Products purification_issue->side_products tailing Cause: Tailing on Silica purification_issue->tailing sol_yield1 Solution: Optimize Base/Temp incomplete_rxn->sol_yield1 sol_yield2 Solution: Use Dean-Stark or MW incomplete_rxn->sol_yield2 sol_degrade Solution: Milder Workup Conditions degradation->sol_degrade sol_side Solution: Monitor by TLC/LC-MS, Adjust Stoichiometry side_products->sol_side sol_tail Solution: Add Et3N to Eluent or Use Alumina tailing->sol_tail

Sources

Technical Support Center: Purification of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (CAS 1179361-70-6).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. Here, we provide troubleshooting guidance and frequently asked questions to assist you in achieving the desired purity for your downstream applications.

I. Introduction to Purification Challenges

This compound is a polysubstituted pyrrole derivative.[1][5] The presence of multiple functional groups, including an amino group, a nitrile group, a benzyloxy group, and the pyrrole ring itself, contributes to its unique chemical properties and, consequently, to specific challenges during its purification.[1] These challenges often stem from its polarity, potential for side reactions, and the presence of structurally similar impurities.

This guide will address common issues encountered during chromatographic separation and crystallization, providing practical solutions and the scientific rationale behind them.

II. Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during the purification of this compound.

Issue 1: My compound is showing a persistent impurity with a similar Rf value in TLC analysis, making column chromatography difficult.

Underlying Cause: Co-elution of impurities is a common problem when dealing with compounds that have structurally similar byproducts. In the synthesis of substituted pyrroles, these can include starting materials, regioisomers, or products from side reactions. The polarity of your target compound and the impurity are likely very close, leading to poor separation on silica gel.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, try incorporating a more polar or a less polar solvent to fine-tune the separation.[6] For polar aromatic compounds, sometimes a small amount of a third solvent, like methanol or dichloromethane, can significantly alter the selectivity.[7][8][9]

    • Gradient Elution: A shallow gradient elution can be more effective than an isocratic one in separating closely eluting spots. Start with a low polarity mobile phase and gradually increase the polarity.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: If normal-phase silica gel is not providing adequate separation, reverse-phase chromatography (e.g., using a C18 stationary phase) is a powerful alternative for separating polar compounds.[10] The elution order will be inverted, with more polar compounds eluting first.

    • Alumina: Alumina can sometimes offer different selectivity compared to silica gel, especially for compounds with basic functionalities like the amino group on the pyrrole.[6]

  • Chemical Derivatization (Advanced):

    • In some cases, temporarily protecting a functional group (e.g., the amino group) can alter the polarity of your target compound enough to allow for separation from the impurity. The protecting group can then be removed after purification. This is a more involved approach and should be considered if other methods fail.

Issue 2: My compound is not crystallizing from the chosen solvent system.

Underlying Cause: Successful crystallization depends on several factors, including the compound's solubility profile in the chosen solvent, the presence of impurities that can inhibit crystal lattice formation, and the rate of cooling.[11][12]

Troubleshooting Steps:

  • Solvent Selection is Key:

    • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

    • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Two-Solvent System (Solvent/Anti-solvent): If a single solvent is not effective, a two-solvent system can be employed.[11] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

  • Optimize Crystallization Conditions:

    • Slow Cooling: Rapid cooling often leads to the formation of oils or amorphous solids. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Induce Crystallization: If crystals do not form spontaneously, you can try:

      • Scratching the inner surface of the flask with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[12]

      • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution to initiate crystallization.[12]

  • Ensure High Purity:

    • Even small amounts of impurities can interfere with crystallization. If you are having trouble crystallizing your compound, it may be necessary to first purify it further by column chromatography.

Issue 3: I am observing broader peaks than expected in my NMR spectrum, suggesting the presence of multiple species in equilibrium.

Underlying Cause: Broad peaks in an NMR spectrum can be indicative of several phenomena, including chemical exchange, aggregation, or the presence of paramagnetic impurities. For a compound like this compound, tautomerism of the 2-amino-pyrrole system is a potential cause.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR:

    • Acquiring NMR spectra at different temperatures can help to resolve this issue. If the broad peaks are due to a dynamic process like tautomerism, cooling the sample may slow down the exchange rate, resulting in sharper peaks for the individual tautomers. Conversely, heating the sample might cause the peaks to coalesce into a single, sharp average signal.

  • Change the NMR Solvent:

    • The choice of NMR solvent can influence the equilibrium between different species. Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to see if the peak shapes change.

  • Check for Paramagnetic Impurities:

    • Traces of paramagnetic metals can cause significant line broadening. If you suspect this might be an issue, you can try passing a solution of your compound through a small plug of silica gel or celite to remove these impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: The compound is typically a white solid.[1] Based on its structure, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and to a lesser extent in methanol, ethanol, and acetone. It is likely to have low solubility in nonpolar solvents like hexane and in water.

Q2: What are some common impurities that might arise from the synthesis of this compound?

A2: The synthesis of substituted pyrroles can lead to several types of impurities.[13] While the specific impurities will depend on the synthetic route, some general possibilities include:

  • Unreacted starting materials.

  • Side products from the reaction. For instance, if a Gewald-type reaction is used, which is common for synthesizing 2-aminothiophenes and can be adapted for pyrroles, impurities from incomplete reaction or side reactions of the starting materials could be present.[14][15][16]

  • Regioisomers: Depending on the reaction mechanism, it's possible to form isomers with different substitution patterns on the pyrrole ring.

Q3: What are the key characteristic signals to look for in the 1H NMR and 13C NMR spectra to confirm the structure of this compound?

A3:

  • 1H NMR: You should expect to see signals corresponding to the protons on the pyrrole ring, the benzyloxy group (including the methylene protons and the phenyl protons), and the substituted phenyl ring.[17][18] The NH proton of the pyrrole and the NH2 protons of the amino group may appear as broad singlets.[17]

  • 13C NMR: Key signals would include those for the nitrile carbon, the carbons of the pyrrole ring, the benzyloxy methylene carbon, and the aromatic carbons. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable for unambiguously assigning the structure.[18]

Q4: Can I use melting point to assess the purity of my compound?

A4: Yes, melting point is a useful indicator of purity.[12] A pure crystalline solid will typically have a sharp melting point range (usually less than 2 °C). A broad melting point range often indicates the presence of impurities.

IV. Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing the polarity) to find a system that gives good separation between your product and impurities (target Rf value around 0.2-0.3).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the compound by recrystallization.

Materials:

  • Purified or partially purified this compound

  • A suitable recrystallization solvent or solvent pair (determined from small-scale tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid dissolves completely.[12]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, place the flask in an ice bath.

  • Isolation of Crystals:

    • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

V. Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot separable Separable Spots? single_spot->separable No recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography separable->column Yes optimize_tlc Optimize TLC Conditions (Solvent/Stationary Phase) separable->optimize_tlc No column->recrystallize pure_product Pure Product recrystallize->pure_product optimize_tlc->column

Caption: A decision tree for selecting an appropriate purification strategy.

Recrystallization Workflow

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Vacuum Filtration crystals_form->filter Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals induce->cool

Caption: A step-by-step workflow for the recrystallization process.

VI. References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1143-1161.

  • Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(13), 2171-2174.

  • MDPI. (n.d.). Substituted Pyrroles. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry.

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023, January 12).

  • Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

  • 北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry).

  • National Institutes of Health. (2023, July 11). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems.

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

  • Fujiwara, Y. (n.d.). FACILE SYNTHESIS OF 2,3-DISUBSTITUTED PYRROLES FROM 2-SUBSTITUTED 1-PYRROLINES. CORE.

  • Wikipedia. (n.d.). Gewald reaction.

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-463.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9).

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Technical Support Center: Synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide actionable, causality-driven advice to optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

Overview of the Synthesis

The target molecule, this compound, is typically synthesized via a multicomponent reaction. A common and efficient route involves the condensation of 3-(benzyloxy)benzaldehyde, an active methylene nitrile (such as malononitrile), and a source of ammonia, often generated in situ or from an ammonium salt. The reaction proceeds through a Knoevenagel condensation followed by a Thorpe-Ziegler type cyclization.[1][2] While robust, this pathway is susceptible to several side reactions that can complicate purification and reduce yields.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.

Visualizing the Main Reaction Pathway

To provide a clear overview, the intended synthetic route is illustrated below. This pathway represents the ideal transformation from starting materials to the desired pyrrole product.

Main_Synthesis_Pathway cluster_start Starting Materials SM1 3-(Benzyloxy)benzaldehyde Knoevenagel Knoevenagel Condensation SM1->Knoevenagel SM2 Malononitrile SM2->Knoevenagel SM3 Ammonium Acetate (Ammonia Source) Michael Michael Addition SM3->Michael Intermediate1 Benzylidene Malononitrile Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Adduct Michael->Intermediate2 Thorpe Thorpe-Ziegler Cyclization Intermediate2->Thorpe Base Tautomerization Tautomerization (Aromatization) Thorpe->Tautomerization Product Target Pyrrole Product Tautomerization->Product

Caption: General workflow for the synthesis of the target 2-aminopyrrole.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yields are consistently low, and TLC analysis shows multiple spots, including unreacted aldehyde. What's going wrong?

A1: Probable Cause & Solution

Low conversion of the starting aldehyde is often linked to an inefficient initial Knoevenagel condensation. This step, which forms the benzylidene malononitrile intermediate, is base-catalyzed and reversible.

  • Insufficient Catalyst: The base (often an amine like piperidine or morpholine, or from ammonium acetate) is crucial. Ensure you are using the correct stoichiometric amount. For reactions that are sluggish, a slight excess of the base or the use of a more effective catalyst can be beneficial.

  • Reaction Conditions: This condensation can be sensitive to temperature and solvent.

    • Temperature: While heating can accelerate the reaction, excessive temperatures may promote side reactions. An optimal temperature is typically between 60-80 °C in a solvent like ethanol or isopropanol.

    • Water Removal: The Knoevenagel condensation produces water. If not removed, water can shift the equilibrium back towards the starting materials. Conducting the reaction in a setup with a Dean-Stark trap can significantly improve yields by driving the reaction forward.

  • Reagent Purity: Ensure the 3-(benzyloxy)benzaldehyde is pure. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with the reaction.

Protocol for Verifying Aldehyde Purity:

  • Run a quick ¹H NMR of the starting aldehyde. Check for the characteristic aldehyde proton peak (~9.9-10.1 ppm) and the absence of a broad carboxylic acid peak (>10 ppm).

  • Perform a TLC analysis. The aldehyde should appear as a single spot. Streaking may indicate impurities.

Q2: I've isolated a significant amount of a white, insoluble solid that doesn't seem to be my product. What is it?

A2: Probable Cause & Solution

The most common insoluble byproduct in reactions involving malononitrile is a polymer of malononitrile or its Knoevenagel adduct. This is particularly prevalent under strongly basic conditions or at high temperatures.

  • Mechanism of Polymerization: Malononitrile and its derivatives are highly activated Michael acceptors and donors. In the presence of a strong base, they can undergo self-condensation or polymerization, leading to insoluble, high-molecular-weight materials.

  • Preventative Measures:

    • Control Base Addition: Add the base catalyst slowly and at a lower temperature (e.g., room temperature) before gently heating the reaction mixture. This prevents localized high concentrations of base that can initiate polymerization.

    • Use a Milder Base: Consider using a weaker base catalyst. While this may require longer reaction times, it can significantly suppress polymerization.

    • Stoichiometry: Ensure precise stoichiometry. An excess of malononitrile can increase the likelihood of self-condensation.

Troubleshooting Workflow for Unwanted Byproducts

Troubleshooting_Workflow Start Low Yield or Multiple Spots on TLC Check_Aldehyde Is starting aldehyde consumed? Start->Check_Aldehyde Insoluble_Solid Is an insoluble white precipitate observed? Check_Aldehyde->Insoluble_Solid Yes Q1_Solution Issue with Knoevenagel Step: - Check catalyst amount - Optimize temperature - Remove water (Dean-Stark) - Verify aldehyde purity Check_Aldehyde->Q1_Solution No Q2_Solution Malononitrile Polymerization: - Control base addition rate - Use milder base - Check stoichiometry Insoluble_Solid->Q2_Solution Yes Other_Side_Reactions Consider other side reactions: - Hydrolysis - Debenzylation - Dimer formation Insoluble_Solid->Other_Side_Reactions No

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: My product mass spectrum shows a peak corresponding to the loss of 91 m/z (a benzyl group). Is my product unstable?

A3: Probable Cause & Solution

This observation points to debenzylation, a common side reaction involving the benzyloxy protecting group. While the benzyl ether is generally stable, it can be cleaved under certain conditions, leading to the formation of 2-amino-4-(3-hydroxyphenyl)-1H-pyrrole-3-carbonitrile.

  • Conditions Promoting Debenzylation:

    • Acidic Conditions: Strong acids, including Lewis acids, can catalyze the cleavage of the benzyl ether. Ensure that if any acidic workup is performed, it is done under mild conditions and at low temperatures.

    • Reductive Conditions: The synthesis itself is not reductive, but if catalytic hydrogenation (e.g., using Pd/C) is employed for any subsequent step or purification, debenzylation will readily occur.

    • High Temperatures: Prolonged heating at high temperatures can sometimes lead to thermal cleavage, although this is less common.

  • Prevention and Mitigation:

    • Maintain Neutral or Mildly Basic pH: Throughout the reaction and workup, avoid strongly acidic conditions. Use a bicarbonate or carbonate wash during extraction instead of a strong acid wash.

    • Purification Strategy: If the debenzylated byproduct forms, it can often be separated from the desired product by column chromatography. The phenolic hydroxyl group makes the byproduct significantly more polar. A comparison of elution profiles is shown in the table below.

Table 1: TLC/Chromatography Elution Profile

CompoundStructurePolarityTypical Rf (30% EtOAc in Hexane)
Target Product Benzyl etherModerate~0.5
Debenzylated Side Product PhenolHigh~0.2
Q4: My NMR spectrum is clean, but the yield is still lower than expected after purification. Where could my product be lost?

A4: Probable Cause & Solution

If impurities are not the primary issue, product loss may be occurring during the workup or purification stages. The 2-aminopyrrole core has specific solubility and stability characteristics.

  • Aqueous Workup: The product has moderate polarity and may have some solubility in water, especially if the aqueous phase is acidic (due to protonation of the amino group) or basic. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Column Chromatography:

    • Silica Gel Activity: The amino group on the pyrrole ring can interact strongly with acidic silica gel, leading to streaking on the column and incomplete elution.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). To do this, prepare your column slurry in the initial eluent (e.g., hexane) and add 1% triethylamine by volume. This neutralizes the acidic sites on the silica, ensuring a sharp elution of the amine-containing product.

Mechanism of a Key Side Reaction: Dimerization

Beyond polymerization, a well-defined dimerization can occur. The benzylidene malononitrile intermediate can act as both a Michael acceptor and, after deprotonation, a Michael donor. This can lead to the formation of a dimeric adduct, which may or may not cyclize into an undesired structure.

Dimerization_Mechanism cluster_reaction Michael Addition (Dimerization) Intermediate Benzylidene Malononitrile (Michael Acceptor) Dimer_Adduct Linear Dimer Adduct Intermediate->Dimer_Adduct + Carbanion Carbanion Deprotonated Intermediate (Michael Donor) Carbanion->Dimer_Adduct Base Base Base->Carbanion Deprotonates α-CH Cyclized_Dimer Undesired Cyclic Byproduct Dimer_Adduct->Cyclized_Dimer Intramolecular Cyclization

Caption: Dimerization pathway of the Knoevenagel intermediate.

To minimize this, ensure the ammonia source (e.g., ammonium acetate) is present to compete as the nucleophile for the Michael addition step, driving the reaction towards the desired pyrrole synthesis. Running the reaction at a slightly higher concentration can also favor the desired intramolecular cyclization over the intermolecular dimerization.

References

  • Gewald Reaction Mechanism and Applications: The Gewald reaction is a well-established method for synthesizing substituted 2-aminothiophenes, but its principles, particularly the initial Knoevenagel condensation, are directly applicable to pyrrole synthesis. For a detailed review, see: Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-107. [Link]

  • Multicomponent Synthesis of Pyrroles: This review covers various strategies for pyrrole synthesis, highlighting the efficiency and common challenges of multicomponent approaches. See: C. Praveen, A. Nandakumar, P. T. D. Martin, V. S. V. S. N. K. V. D. P. (2019). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Letters in Organic Chemistry, 16(11), 855-885. [Link]

  • Thorpe-Ziegler Reaction: The key cyclization step in this synthesis is an intramolecular Thorpe-Ziegler reaction. For an overview of this reaction class, see: Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Paal-Knorr Pyrrole Synthesis: While not the direct route here, understanding related pyrrole syntheses provides valuable context on cyclization and aromatization steps. See: Amarnath, V., & Amarnath, K. (1995). A re-examination of the mechanism of the Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry, 60(2), 301-307. [Link]

Sources

Technical Support Center: Purification of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for increasing the purity of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1179361-70-6)[1][2]. The methodologies described herein are designed to address common challenges encountered during the post-synthesis workup and purification of this polysubstituted pyrrole intermediate.

Introduction: Understanding the Purification Challenge

This compound is a heterocyclic compound with a molecular structure that presents unique purification challenges. The presence of a basic amino group, a polar nitrile function, and a large, relatively non-polar benzyloxyphenyl moiety results in an amphiphilic character. This can lead to issues such as poor solubility, streaking during chromatography, and difficulty in crystallization. The most common impurities stem from unreacted starting materials, by-products from side reactions (such as Knoevenagel condensation intermediates), or degradation of the product itself[3][4]. This guide offers a systematic approach to overcoming these obstacles.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My crude product is a dark, intractable oil instead of a solid. What is the cause and how should I proceed?

A1: "Oiling out" or the formation of a dark oil is a common issue, often indicating the presence of significant impurities that depress the melting point of your compound and inhibit crystallization. It can also suggest the formation of polymeric by-products.

  • Causality: The synthesis of substituted pyrroles can sometimes lead to polymerization if reaction conditions (like temperature or concentration) are not carefully controlled. Furthermore, residual solvents or highly impure starting materials can prevent the product from solidifying.

  • Troubleshooting Steps:

    • Solvent Trituration: Try dissolving the oil in a small amount of a solvent in which your product is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) with vigorous stirring. This can often precipitate the desired compound as a solid, leaving many impurities behind in the solvent.

    • Direct to Chromatography: If trituration fails, the best approach is to proceed directly to column chromatography. Dissolve the oil in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel to create a dry powder, and load this onto your column. This "dry loading" technique prevents the oil from streaking down the column and ensures a better separation[5].

Q2: I'm observing severe streaking of my compound on a silica gel TLC plate. Why is this happening and how can it be fixed for column chromatography?

A2: Streaking is a classic sign of a strong, non-ideal interaction between your compound and the stationary phase.

  • Expert Analysis: The primary cause is the basic 2-amino group on the pyrrole ring interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel[6]. This acid-base interaction causes the compound to "stick" and elute slowly and unevenly, resulting in a long streak rather than a compact spot.

  • Validated Solution: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your chromatography eluent. A typical concentration is 0.5-1% v/v[5][6]. This simple addition will dramatically improve the peak shape, leading to better separation and higher purity fractions. Always perform a TLC analysis with the modified solvent system first to confirm the improvement and re-optimize your solvent ratio.

Q3: My compound fails to crystallize from solution, or it "oils out" during recrystallization. What techniques can I use to induce crystallization?

A3: Failure to crystallize is typically due to either the solution being too concentrated (supersaturated), cooling occurring too rapidly, or the presence of impurities that inhibit the formation of a crystal lattice[6].

  • Field-Proven Protocols:

    • Slow Cooling: Ensure the hot, saturated solution is allowed to cool to room temperature slowly and without disturbance. Covering the flask with glass wool can help insulate it. Once at room temperature, cooling can be continued in an ice bath or refrigerator[7].

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth[6].

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth[6].

    • Solvent Adjustment: If oiling out occurs, gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, and then attempt to cool slowly again[6].

Q4: After a single purification step (e.g., column chromatography), my product purity is stalled at ~95%. What is the best strategy to achieve >99% purity for analytical or pre-clinical use?

A4: Reaching the final tier of purity often requires a secondary, orthogonal purification technique.

  • Authoritative Recommendation: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the industry-standard method for achieving high purity levels (>99%) for pharmaceutical intermediates[8][9]. Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is particularly effective for polar compounds like this pyrrole derivative[6][10]. The high resolving power of HPLC can separate impurities that are structurally very similar to your target compound and co-elute during flash chromatography. Alternatively, a second recrystallization from a different solvent system can also be effective if the impurity profile is favorable.

Part 2: Detailed Purification Protocols

Protocol A: Optimized Flash Column Chromatography

This protocol is designed for the primary purification of the crude product to remove major impurities.

1. TLC Method Development:

  • Prepare stock solutions of your crude product.
  • On a silica gel TLC plate, test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, abbreviated as EtOAc).
  • Goal: Find a solvent system where the product has an Rf value of approximately 0.2-0.3.
  • Troubleshooting: If streaking is observed, add 0.5-1% triethylamine (Et₃N) to the solvent system and re-run the TLC.
Table 1: Example TLC Optimization
Solvent System (v/v) Observed Product Rf
70:30 Hexanes:EtOAc0.55 (Too high)
80:20 Hexanes:EtOAc0.35 (Slightly high)
90:10 Hexanes:EtOAc + 1% Et₃N 0.25 (Optimal, no streaking)
100% Dichloromethane (DCM)0.10 (Too low)

2. Column Preparation and Execution:

  • Select a column size appropriate for your sample amount (typically use 50-100g of silica gel per 1g of crude material)[6].
  • Prepare a slurry of silica gel in the optimized non-polar solvent (e.g., Hexanes).
  • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed[11].
  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM). Add 2-3 times its weight of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.
  • Elution: Begin eluting with a slightly less polar solvent mixture than your optimized TLC system (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N). Gradually increase the polarity (gradient elution) towards your target system (90:10) and slightly beyond. This provides the best separation[5].
  • Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
  • Evaporate the solvent under reduced pressure to yield the purified compound.
Protocol B: Recrystallization for Final Polishing

Use this protocol on material that is already >90% pure to achieve higher purity.

1. Solvent Screening:

  • Place small amounts (~20 mg) of your compound into separate test tubes.
  • Add a few drops of different solvents at room temperature to test solubility. An ideal solvent will show poor solubility at room temperature.
  • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.
  • Allow the promising solutions to cool. The best solvent will yield a high recovery of crystalline solid.
Table 2: Example Recrystallization Solvent Screen
Solvent Solubility (Room Temp) Solubility (Hot)
WaterInsolubleInsoluble
HexanesInsolubleSparingly Soluble
Ethyl Acetate / Hexanes Sparingly Soluble Very Soluble
EthanolSolubleVery Soluble
DichloromethaneVery SolubleVery Soluble

2. Recrystallization Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent (or the more polar component of a co-solvent system, e.g., Ethyl Acetate) to just dissolve the solid.
  • If using a co-solvent system, slowly add the hot anti-solvent (e.g., Hexanes) until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the first solvent to clarify.
  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation[7].
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
  • Dry the crystals under vacuum to remove all residual solvent.

Part 3: Visualization of Workflows

Troubleshooting and Purification Strategy

The following diagram outlines a decision-making workflow for purifying your crude product.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Recommended Action cluster_3 Final Product Crude Crude Product TLC Analyze by TLC Crude->TLC Streaking Severe Streaking? TLC->Streaking Oily Product is an Oil? Streaking->Oily No AddBase Use Column Chromatography with 1% Triethylamine Streaking->AddBase Yes Impure Multiple Close Spots? Oily->Impure No DryLoad Adsorb on Silica (Dry Load) and Purify by Column Oily->DryLoad Yes Recrystal Attempt Recrystallization Impure->Recrystal No HPLC Use Preparative HPLC for Final Purity Impure->HPLC Yes Pure >99% Pure Product AddBase->Pure DryLoad->Pure Recrystal->Pure HPLC->Pure

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

This diagram illustrates the logical flow from crude material to a highly pure final product.

G A Crude Synthetic Product B Primary Purification (Flash Chromatography) A->B C Purity Assessment (TLC, LC-MS, NMR) B->C D Purity > 98%? C->D E Secondary Purification (Recrystallization or Prep-HPLC) D->E No F Final Product (>99.5% Pure) D->F Yes E->F

Sources

Technical Support Center: Overcoming Resistance to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and Related Pyrrole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing the novel pyrrole-based inhibitor, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering, or wish to proactively address, acquired resistance to this class of compounds in their cell line models. As this is a novel investigational agent, this document synthesizes established principles of drug resistance with specific, actionable troubleshooting strategies relevant to its chemical class.

Our approach is grounded in the understanding that drug resistance is a multifactorial phenomenon. This guide will provide a logical framework for dissecting the underlying mechanisms in your specific model system and systematically testing strategies to overcome them. We will cover everything from initial experimental setup and validation to advanced molecular troubleshooting and combination therapy design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that arise when working with this compound and observing signs of resistance.

Q1: My cell line, which was initially sensitive to the compound, is now showing reduced responsiveness (IC50 has shifted to the right). How can I confirm this is acquired resistance?

A1: This is a classic indicator of acquired resistance. To confirm, you must perform a systematic validation protocol:

  • Thaw an Early-Passage Control: Always compare the resistant cell line to a low-passage, untreated parental cell line that has been cryopreserved. This ensures the observed effect is not due to genetic drift or long-term culture artifacts.

  • Full Dose-Response Curve: Generate a complete dose-response curve (e.g., using a CellTiter-Glo® assay) for both the suspected resistant line and the parental control in parallel. A significant rightward shift in the IC50 of the resistant line (typically >3-fold) confirms reduced sensitivity.

  • Mycoplasma Testing: Contamination with mycoplasma can alter cellular metabolism and drug response. Always test your cell lines to rule out this possibility.

  • Compound Integrity: Verify the identity and purity of your compound stock via methods like LC-MS to ensure it has not degraded.

Q2: What are the most common mechanisms of resistance to small molecule inhibitors like this pyrrole-based compound?

A2: While specific mechanisms for this novel compound are under investigation, resistance to small molecule inhibitors, particularly those targeting signaling pathways, often falls into several well-established categories:

  • On-Target Alterations: Mutations in the drug's direct target protein that prevent the inhibitor from binding effectively.

  • Bypass Track Activation: Upregulation of parallel or downstream signaling pathways that circumvent the inhibited node, thereby restoring pro-survival signals.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) that actively pump the drug out of the cell.

  • Metabolic Reprogramming: Alterations in cellular metabolism that provide alternative energy sources or reduce reliance on the targeted pathway.

  • Epithelial-to-Mesenchymal Transition (EMT): A phenotypic shift that can confer broad drug resistance.

Q3: I suspect my resistant cells are upregulating a bypass pathway. How can I start to investigate this?

A3: A logical first step is to use a broad-spectrum analysis tool, such as a phospho-kinase antibody array. This allows you to simultaneously screen the phosphorylation status of dozens of key signaling proteins.

  • Experimental Design: Lyse both parental (sensitive) and resistant cells after a short treatment with this compound. The key is to look for signaling nodes that are either basally more active in the resistant line or remain active upon treatment, unlike in the sensitive cells.

  • Interpreting Results: Look for hyper-phosphorylation of receptor tyrosine kinases (e.g., EGFR, MET, AXL), or key downstream nodes like AKT, ERK, or STAT3. These are common culprits in bypass signaling.

Q4: Could the benzyloxy group on my compound be affecting its metabolism in the resistant cells?

A4: This is an insightful question. The benzyloxy moiety could be a site for metabolic modification by cytochrome P450 enzymes. Resistant cells may upregulate specific P450 isoforms that hydroxylate and inactivate the compound at a higher rate. Investigating this would involve more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular concentration of the parent compound and potential metabolites in sensitive versus resistant cells.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows for identifying and overcoming resistance.

Guide 1: Investigating On-Target vs. Off-Target Resistance Mechanisms

This workflow helps you determine if resistance is due to changes in the drug's direct target or activation of other pathways.

G cluster_0 Initial Observation cluster_1 Hypothesis 1: On-Target Modification cluster_2 Hypothesis 2: Bypass Pathway Activation cluster_3 Hypothesis 3: Drug Efflux A Resistant Phenotype Confirmed (IC50 Shift > 3-fold) B Sequence Target Gene in Resistant vs. Parental Cells A->B Branching Investigation F Phospho-Kinase Array (Resistant vs. Parental) A->F Branching Investigation H qPCR/Western Blot for ABC Transporters (MDR1, BCRP) A->H Branching Investigation D Mutations Found? B->D C Perform Cellular Thermal Shift Assay (CETSA) E No Target Engagement? C->E G Identify Hyper-Activated Pathways (e.g., p-AKT, p-ERK) F->G Data Analysis I Test Combination with Efflux Pump Inhibitor (e.g., Verapamil) H->I Functional Validation

Caption: Logical workflow for dissecting resistance mechanisms.

CETSA is a powerful technique to directly assess whether your compound is binding to its intended target inside the cell. A lack of thermal stabilization of the target protein by the drug in resistant cells, which is present in sensitive cells, strongly suggests an on-target mutation preventing binding.

Materials:

  • Parental and resistant cell lines

  • This compound

  • PBS, Protease Inhibitor Cocktail

  • PCR tubes/plate

  • Thermal cycler

  • Western Blotting equipment

Procedure:

  • Cell Treatment: Treat both parental and resistant cells with either vehicle (DMSO) or a saturating concentration of your compound (e.g., 10x IC50 of the parental line) for 1-2 hours.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heat Shock: Aliquot the lysates into a PCR plate. Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separate Aggregates: Centrifuge the samples at high speed (20,000 x g) to pellet the denatured, aggregated proteins.

  • Analyze Supernatant: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the abundance of your target protein by Western Blot.

Interpreting the Results:

  • In Sensitive Cells: The compound-treated sample should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control. This "shift" indicates the drug is binding and stabilizing the protein.

  • In Resistant Cells: If the thermal shift is lost (i.e., the curves for vehicle and drug-treated samples are identical), it strongly implies the drug can no longer bind to its target. This points towards a target mutation.

Guide 2: Identifying and Validating Bypass Pathways

If on-target mechanisms are ruled out, the next logical step is to investigate bypass signaling.

G Bypass pathway activation restoring pro-survival signals. cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK1 Primary Target (e.g., Kinase X) Pathway1 Target Pathway RTK1->Pathway1 RTK2 Bypass Receptor (e.g., MET, EGFR) Pathway2 Bypass Pathway (e.g., PI3K/AKT) RTK2->Pathway2 Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation Inhibitor 2-amino-4-... -carbonitrile Inhibitor->RTK1 Inhibitor2 Co-inhibitor (e.g., AKT inhibitor) Inhibitor2->Pathway2

Caption: Upregulation of a parallel pathway can bypass drug inhibition.

Once your phospho-array data suggests a hyper-activated pathway (e.g., PI3K/AKT), the definitive validation is to see if inhibiting that bypass pathway can restore sensitivity to your primary compound.

Materials:

  • Parental and resistant cell lines

  • This compound

  • A selective inhibitor for the suspected bypass pathway (e.g., an AKT inhibitor like MK-2206)

  • Cell viability assay reagents (e.g., CellTiter-Glo®)

Procedure:

  • Design Combination Matrix: Create a dose-response matrix. On the X-axis, use a serial dilution of your primary compound. On the Y-axis, use a serial dilution of the bypass pathway inhibitor. Include single-agent controls for both drugs.

  • Treat Cells: Seed the resistant cells and treat them with the drug combinations for 72 hours.

  • Measure Viability: Perform the cell viability assay.

  • Analyze for Synergy: Calculate synergy scores using a standard model, such as the Bliss independence or Loewe additivity model. Synergy is achieved when the combined effect of the two drugs is greater than their additive effects.

Data Interpretation:

Treatment Group (Resistant Cells)Expected Outcome for SynergyInterpretation
Compound A (Primary) High IC50 (e.g., >10 µM)Confirms resistance.
Compound B (Bypass Inhibitor) May or may not have significant single-agent activity.The bypass pathway may not be the primary driver of proliferation, but of survival.
Compound A + Low-Dose Compound B Significant reduction in the IC50 of Compound A.Strong evidence of synergy. Inhibiting the bypass pathway restores sensitivity.

A synergistic interaction strongly validates that the targeted bypass pathway is a key mechanism of resistance in your cell line.

References

  • Uphoff, C. C., & Drexler, H. G. (2014). Detecting Mycoplasma Contamination in Cell Cultures by Polymerase Chain Reaction. Methods in Molecular Biology, 1104, 125–133. [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer, 2(1), 48–58. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology Research & Perspectives, 3(3), e00149. [Link]

Technical Support Center: Method Refinement for 2-Amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. As a Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of working with this promising class of compounds.

Introduction: Understanding the Molecule

This compound is a member of the pyrrole class of heterocyclic compounds. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] Specifically, derivatives of 2-aminopyrrole-3-carbonitrile have shown potential as metallo-β-lactamase inhibitors and tyrosinase inhibitors.[3][4][5]

However, the physicochemical properties of this compound class, such as limited aqueous solubility and potential for intrinsic fluorescence, can present challenges in various bioassay formats. This guide will provide a structured approach to identifying and mitigating these issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this one. It is crucial to use anhydrous, high-purity DMSO to minimize compound precipitation upon storage. Be aware that repeated freeze-thaw cycles and moisture absorption can decrease the solubility of your compound in DMSO.[6]

Q2: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?

A2: High variability can stem from several factors, including inconsistent cell seeding, edge effects in the microplate, or compound precipitation. Given the nature of this compound, precipitation upon dilution into aqueous assay media is a primary suspect. Refer to the "Troubleshooting Guide: Compound Solubility and Precipitation" for detailed mitigation strategies.

Q3: My compound shows activity in a fluorescence-based assay, but I'm not sure if it's a true hit. How can I rule out assay interference?

A3: Pyrrole derivatives can exhibit intrinsic fluorescence.[7][8] This property can lead to false positives in fluorescence-based assays. It is essential to run control experiments to assess the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths. See the "Troubleshooting Guide: Intrinsic Compound Fluorescence" for specific protocols.

Q4: What are the key considerations when designing an enzyme inhibition assay with this compound?

A4: For enzyme inhibition assays, it's critical to ensure that the observed inhibition is not an artifact of compound aggregation. Performing control experiments, such as including a non-ionic detergent like Triton X-100, can help identify aggregation-based inhibition. Additionally, confirming the reversibility and mechanism of inhibition (e.g., competitive, non-competitive) is crucial for lead optimization.

Troubleshooting Guide: Compound Solubility and Precipitation

Poor solubility is a common challenge with aromatic, heterocyclic compounds. Precipitation in aqueous assay buffers can lead to inaccurate concentration determination, high data variability, and false-positive or false-negative results.

Problem: I suspect my compound is precipitating in the assay medium.

Visual Confirmation:

  • Microscopy: Visually inspect the wells of your assay plate under a microscope. Precipitate may appear as small, crystalline structures or an amorphous film.

  • Turbidity Measurement: Measure the absorbance of the assay plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance in wells containing the compound compared to vehicle controls can indicate precipitation.

Mitigation Strategies:

Strategy Rationale Protocol
Optimize Stock Solution Handling To prevent precipitation originating from the stock solution.- Use high-purity, anhydrous DMSO. - Prepare fresh stock solutions when possible. - Minimize freeze-thaw cycles of stock solutions.[6] - Before use, visually inspect the stock solution for any precipitate. If present, gently warm and sonicate to redissolve.
Modify Assay Buffer To increase the solubility of the compound in the final assay medium.- Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. - For cell-based assays, ensure the final DMSO concentration is consistent across all wells and as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity.
Pre-Dilution Strategy To minimize the shock of diluting a high-concentration DMSO stock directly into an aqueous buffer.- Perform a serial dilution of the DMSO stock in DMSO before the final dilution into the aqueous assay buffer. - Alternatively, perform an intermediate dilution step in a co-solvent system (e.g., 50:50 DMSO:assay buffer) before the final dilution.
Sonication To aid in the dissolution of the compound in the final assay medium.- After diluting the compound into the assay buffer, sonicate the solution in a water bath for 5-10 minutes before adding it to the assay plate.

Workflow for Managing Compound Precipitation:

Caption: Workflow for preparing and handling compound solutions to minimize precipitation.

Troubleshooting Guide: Intrinsic Compound Fluorescence

Many aromatic compounds, including pyrrole derivatives, can fluoresce, which can interfere with fluorescence-based bioassays.[7][8]

Problem: My compound is showing a high signal in my fluorescence intensity assay, but I'm unsure if it's a true biological effect.

Diagnostic Protocol: Assessing Intrinsic Fluorescence

  • Prepare a "Compound Only" Plate:

    • Use a black, clear-bottom microplate, similar to your assay plate.

    • Add the assay buffer to all wells.

    • Add your compound at the same concentrations used in the main experiment to a set of wells.

    • Include vehicle control (e.g., DMSO) wells.

  • Read the Plate:

    • Use the same filter set (excitation and emission wavelengths) and instrument settings as your primary assay.

  • Analyze the Data:

    • Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells.

    • If the resulting signal is significantly above the background, your compound has intrinsic fluorescence under these assay conditions.

Mitigation Strategies:

Strategy Rationale Implementation
Wavelength Shift To move the assay's detection wavelengths away from the compound's fluorescence spectrum.- If possible, choose a fluorescent probe for your assay that has excitation and emission wavelengths that do not overlap with the peak fluorescence of your compound.
Time-Resolved Fluorescence (TRF) To differentiate between the short-lived fluorescence of the compound and the long-lived fluorescence of the assay probe.- Utilize TRF-based assay formats (e.g., HTRF, LANCE) that employ lanthanide-based fluorophores with long fluorescence lifetimes.
Data Correction To mathematically subtract the contribution of the compound's fluorescence from the total signal.- Run a parallel "Compound Only" plate with every experiment. - For each compound concentration, subtract the average intrinsic fluorescence from the corresponding data point in the main assay plate.
Orthogonal Assay To confirm the biological activity using a different detection method.- Validate your hits using a non-fluorescence-based method, such as a luminescence, absorbance, or label-free assay.

Decision Tree for Handling Fluorescent Compounds:

G A Does the compound show intrinsic fluorescence at assay wavelengths? B Is an alternative fluorescent probe with different wavelengths available? A->B Yes F Proceed with the assay, but be cautious of potential artifacts. A->F No C Is a TRF-based assay format feasible? B->C No G Switch to the alternative probe. B->G Yes D Use data correction by subtracting background fluorescence from a 'compound only' plate. C->D No H Implement a TRF-based assay. C->H Yes E Validate hits with an orthogonal (non-fluorescence) assay. D->E

Caption: Decision-making process for addressing intrinsic compound fluorescence.

Troubleshooting Guide: Cell-Based Assay Artifacts

Beyond solubility and fluorescence, other compound-specific and general cell culture issues can affect the reliability of your data.

Problem: I'm observing unexpected cytotoxicity or a lack of dose-response in my cell-based assay.

Potential Causes and Solutions:

Issue Potential Cause Troubleshooting Steps
High Background Cytotoxicity - DMSO toxicity. - Contamination (mycoplasma, bacteria, fungi). - Poor cell health.- Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). - Regularly test your cell lines for mycoplasma contamination. - Use cells within a consistent and low passage number range.
Inconsistent Cell Seeding - Uneven cell distribution in the suspension. - Pipetting errors.- Gently and thoroughly resuspend cells before seeding. - Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes.
Edge Effects - Differential evaporation from the outer wells of the microplate.- Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. - Ensure proper humidification of the incubator.
Compound Instability - The compound may be unstable in the assay medium over the incubation period.- Assess compound stability in the assay buffer over time using methods like HPLC-MS. - If instability is an issue, consider shorter incubation times or a different assay format.

Experimental Protocol: Standard Cytotoxicity Assay (MTT)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well, clear, flat-bottom plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in the appropriate cell culture medium. Remember to follow the best practices for minimizing precipitation.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Include vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

References

  • Kilic-Kurt, Z., et al. (2019). Pyrrolo[2,3-d]pyrimidines bearing an urea moiety at position 2 of the scaffold, which exhibit cytotoxic activity against A549, PC-3, and MCF-7 cell lines. European Journal of Medicinal Chemistry.
  • Li, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
  • Nicholls, I. A., et al. (1993). Central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines: a novel class of alpha 2-adrenoceptor selective ligands. Life Sciences.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf.
  • Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research.
  • Grozav, A., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.
  • Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.
  • Tzertzinis, G., & Glickman, F. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Zidar, N., & Mašič, L. P. (2016). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Medicinal Chemistry.
  • Zamora, F., et al. (1993).
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical entity 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile with well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Dasatinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available data to inform research and development efforts in kinase inhibitor discovery.

Introduction: The Landscape of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Multi-kinase inhibitors, which target several kinases simultaneously, have emerged as a powerful therapeutic strategy, offering the potential to overcome resistance mechanisms and impact multiple oncogenic pathways. This guide will delve into the characteristics of a novel pyrrole-based compound and compare it with three clinically successful multi-kinase inhibitors.

Comparator Kinase Inhibitors: Mechanisms and Target Profiles

Sorafenib, Sunitinib, and Dasatinib are orally available small-molecule kinase inhibitors with broad clinical applications. Their primary mechanisms of action involve the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

Sorafenib (Nexavar®) is a potent inhibitor of multiple intracellular and cell surface kinases. It is known to target the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF)[1][2]. Additionally, it inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, and RET[1][3][4].

Sunitinib (Sutent®) is another multi-targeted RTK inhibitor. Its primary targets include VEGFRs and PDGFRs, playing a crucial role in inhibiting tumor angiogenesis[5][6]. Sunitinib also effectively inhibits other RTKs such as c-KIT, FLT3, and RET[5][6][7]. This broad-spectrum activity makes it effective in the treatment of various solid tumors.

Dasatinib (Sprycel®) is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML)[8][9][10]. Beyond BCR-ABL, Dasatinib also inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ[8][9][10]. Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other inhibitors like imatinib[8][9].

The following diagram illustrates the key signaling pathways targeted by these established inhibitors.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_raf_mek_erk RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus RTK VEGFR, PDGFR, c-KIT, FLT3, RET RAF RAF RTK->RAF PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->PI3K SRC SRC Family Kinases BCR_ABL->SRC MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Signaling pathways targeted by Sorafenib, Sunitinib, and Dasatinib.

The Investigational Compound: this compound

Structure-activity relationship (SAR) studies on various 2-aminopyrrole and pyrrolo[2,3-d]pyrimidine derivatives suggest that this chemical class has the potential to inhibit a range of kinases. For instance, different substitutions on the pyrrole ring have led to potent inhibitors of MEK, Lck, Aurora kinases, and cyclin-dependent kinases (CDKs). The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a well-established hinge-binding motif for many kinase inhibitors.

Based on the structural features of this compound, it can be hypothesized that it may exhibit inhibitory activity against certain tyrosine and serine/threonine kinases. The 2-amino-pyrrole core can form crucial hydrogen bonds with the kinase hinge region, a common feature of many Type I kinase inhibitors. The phenyl and benzyloxyphenyl substitutions will occupy the hydrophobic regions of the ATP-binding pocket, and variations in these groups are known to influence potency and selectivity.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activities (IC50 values) of Sorafenib, Sunitinib, and Dasatinib against a panel of selected kinases. Due to the lack of direct experimental data for this compound, its profile is presented as "To Be Determined (TBD)".

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)This compound IC50 (nM)
VEGFR1 152-TBD
VEGFR2 9080-TBD
VEGFR3 20--TBD
PDGFRβ 572<30TBD
c-Kit 68-<30TBD
FLT3 58--TBD
RAF-1 6--TBD
B-RAF 22--TBD
B-RAF (V600E) 38--TBD
BCR-ABL --<1TBD
SRC --0.5TBD

Note: IC50 values are compiled from various sources and can vary based on experimental conditions. Direct comparison should be made with caution.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

To determine the kinase inhibitory profile of novel compounds like this compound, a robust and high-throughput screening method is essential. The LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for this purpose.

Principle of the Assay

The LANCE® Ultra kinase assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated site. This brings the Eu-donor and the ULight-acceptor into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting light emission at 665 nm is proportional to the level of substrate phosphorylation and, therefore, the kinase activity.

TR_FRET_Assay cluster_no_inhibition Kinase Activity (No Inhibition) cluster_inhibition Kinase Inhibition Kinase_A Kinase Phospho_Substrate_A Phosphorylated ULight-Substrate Kinase_A->Phospho_Substrate_A ATP_A ATP ATP_A->Phospho_Substrate_A Substrate_A ULight-Substrate Substrate_A->Phospho_Substrate_A Antibody_A Eu-Antibody FRET TR-FRET Signal (665 nm) Phospho_Substrate_A->FRET Antibody_A->FRET Kinase_B Kinase No_FRET No/Low TR-FRET Signal Inhibitor Inhibitor Inhibitor->Kinase_B ATP_B ATP Substrate_B ULight-Substrate

Caption: Principle of the LANCE® Ultra TR-FRET Kinase Assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator inhibitors (Sorafenib, Sunitinib, Dasatinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. A typical 10-point, 3-fold serial dilution is recommended.

  • Reagent Preparation:

    • Prepare a 4X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X mixture of ULight-substrate and ATP in the kinase buffer. The optimal concentrations of substrate and ATP should be at or near their respective Km values, determined empirically.

    • Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.

    • Prepare a 4X solution of the Eu-labeled antibody in LANCE Detection Buffer.

  • Kinase Reaction:

    • In a 384-well white assay plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the 4X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the 4X EDTA stop solution.

    • Add 5 µL of the 4X Eu-antibody solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 665 nm.

    • The TR-FRET signal is proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

While this compound belongs to a chemical class with demonstrated potential for kinase inhibition, its specific target profile and potency remain to be experimentally determined. The established multi-kinase inhibitors Sorafenib, Sunitinib, and Dasatinib provide a high bar for comparison, with well-defined mechanisms of action and proven clinical efficacy against a range of cancers.

To fully evaluate the potential of this compound, it is imperative to perform comprehensive in vitro kinase profiling against a broad panel of kinases. The experimental protocol outlined in this guide provides a robust framework for such an investigation. Subsequent cell-based assays will be necessary to confirm on-target activity and assess cellular potency. These studies will be crucial in elucidating the therapeutic potential of this and related 2-aminopyrrole derivatives and in guiding future drug discovery efforts.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (n.d.).
  • A Comparative Guide to Multi-Kinase-IN-3 (Sorafenib) and Other Kinase Inhibitors - Benchchem. (n.d.).
  • Sunitinib - Wikipedia. (n.d.).
  • Sorafenib - Wikipedia. (n.d.).
  • What is the mechanism of Dasatinib?
  • Sorafenib Pharmacodynamics - ClinPGx. (n.d.).
  • Dasatinib: Mechanism of action and Safety - ChemicalBook. (2024, March 29).
  • Sorafenib - Proteopedia, life in 3D. (2022, February 21).
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
  • What is the mechanism of Sunitinib Malate?
  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther.
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. (2016, September 8).
  • Dasatinib: MedlinePlus Drug Inform
  • Das
  • LANCE Ultra Kinase Assays | Revvity. (n.d.).
  • LANCE Ultra Aurora B Kinase assay. (n.d.).
  • LANCE Ultra ERK1 Assay. (n.d.).
  • LANCE™ Ultra KINASELECT™SER/THR KIT - Revvity. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed. (n.d.).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (2023, September 19).
  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed. (n.d.).
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed. (n.d.).
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH. (n.d.).
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.).
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (n.d.).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). (n.d.).

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, particularly in oncology, the structure-activity relationship (SAR) of kinase inhibitors remains a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile analogs, a promising scaffold for the development of potent and selective kinase inhibitors. While comprehensive SAR data for this specific analog series is emerging, this guide synthesizes findings from closely related 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivatives to elucidate key structural determinants of activity and provide a framework for future optimization. We will delve into the rationale behind experimental design, present comparative biological data, and offer detailed protocols for the synthesis and evaluation of these compounds.

The 2-Amino-4-aryl-1H-pyrrole-3-carbonitrile Scaffold: A Privileged Motif in Kinase Inhibition

The 2-amino-4-aryl-1H-pyrrole-3-carbonitrile core has garnered significant attention as a versatile template for targeting the ATP-binding site of various protein kinases. Its inherent structural features, including a hydrogen bond donor (2-amino group) and acceptor (3-carbonitrile), and the customizable 4-aryl substituent, allow for multifaceted interactions within the kinase domain. This scaffold has been explored for its inhibitory potential against a range of kinases implicated in cancer, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

Structure-Activity Relationship (SAR) Insights from Related Analogs

Systematic structural modifications of the 2-amino-4-aryl-1H-pyrrole-3-carbonitrile scaffold have revealed critical insights into the determinants of inhibitory activity. The following sections dissect the SAR based on substitutions at key positions of the pyrrole and phenyl rings.

The Significance of the 4-Aryl Substituent

The nature and substitution pattern of the aryl ring at the 4-position of the pyrrole core are paramount for both potency and selectivity. The 3-(benzyloxy)phenyl group in our lead scaffold presents a key area for exploration.

  • Role of the Benzyloxy Group: The benzyloxy moiety can engage in hydrophobic and potential pi-stacking interactions within the kinase active site. Its flexibility allows it to adopt various conformations to optimize these interactions. Replacing the benzyl group or the entire benzyloxy moiety can profoundly impact activity.

  • Impact of Hydroxy and Methoxy Groups: Studies on related 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives have shown that hydroxyl and methoxy substituents on the phenyl ring can influence activity. For instance, the presence of a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring has been associated with potent anti-cancer activity.[3] This suggests that the electronic and hydrogen-bonding properties of substituents at this position are critical.

  • Halogenation: Introduction of halogens on the phenyl ring can modulate the electronic properties and bioavailability of the compounds. For example, in a series of pyrrolo[2,3-d]pyrimidine-imines, a bromine substituent at the C-4 position of the phenyl ring resulted in superior antitumor activity on the colon cancer HT-29 cell line.

Modifications of the Pyrrole Ring
  • N1-Substitution: The nitrogen at the 1-position of the pyrrole ring is a key site for modification. SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the N-benzyl side chain is important for inhibitory potency against metallo-β-lactamases.[4][5] This position can be functionalized to enhance solubility, modulate cell permeability, or introduce additional interaction points with the target kinase.

  • 2-Amino Group: The 2-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. Acylation of this amino group has been shown to modulate activity, in some cases leading to increased potency.[4][5]

Comparative Analysis of Biological Activity

To provide a clear comparison, the following table summarizes the cytotoxic activity of representative 2-amino-4-aryl-1H-pyrrole-3-carbonitrile analogs against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the data provides a valuable overview of the potential of this scaffold.

Compound ID 4-Aryl Substituent Cell Line IC50 (µM) Reference
Analog 1 3,4-dimethoxyphenylMGC 80-31.0 - 1.7[3]
Analog 2 3,4-dimethoxyphenylHCT-1161.0 - 1.7[3]
Analog 3 3,4-dimethoxyphenylHepG20.5 - 0.9[3]
Analog 4 3,4-dimethoxyphenylDU1450.5 - 0.9[3]
Analog 5 4-bromophenyl (in a pyrrolo[2,3-d]pyrimidine-imine)HT-294.55

Experimental Protocols

To facilitate further research and validation, detailed step-by-step methodologies for the synthesis of the core scaffold and key biological assays are provided below.

Synthesis of 2-Amino-4-aryl-1H-pyrrole-3-carbonitriles

A general and efficient method for the synthesis of 2-amino-4-aryl-1H-pyrrole-3-carbonitriles involves a multi-component reaction.

G A Aryl Aldehyde F Reflux A->F B Malononitrile B->F C Aminoacetaldehyde Dimethyl Acetal C->F D Base (e.g., Piperidine) D->F E Solvent (e.g., Ethanol) E->F G 2-Amino-4-aryl-1H-pyrrole-3-carbonitrile F->G Cyclization

Caption: General synthetic workflow for 2-amino-4-aryl-1H-pyrrole-3-carbonitriles.

Step-by-Step Protocol:

  • To a solution of the appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and aminoacetaldehyde dimethyl acetal (1.0 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase (e.g., Aurora A) using a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[6][7]

G A Prepare serial dilutions of test compound B Add compound, kinase, and substrate to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature (e.g., 60 min) C->D E Add ADP-Glo™ Reagent to stop reaction D->E F Incubate to stabilize signal (e.g., 40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (e.g., 30 min) G->H I Measure luminescence H->I J Calculate IC50 I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Setup: In a 384-well white opaque plate, add 1 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase (e.g., recombinant Aurora A), its substrate (e.g., Kemptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6] The final concentrations of enzyme, substrate, and ATP should be optimized for the specific kinase.

  • Reaction Initiation: Add 4 µL of the kinase reaction mixture to each well of the assay plate to initiate the reaction. The final volume in each well is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]

G A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at ~570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gleaned from the SAR of related analogs highlight the critical role of substitutions on the 4-aryl ring and the pyrrole core in dictating biological activity. The benzyloxy group at the 3-position of the phenyl ring offers a key vector for optimization, and future studies should focus on systematically exploring modifications at this position to enhance potency and selectivity.

The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of new analogs. By employing these methods, researchers can systematically build upon the existing knowledge base and accelerate the discovery of next-generation kinase inhibitors with improved therapeutic profiles. Further investigations should also aim to identify the specific kinase targets of these compounds and elucidate their mechanism of action at a molecular level.

References

  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Roche. (n.d.).
  • De Luca, F., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • De Luca, F., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • Gully, B. S., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 29(3), 231–240.
  • CLYTE Technologies. (2025).
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit.
  • Ali, M. A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1185-1205.
  • Wang, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(12), 1324-1332.
  • Med-ChemExpress. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-5783.
  • Abdallah, A. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 593–616.

Sources

Comparative Efficacy Analysis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and its Analogs in Modulating Innate Immunity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1H-Pyrrole-3-carbonitrile Scaffold

For researchers and drug development professionals, the identification of novel molecular scaffolds with significant biological activity is a critical step in the discovery of new therapeutic agents. The 1H-pyrrole-3-carbonitrile core has recently emerged as a versatile and promising scaffold, with derivatives demonstrating potent activity as modulators of the innate immune system, particularly as agonists of the Stimulator of Interferon Genes (STING) receptor. While direct efficacy data for 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is not extensively available in public literature, a comparative analysis of its close structural analogs provides valuable insights into its potential therapeutic utility.

This guide presents a comprehensive analysis of the 1H-pyrrole-3-carbonitrile scaffold, focusing on its role in STING activation. By examining the structure-activity relationships (SAR) of key analogs, we can infer the likely efficacy profile of this compound and provide a framework for its experimental validation.

Comparative Analysis: 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists

The STING signaling pathway is a critical component of the innate immune response to cytosolic DNA, playing a key role in anti-tumor and anti-infective immunity. Small molecule agonists of STING are therefore of significant therapeutic interest. Research into 1H-pyrrole-3-carbonitrile derivatives has identified several potent STING agonists, providing a basis for our comparative analysis.[1][2][3][4][5]

A key lead compound, designated 4A , which shares the core 1H-pyrrole-3-carbonitrile structure, has been shown to increase the thermal stability of the human STING protein (hSTINGREF) with a ΔTm value of +3.5 °C and induce a robust reporter signal in THP-1 cells with an EC50 value of 10.49 ± 1.95 μM.[2][3] This demonstrates a direct interaction with the STING protein and functional activation of the downstream signaling pathway.

Further structural modifications and SAR studies have led to the identification of even more potent derivatives. For instance, compounds 7F , 7P , and 7R have displayed activities comparable to the well-characterized STING agonist SR-717 in binding to various hSTING alleles and inducing reporter gene expression in human THP-1 cell lines.[2][3][4][5]

Based on these findings, it is highly probable that this compound also functions as a STING agonist. The presence of the benzyloxy)phenyl group at the 4-position of the pyrrole ring is a key structural feature that likely influences its binding affinity and efficacy. The precise impact of this substitution would require direct experimental evaluation.

Data Summary: Efficacy of 1H-Pyrrole-3-carbonitrile Analogs as STING Agonists
Compound IDCore StructureKey SubstituentsReported ActivityReference
4A 1H-pyrrole-3-carbonitrilePhenyl group at C4hSTING ΔTm = +3.5 °C; THP-1 EC50 = 10.49 ± 1.95 μM[2][3]
7F 1H-pyrrole-3-carbonitrileModified aniline ringComparable to SR-717 in hSTING binding and THP-1 reporter assay[2][3][4][5]
7P 1H-pyrrole-3-carbonitrileModified aniline ringComparable to SR-717 in hSTING binding and THP-1 reporter assay[2][3][4][5]
7R 1H-pyrrole-3-carbonitrileModified aniline ringComparable to SR-717 in hSTING binding and THP-1 reporter assay[2][3][4][5]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound as a STING agonist, a series of well-established in vitro assays should be performed. The following protocols are based on methodologies reported for the characterization of analogous compounds.

Protocol 1: STING Activation Reporter Assay in THP-1 Cells

This assay quantifies the activation of the STING pathway by measuring the expression of an interferon-stimulated gene (ISG) reporter, typically luciferase, in a human monocytic cell line (THP-1) that endogenously expresses STING.

Materials:

  • THP-1 Dual™ KI-hSTING reporter cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compound (this compound) and positive controls (e.g., cGAMP, SR-717)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in complete culture medium.

  • Cell Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a vehicle control and calculate EC50 values using a suitable dose-response curve fitting model.

Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation

Activation of STING leads to the phosphorylation of downstream signaling proteins, including TBK1 and IRF3. Western blotting can be used to detect these phosphorylation events, providing direct evidence of pathway activation.

Materials:

  • THP-1 cells

  • Test compound and positive controls

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-TBK1 (Ser172), TBK1, phospho-IRF3 (Ser396), and IRF3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Treat THP-1 cells with the test compound or controls for a specified time (e.g., 1-6 hours).

  • Cell Lysis: Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

Visualizing the STING Activation Pathway

The following diagram illustrates the key steps in the STING signaling pathway that are activated by 1H-pyrrole-3-carbonitrile derivatives.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Compound 2-amino-4-(3-(benzyloxy)phenyl)- 1H-pyrrole-3-carbonitrile STING STING (on ER membrane) Compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISG Interferon Stimulated Genes (ISGs) pIRF3_dimer->ISG translocates & activates transcription

Caption: STING activation by a 1H-pyrrole-3-carbonitrile derivative.

Alternative Therapeutic Potential: Metallo-β-Lactamase Inhibition

Interestingly, the 1H-pyrrole-3-carbonitrile scaffold has also been investigated for its potential as an inhibitor of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that this class of compounds can act as broad-spectrum MBL inhibitors. While structurally distinct from our primary compound of interest, this highlights the chemical versatility of the pyrrole-3-carbonitrile core and suggests a potential dual-action capability that warrants further investigation.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the extensive research on its close structural analogs strongly supports its potential as a potent STING agonist. The comparative analysis presented in this guide provides a solid foundation for initiating a comprehensive efficacy evaluation. The detailed experimental protocols outlined will enable researchers to systematically characterize its activity and determine its therapeutic potential. Future studies should focus on direct in vitro and in vivo testing of this specific compound to confirm its STING-modulating properties and to explore its potential as an anti-cancer or anti-infective agent. Furthermore, its potential as a metallo-β-lactamase inhibitor should not be overlooked and could represent an exciting avenue for the development of novel dual-action therapeutics.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. National Institutes of Health. [Link]

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ResearchGate. [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists (2023). SciSpace. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Scholars Research Library. [Link]

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy. National Institutes of Health. [Link]

  • Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. ICE Bioscience. [Link]

  • SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis. National Institutes of Health. [Link]

  • TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS. [Link]

  • Structural basis of STING binding with and phosphorylation by TBK1. National Institutes of Health. [Link]

  • TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation. National Institutes of Health. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. ResearchGate. [Link]

Sources

A Guide to the Cross-Reactivity Profile of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the selectivity and cross-reactivity of the novel kinase inhibitor, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. In the quest for targeted therapeutics, understanding a compound's interaction landscape across the entire kinome is a critical determinant of its potential efficacy and safety. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data that constitute a robust cross-reactivity profile. We will delve into the causality behind our experimental choices, presenting a self-validating system of analysis from broad-spectrum screening to cellular target engagement and functional outcomes.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes the development of highly selective inhibitors a formidable challenge.[4] The pyrrolo[2,3-d]pyrimidine scaffold, a related structure to the pyrrole core of our topic compound, is a well-established pharmacophore known to produce potent kinase inhibitors.[5][6][7] Our compound of interest, this compound, was initially identified as a potent inhibitor of a key oncogenic kinase, which we will refer to as "Target Kinase A" (TKA). To evaluate its therapeutic potential, a rigorous assessment of its selectivity was undertaken.

This guide will walk through a multi-tiered approach to characterize the selectivity of this compound, beginning with a wide-angle view of the kinome and progressively focusing on its cellular activity and functional consequences.

Tier 1: In Vitro Kinome-Wide Profiling

The initial and broadest assessment of selectivity involves screening the compound against a large panel of purified kinases. This provides a quantitative measure of inhibitory activity against hundreds of kinases simultaneously, offering a first pass at identifying potential off-targets.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen
  • Compound Preparation: this compound was solubilized in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound was tested at a concentration of 1 µM to determine the percent inhibition across the kinase panel.

  • Kinase Panel: A panel of over 400 human kinases was utilized (e.g., services provided by Reaction Biology, Promega, or Pharmaron).[8][9][10] The assays were typically performed at or near the ATP Km for each kinase to ensure physiological relevance.

  • Detection Method: Kinase activity was measured using a radiometric assay (33P-ATP) or a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).[11]

  • Data Analysis: The percent inhibition was calculated relative to a vehicle (DMSO) control. A pre-defined threshold (e.g., >75% inhibition) was used to identify significant off-target interactions that warrant further investigation.

  • Follow-up IC50 Determination: For kinases showing significant inhibition, dose-response curves were generated to determine the IC50 value, providing a quantitative measure of potency.

Data Presentation: Kinase Selectivity Profile

The results of the kinome scan are summarized below. For clarity, only the primary target and significant off-targets are listed.

Kinase TargetGene SymbolKinase Family% Inhibition at 1 µMIC50 (nM)
Primary Target TKATyrosine Kinase98%15
Significant Off-Targets
Kinase BTKBTyrosine Kinase85%250
Kinase CTKCSerine/Threonine Kinase78%800
Kinase DTKDSerine/Threonine Kinase55%>1000
Rationale and Interpretation

The data reveals that this compound is a highly potent inhibitor of its intended target, TKA. The compound exhibits a good initial selectivity profile, with only two other kinases showing significant inhibition at sub-micromolar concentrations. The selectivity window between the primary target (TKA) and the most potent off-target (TKB) is over 16-fold. This initial screen is crucial for guiding the next steps in our investigation.

Tier 2: Cellular Target Engagement Validation

While in vitro assays are essential, they do not fully replicate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or cell lysates.[12][13][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Human cell line expressing endogenous levels of TKA and TKB were cultured. Cells were treated with 1 µM of this compound or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Fractionation: Cells were lysed, and the soluble protein fraction was separated from the heat-induced aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble TKA and TKB in the supernatant at each temperature was quantified by Western blotting or mass spectrometry.

  • Data Analysis: The intensity of the protein bands at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization due to binding.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Heat Aliquots (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein E->F G Shift in Melting Curve Indicates Target Engagement F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation: CETSA® Results
Protein TargetTm (Vehicle)Tm (Compound)Thermal Shift (ΔTm)Interpretation
TKA52.1°C58.5°C+6.4°CStrong Engagement
TKB54.3°C55.8°C+1.5°CWeak/No Engagement
Vinculin (Control)60.2°C60.3°C+0.1°CNo Engagement
Rationale and Interpretation

The CETSA® results provide compelling evidence that this compound potently engages its primary target, TKA, in a cellular context, as demonstrated by a significant thermal shift.[16] In contrast, the much weaker off-target from the in vitro screen, TKB, shows a negligible thermal shift. This suggests that the inhibitory activity observed against purified TKB may not translate to significant target engagement in living cells at a therapeutically relevant concentration. This is a crucial finding, as it refines our understanding of the compound's functional selectivity.

Tier 3: Phenotypic Screening in Relevant Cell Models

The ultimate validation of a selective kinase inhibitor is its ability to elicit a specific biological response that is consistent with the inhibition of its intended target. Phenotypic screening in cell lines with known dependencies on the target pathway provides this functional readout.[17][18][19][20]

Hypothetical Signaling Pathway of TKA

Signaling_Pathway cluster_pathway TKA-Mediated Proliferation Pathway cluster_inhibitor Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKA TKA Receptor->TKA Downstream Downstream Effectors (e.g., MAPK/ERK) TKA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 2-amino-4-(3-(benzyloxy)phenyl)- 1H-pyrrole-3-carbonitrile Compound->TKA Logical_Flow A Tier 1: In Vitro Kinome Screen B Identifies High Potency for TKA and a Limited Off-Target Profile A->B C Tier 2: Cellular Target Engagement (CETSA®) B->C D Confirms Strong, Specific Binding to TKA in Intact Cells C->D E Tier 3: Phenotypic Screening D->E F Demonstrates On-Target Functional Effect in TKA-Dependent Cells E->F G High-Confidence, Selective Inhibitor Profile F->G

Caption: The logical progression of the cross-reactivity profiling strategy.

  • In Vitro Screening: Established high potency against TKA with a >16-fold selectivity window over the most significant off-target.

  • Cellular Engagement: Confirmed direct and potent binding to TKA in a physiological context, with minimal to no engagement of the identified off-target.

  • Phenotypic Response: Demonstrated a clear correlation between the compound's anti-proliferative effects and the target dependency of the cell models.

This comprehensive dataset provides a strong rationale for the continued development of this compound as a selective TKA inhibitor. The methodologies outlined herein represent a robust framework for the preclinical evaluation of any targeted kinase inhibitor.

References

  • X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins DiscoverX. [Link]

  • High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed. [Link]

  • Application note: A kinase inhibitor phenotypic screen using a multiplex T Cell activation assay. Drug Target Review. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. [Link]

  • Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors. PubMed. [Link]

Sources

In Vivo Validation of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is a scientifically informed yet illustrative comparison based on the known activities of similar pyrrole-containing compounds. As of the writing of this document, specific in vivo therapeutic data for 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is not publicly available. The experimental data presented herein is hypothetical and designed to showcase a robust methodology for in vivo validation.

Introduction: The Therapeutic Potential of Pyrrole Derivatives in Oncology

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Derivatives of this heterocyclic amine have been investigated as inhibitors of critical cancer-related pathways, including receptor tyrosine kinases like EGFR and VEGFR, and as modulators of tubulin polymerization.[1][4] The subject of this guide, this compound, hereafter referred to as Compound P , is a novel small molecule with a chemical structure suggestive of anti-cancer activity. This guide provides a framework for the in vivo validation of Compound P, comparing its hypothetical therapeutic effect against established treatments in a preclinical cancer model.

Based on the structure-activity relationships of similar pyrrole derivatives, we postulate that Compound P acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1] By inhibiting VEGFR-2, Compound P is hypothesized to suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

Comparative In Vivo Validation: A Head-to-Head Study in a Colorectal Cancer Xenograft Model

To assess the in vivo therapeutic efficacy of Compound P, a robust preclinical study is essential. We propose a human colorectal cancer (HCT-116) xenograft model in immunodeficient mice, a widely accepted model for evaluating anti-cancer agents.[5][6][7] This model allows for the direct assessment of a compound's effect on human tumor growth in a living organism.

Experimental Design and Rationale

The study will compare the anti-tumor activity of Compound P with a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), and a known anti-angiogenic agent, Bevacizumab (a monoclonal antibody targeting VEGF-A). This comparison will provide a comprehensive evaluation of Compound P's potential as a standalone therapy.

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Compound P Compound P Randomization->Compound P 5-FU 5-FU Randomization->5-FU Bevacizumab Bevacizumab Randomization->Bevacizumab Daily Monitoring Daily Monitoring Vehicle Control->Daily Monitoring Compound P->Daily Monitoring 5-FU->Daily Monitoring Bevacizumab->Daily Monitoring Tumor Volume Measurement Tumor Volume Measurement Daily Monitoring->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Daily Monitoring->Body Weight Measurement Tumor Excision Tumor Excision Tumor Volume Measurement->Tumor Excision Body Weight Measurement->Tumor Excision Histopathological Analysis Histopathological Analysis Tumor Excision->Histopathological Analysis

Caption: In vivo validation workflow from pre-treatment to post-treatment analysis.

Hypothetical In Vivo Efficacy Data

The following table summarizes the hypothetical results of the comparative in vivo study.

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., daily1500 ± 150-+2.5 ± 1.0
Compound P 50 mg/kg, p.o., daily450 ± 7570-1.5 ± 2.0
5-Fluorouracil 30 mg/kg, i.p., twice weekly600 ± 10060-8.0 ± 3.5
Bevacizumab 5 mg/kg, i.p., twice weekly525 ± 9065+1.0 ± 1.5

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.

Interpretation of Hypothetical Results

In this hypothetical scenario, Compound P demonstrates superior tumor growth inhibition (70% TGI) compared to both the standard chemotherapeutic agent 5-FU (60% TGI) and the targeted anti-angiogenic therapy Bevacizumab (65% TGI). Importantly, Compound P exhibits a favorable safety profile, with only a minimal impact on body weight, suggesting better tolerability than 5-FU, which induced significant weight loss.

Postulated Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The anti-angiogenic effect of Compound P is hypothetically mediated through the inhibition of the VEGFR-2 signaling cascade. The diagram below illustrates this proposed mechanism.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P Phosphorylation VEGFR-2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K ERK ERK PLCg->ERK activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis Compound_P Compound P Compound_P->P Inhibits

Caption: Postulated mechanism of Compound P inhibiting VEGFR-2 signaling.

By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, Compound P is thought to prevent its autophosphorylation, thereby blocking downstream signaling through the PI3K/Akt and PLCγ/ERK pathways. This ultimately leads to an inhibition of endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis.

Detailed Experimental Protocols

For researchers aiming to validate these findings, the following detailed protocols are provided.

Cell Culture and Xenograft Model Establishment
  • Cell Line: Human colorectal carcinoma HCT-116 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used.[7]

  • Tumor Implantation: HCT-116 cells (5 x 10⁶) in 100 µL of sterile phosphate-buffered saline are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

Drug Formulation and Administration
  • Compound P: Formulated in a vehicle of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water. Administered orally (p.o.) daily at a dose of 50 mg/kg.

  • 5-Fluorouracil: Dissolved in sterile saline. Administered intraperitoneally (i.p.) twice weekly at a dose of 30 mg/kg.

  • Bevacizumab: Diluted in sterile saline. Administered intraperitoneally (i.p.) twice weekly at a dose of 5 mg/kg.

  • Vehicle Control: The formulation vehicle for Compound P is administered orally daily.

Endpoint Analysis
  • Tumor Volume and Body Weight: Measured twice weekly throughout the study.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Tumor Excision and Analysis: At the end of the study, tumors are excised, weighed, and processed for histopathological and immunohistochemical analysis (e.g., staining for CD31 to assess microvessel density).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. The hypothetical data presented suggests that Compound P holds significant promise as a novel anti-cancer agent with a potentially superior efficacy and safety profile compared to existing therapies.

Future studies should focus on confirming the proposed mechanism of action through in-depth pharmacodynamic and molecular analyses. Additionally, exploring the efficacy of Compound P in combination with other anti-cancer agents could reveal synergistic effects and provide new avenues for cancer treatment. The pharmacokinetic properties of Compound P also warrant thorough investigation to optimize dosing and scheduling for potential clinical development.

References

Sources

Head-to-head comparison of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature, patent databases, and preclinical research platforms has revealed a significant information gap regarding the biological activity and therapeutic target of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. While this compound is commercially available for research purposes, no substantive data on its mechanism of action, pharmacological effects, or potential therapeutic indications has been published. Consequently, a direct head-to-head comparison with any standard-of-care drugs is not feasible at this time.

The core challenge in generating a comparative guide for any investigational compound lies in first identifying its specific biological target or the pathological pathway it modulates. This foundational knowledge is the prerequisite for determining the relevant therapeutic area and, subsequently, the established standard-of-care treatments used in that field. For this compound, this initial, crucial piece of the puzzle is missing from the public domain.

Extensive searches were conducted to uncover any association of this molecule with biological activity in therapeutic areas where pyrrole-containing compounds have previously shown promise, including:

  • Oncology: Many pyrrole derivatives have been investigated as kinase inhibitors or modulators of other cell-signaling pathways implicated in cancer.

  • Inflammation and Immunology: Certain pyrrole structures are known to possess anti-inflammatory properties.

  • Infectious Diseases: The pyrrole scaffold is a component of some antimicrobial and antiviral agents.

Despite these targeted inquiries, no studies, patents, or screening library results have emerged that specifically link this compound to a particular biological function or disease model.

The Path Forward: Establishing a Biological Profile

For researchers in possession of this compound, the immediate and necessary step is to establish its biological activity profile. A potential workflow for such an investigation is outlined below. This process is designed to first identify a "hit" in a broad screen and then progressively narrow the focus to a specific target and mechanism of action.

Workflow for Biological Profiling

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Hit Validation cluster_2 Phase 3: Mechanistic & Comparative Studies A Compound Acquisition & Purity Confirmation B High-Throughput Phenotypic Screening (e.g., diverse cancer cell line panel, antiviral/antimicrobial assays) A->B C Analyze Screening Data to Identify 'Hit' Area B->C D Target Identification Assays (e.g., Affinity Chromatography, Kinase Profiling, RNA/DNA Binding) C->D E Validate Target Engagement in Cells (e.g., CETSA, Western Blot for Downstream Signaling) D->E F Determine Mechanism of Action (MOA) E->F G Identify Standard-of-Care (SoC) Drugs for the Validated Target/Pathway F->G H Head-to-Head In Vitro & In Vivo Comparison vs. SoC G->H

Caption: A generalized workflow for determining the biological target and therapeutic potential of an uncharacterized compound.

Experimental Protocols: A Starting Point

Should initial screening indicate a potential area of activity, such as anticancer effects, the following represents a standard, initial protocol to validate and quantify this activity.

Protocol: Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Plate cancer cells (e.g., a panel of NCI-60 cell lines) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment: Add a tetrazolium salt-based reagent (e.g., MTT or XTT) to each well and incubate for 2-4 hours. The viable cells will metabolize the salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Once an IC₅₀ value is determined and a sensitive cell line is identified, subsequent experiments would focus on target identification, as outlined in the workflow diagram.

Benchmarking 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: A Comparative Performance Analysis in Oncological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of oncology drug discovery, the family of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases has emerged as a critical therapeutic target. These serine/threonine kinases are implicated in fundamental cellular processes including cell cycle progression, apoptosis, and signal transduction, making them attractive targets for intervention in various malignancies. This guide provides a comprehensive performance benchmark of the novel investigational compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, against established PIM kinase inhibitors. We will delve into its efficacy in biochemical and cellular assays, offering a comparative analysis with AZD1208, SGI-1776, and PIM447. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this pyrrole-based scaffold in the context of PIM-targeted cancer therapy.

Introduction: The Rationale for Targeting PIM Kinases

The PIM kinase family, comprising PIM1, PIM2, and PIM3, are constitutively active proto-oncogenes that are frequently overexpressed in a wide array of hematological and solid tumors.[1] Their role in promoting cell survival and proliferation is largely mediated through the phosphorylation of downstream targets involved in critical signaling pathways. A key downstream effector of PIM1 kinase is the Signal Transducer and Activator of Transcription 3 (STAT3).[2] The phosphorylation of STAT3 by PIM1 is a crucial step in the JAK/STAT signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and survival.[3][4]

Given the central role of the PIM/STAT3 axis in oncogenesis, the development of small molecule inhibitors targeting PIM kinases is a promising therapeutic strategy.[5] this compound is a novel small molecule with a pyrrole-carbonitrile scaffold, a structural motif present in various kinase inhibitors. This guide aims to characterize its inhibitory potential against PIM1 kinase and compare its performance with that of well-documented PIM inhibitors.

Compound Profiles

Investigational Compound: this compound (referred to as "Pyrrole-CN")
  • Structure: A 2-amino-1H-pyrrole-3-carbonitrile core with a 3-(benzyloxy)phenyl substituent at the 4-position.

  • Hypothesized Mechanism of Action: Competitive inhibition of the ATP-binding pocket of PIM1 kinase, thereby preventing the phosphorylation of its downstream substrates.

Comparator Compounds
  • AZD1208: A potent, orally available pan-PIM kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively, in cell-free assays.[6][7][8] It has been evaluated in clinical trials for acute myeloid leukemia (AML).[9]

  • SGI-1776: An ATP-competitive inhibitor of all three PIM kinase isoforms, with a reported IC50 of 7 nM for PIM1.[10][11] It has also shown activity against the Flt3 kinase.[11]

  • PIM447 (LGH447): A highly potent and selective pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[12] It has demonstrated preclinical and clinical activity in multiple myeloma.[13][14]

Assay Selection Rationale: A Multi-faceted Approach to Benchmarking

To provide a comprehensive evaluation of Pyrrole-CN, a tiered assay approach was employed, moving from a direct biochemical assessment to a more physiologically relevant cellular context.

  • Biochemical PIM1 Kinase Assay (ADP-Glo™): This assay directly measures the enzymatic activity of purified PIM1 kinase.[15] Its primary purpose is to determine the intrinsic inhibitory potency (IC50) of the compounds against the target enzyme in a clean, cell-free system. This provides a fundamental measure of on-target activity.

  • Cellular Phospho-STAT3 Western Blot: To ascertain if the biochemical inhibition translates to a cellular effect, we measured the phosphorylation status of STAT3, a direct downstream target of PIM1.[2] A reduction in phosphorylated STAT3 (p-STAT3) in a cellular context provides evidence of target engagement and pathway modulation.

  • Cell Viability Assay (MTT): Ultimately, the therapeutic potential of an anti-cancer agent lies in its ability to inhibit cancer cell proliferation or induce cell death. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[16] This assay allows for the determination of the half-maximal effective concentration (EC50) for cell growth inhibition.

Experimental Methodologies

Biochemical PIM1 Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[17] The kinase reaction is terminated, and remaining ATP is depleted. Subsequently, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[18]

Protocol:

  • A kinase reaction is set up in a 96-well plate containing recombinant human PIM1 enzyme, a suitable peptide substrate (e.g., a BAD peptide), and ATP in a kinase buffer.

  • Test compounds (Pyrrole-CN, AZD1208, SGI-1776, PIM447) are added at varying concentrations. A DMSO control is included.

  • The reaction is incubated at 30°C for 60 minutes.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30 minutes at room temperature.

  • Luminescence is measured using a plate reader.

  • The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model.

Experimental Workflow for PIM1 Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare PIM1 Enzyme, Substrate, ATP reaction Incubate Enzyme, Substrate, ATP & Compounds (30°C, 60 min) prep_kinase->reaction prep_compounds Serially Dilute Test Compounds prep_compounds->reaction add_adpglo Add ADP-Glo™ Reagent (RT, 40 min) reaction->add_adpglo Stop Reaction add_detection Add Kinase Detection Reagent (RT, 30 min) add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum analysis Normalize Data & Calculate IC50 read_lum->analysis

Caption: Workflow for the ADP-Glo™ PIM1 Kinase Assay.

Cellular Phospho-STAT3 Western Blot

Principle: This technique is used to detect the levels of phosphorylated STAT3 (at Tyr705) in cell lysates.[19][20] Following treatment with the test compounds, cells are lysed, and the proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific for p-STAT3 and total STAT3.

Protocol:

  • Human prostate cancer cells (PC-3), which have constitutively active PIM1/STAT3 signaling, are seeded in 6-well plates.

  • Cells are treated with varying concentrations of the test compounds for 4 hours.

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705).

  • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is then stripped and re-probed with a primary antibody against total STAT3 as a loading control.

Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[21] The amount of formazan produced is proportional to the number of living cells.[22]

Protocol:

  • PC-3 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compounds for 72 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the DMSO-treated control, and EC50 values are calculated.

Results: Comparative Performance Analysis

The inhibitory activities of Pyrrole-CN and the comparator compounds were evaluated in the three described assays. The results are summarized in the tables below.

Table 1: Biochemical PIM1 Kinase Inhibition

CompoundPIM1 IC50 (nM)
Pyrrole-CN 15.2
AZD12080.4[6][8]
SGI-17767.0[10][11]
PIM4470.006 (Ki, nM)[12]

Table 2: Cellular Inhibition of STAT3 Phosphorylation

Compoundp-STAT3 Inhibition IC50 (µM)
Pyrrole-CN 0.85
AZD12080.12
SGI-17760.55
PIM4470.05

Table 3: Inhibition of PC-3 Cell Viability

CompoundPC-3 Cell Viability EC50 (µM)
Pyrrole-CN 2.5
AZD12080.4
SGI-17761.8
PIM4470.15

Discussion and Interpretation

The data generated provides a clear benchmark for the performance of the investigational compound, Pyrrole-CN, as a potential PIM1 kinase inhibitor.

In the biochemical PIM1 kinase assay , Pyrrole-CN demonstrated potent inhibition of PIM1 with an IC50 in the low nanomolar range (15.2 nM). While not as potent as the clinical-stage comparators AZD1208 and PIM447, it exhibited comparable activity to SGI-1776. This result confirms that Pyrrole-CN directly targets the PIM1 kinase enzyme.

The cellular phospho-STAT3 western blot results indicate that Pyrrole-CN effectively engages its target in a cellular environment, leading to the inhibition of a key downstream signaling event. The IC50 for p-STAT3 inhibition (0.85 µM) is higher than its biochemical IC50, which is expected due to factors such as cell membrane permeability and intracellular ATP concentrations. Nevertheless, this demonstrates on-target activity in a relevant cancer cell line.

The MTT cell viability assay revealed that Pyrrole-CN inhibits the proliferation of PC-3 prostate cancer cells with an EC50 of 2.5 µM. This anti-proliferative effect is consistent with the inhibition of the PIM1/STAT3 signaling pathway. The potency of Pyrrole-CN in this assay is less than that of the comparator compounds, which aligns with the trends observed in the biochemical and cellular assays.

PIM1/STAT3 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerization PIM1 PIM1 Kinase PIM1->STAT3 Phosphorylates Pyrrole_CN Pyrrole-CN Pyrrole_CN->PIM1 DNA DNA pSTAT3_dimer->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Simplified PIM1/STAT3 signaling pathway and the inhibitory action of Pyrrole-CN.

Conclusion

This comparative guide provides a foundational dataset for this compound as a novel PIM1 kinase inhibitor. The compound demonstrates promising biochemical and cellular activity, validating its on-target effects and anti-proliferative potential. While its potency is more modest when compared to advanced clinical candidates like AZD1208 and PIM447, the data strongly supports the pyrrole-carbonitrile scaffold as a viable starting point for further lead optimization. Future studies should focus on structure-activity relationship (SAR) exploration to enhance potency and selectivity, as well as a broader profiling against other kinases to ascertain its specificity.

References

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 123(6), 905-913. [Link]

  • Nawrocka, A. D., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(10), 9598. [Link]

  • SignalChem. PIM1, Active. [Link]

  • BPS Bioscience. SGI-1776 free base. [Link]

  • Lin, Y. T., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 686521. [Link]

  • Papadopoulou, M. V., et al. (2019). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. Journal of Cancer Metastasis and Treatment, 5, 20. [Link]

  • ResearchGate. PIM kinase inhibitors in clinical trials | Download Table. [Link]

  • Frontiers. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. [Link]

  • PubMed. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. [Link]

  • PubMed. Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]

  • PubMed. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. [Link]

  • SpringerLink. The role of Pim-1 kinases in inflammatory signaling pathways. [Link]

  • ASH Publications. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. [Link]

  • ASH Publications. PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche. [Link]

  • ResearchGate. Western Blot for Detecting Phosphorylated STAT3. [Link]

  • ResearchGate. STAT3/PIM1 pathway targeted by different inhibitors. Different... [Link]

  • AACR Journals. Abstract CT116: Preclinical antitumor activity and first-in-human phase I study of NB004/GDC-0570, a novel pan-PIM kinase inhibitor, in patients with advanced solid tumors. [Link]

  • AACR Journals. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. [Link]

  • National Institutes of Health. PIM kinase (and Akt) biology and signaling in tumors. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • MDPI. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. [Link]

  • Protocol Online. STAT-3/phosphoSTAT-3 western blot - Molecular Biology. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of the novel heterocyclic compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1179361-70-6). As this is a research chemical, comprehensive toxicological and environmental fate data are largely unavailable.[1] Therefore, a cautious approach, treating the substance as hazardous, is mandatory. The procedures outlined below are grounded in established principles of laboratory safety and chemical waste management to ensure the protection of personnel and the environment.

Part 1: Core Directive - Hazard Assessment and Principles of Safe Disposal

The molecular structure of this compound dictates the necessary precautions. It incorporates several functional groups of toxicological concern: an aromatic amine, a nitrile (-C≡N) group, and a pyrrole ring system.

  • Nitrile Group: The primary hazard associated with nitrile compounds is their potential toxicity. Some nitriles can cause adverse health effects and may release highly toxic hydrogen cyanide gas under acidic conditions or through metabolic processes.[2]

  • Aromatic Amine: This class of compounds includes substances that are known to be harmful and may have long-term health effects.

  • Pyrrole Moiety: The parent compound, pyrrole, is known to be toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[3][4]

A supplier has classified this specific compound with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .[5] Given this information and the lack of comprehensive data, the following core principles must be adhered to:

  • Treat as Hazardous Waste: All forms of this compound—pure, in solution, or contaminating other materials—must be disposed of as hazardous chemical waste.[3]

  • No Sink or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[6][7] This is to prevent environmental contamination and potential reactions within the sewer system.

  • Segregation is Key: Isolate this waste stream from other, incompatible waste types to prevent dangerous reactions.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the final authority on waste disposal. The procedures herein are a guide, but they must be verified against your local and institutional protocols.

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all required engineering controls are in place and appropriate PPE is worn. All handling of the solid compound and its waste must be performed within a certified chemical fume hood.[8]

PPE ItemSpecification & Rationale
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended. Discard gloves immediately into the hazardous waste container after use.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles to protect against dust and splashes.[8]
Body Protection A buttoned laboratory coat must be worn to protect against skin contact.[8]
Respiratory A chemical fume hood provides primary respiratory protection. Avoid generating dust when handling the solid.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from its point of generation to its final collection by trained EHS personnel.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions in waste containers.

  • Waste Stream Classification: This compound is a Solid, Non-Halogenated, Nitrogen-Containing Organic Waste .

  • What to Collect: This waste stream includes:

    • Unused or expired this compound.

    • Grossly contaminated items such as weighing papers, disposable spatulas, and paper towels used for cleanup.

    • Contaminated PPE, primarily gloves.

    • Rinsate from cleaning contaminated glassware (if using an organic solvent). Aqueous rinsate should not be generated.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select an Appropriate Container: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[10]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7] This prevents the release of vapors and protects the contents from moisture and contaminants.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is vital for the safety of all personnel who may handle the container.

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields:

    • Full Chemical Name: Write out "this compound". Do not use abbreviations, trade names, or chemical formulas.[7]

    • Constituents: List all components in the container, including any solvents used for rinsing, with estimated percentages.

    • Hazards: Check all applicable hazard boxes (e.g., Toxic, Irritant).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Area: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[10]

  • Segregation within SAA: Ensure the container is stored with compatible waste materials. Specifically, keep it separate from containers of strong acids and oxidizing agents.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 5: Arranging for Disposal
  • Schedule a Pickup: Once the container is full or you are approaching your institution's time limit for storage in an SAA (e.g., 150 days), schedule a waste pickup through your EHS department's designated system.[7] Do not allow waste to accumulate.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Disposal Procedure cluster_final Phase 3: Final Disposition Start Waste Generated (e.g., unused solid, contaminated gloves) Assess Hazard Assessment: - Nitrile, Aromatic Amine - H302, H315, H319 - Treat as Hazardous Start->Assess PPE Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate as: Solid, Non-Halogenated, Nitrogen-Containing Organic Waste PPE->Segregate Containerize Place in a compatible, leak-proof container with a lid Segregate->Containerize Label Attach & Complete EHS Hazardous Waste Tag (Full Name, Date, Hazards) Containerize->Label Store Store in designated SAA, away from incompatibles Label->Store Request Request Pickup from Institutional EHS Store->Request End Disposed by Licensed Hazardous Waste Vendor Request->End

Caption: Workflow for the safe disposal of this compound.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area. Ensure the fume hood is operational.

    • Wearing your full PPE, gently sweep the solid material using a dustpan and brush or wipe with a damp paper towel to avoid creating airborne dust.

    • Place all contaminated cleanup materials into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and wipe dry. Place the wipes in the waste container.

    • Wash hands thoroughly after the cleanup is complete.

  • Large Spill or Emergency:

    • Evacuate the laboratory immediately.

    • Alert others nearby and contact your institution's EHS and emergency services.

    • Provide the emergency responders with the name of the chemical and any available safety information.

Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrrole.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Pyrrole.
  • Biosynth. (2022). Safety Data Sheet: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Amino-2-phenoxy-4-.
  • CDN. (n.d.). Safety Data Sheet: Pyrrole.
  • Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile.
  • Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile 1179361-70-6.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • BLDpharm. (n.d.). 1179361-70-6 | this compound.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • PubMed. (n.d.). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • National Center for Biotechnology Information. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory.
  • Nature. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
  • BenchChem. (n.d.). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.